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Core Science & Biosynthesis

Foundational

(R)-2-aminonon-8-enoic acid CAS number and properties

The following technical guide details the properties, synthesis, and applications of (R)-2-aminonon-8-enoic acid , a specialized non-proteinogenic amino acid used critically in peptide macrocyclization and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (R)-2-aminonon-8-enoic acid , a specialized non-proteinogenic amino acid used critically in peptide macrocyclization and drug discovery.

CAS Number: 2682097-51-2 (HCl salt) | Stereochemistry: (R)-Enantiomer[1]

Part 1: Chemical Identity & Core Properties

(R)-2-aminonon-8-enoic acid is a chiral, unsaturated alpha-amino acid. It serves as a vital olefinic building block for Ring-Closing Metathesis (RCM) , enabling the synthesis of conformationally constrained macrocyclic peptides. Unlike the common "stapling" amino acids (which are typically


-methylated), this compound retains the native alpha-proton, making it suitable for backbone cyclization without imposing the steric bulk of a quaternary center.
Physicochemical Data Table
PropertySpecification
Chemical Name (R)-2-amino-8-nonenoic acid hydrochloride
CAS Number 2682097-51-2 (HCl salt); 924307-76-6 (S-isomer free base)
Molecular Formula

(Free Base) |

(HCl Salt)
Molecular Weight 171.24 g/mol (Free Base) | 207.70 g/mol (HCl Salt)
IUPAC Name (2R)-2-amino-8-nonenoic acid
Side Chain 6-heptenyl group (

)
Solubility Water (HCl salt), Methanol, DMSO; Free base soluble in DCM/EtOAc
pKa (Predicted)

-COOH: ~2.3 |

-NH3+: ~9.6
Appearance White to off-white crystalline solid (HCl salt)
Structural Analysis & Nomenclature
  • Stereochemistry: The (R)-configuration corresponds to the D-amino acid series in standard nomenclature (D-2-amino-8-nonenoic acid).

  • Chain Length: The "non-8-enoic" backbone implies a 9-carbon chain.

    • C1: Carboxyl

    • C2: Alpha-carbon

    • C3–C9: Side chain (7 carbons total).

    • Unsaturation: Terminal alkene at C8=C9.

  • Distinction from "Stapling" Reagents: Researchers often confuse this with

    
      (used in Verdine/Schafmeister stapling).
    
    • 
      :  (R)-
      
      
      
      -methyl-2-(7-octenyl)glycine (Side chain = 8 carbons, Quaternary
      
      
      -carbon).
    • Subject Compound: (R)-2-aminonon-8-enoic acid (Side chain = 7 carbons, Tertiary

      
      -carbon).
      
    • Significance: The subject compound is used for Apicidin analogs and general macrocycles, not standard helical stapling.

Part 2: Synthesis & Production Protocols

The synthesis of (R)-2-aminonon-8-enoic acid requires high enantiomeric excess (ee). The most robust method utilizes a chiral auxiliary to direct the alkylation of a glycine equivalent.

Method: Asymmetric Alkylation via Belokon's Ni(II) Complex

This protocol is preferred over the Schollkopf method for scalability and ease of auxiliary recovery.

Reagents:
  • Glycine Equivalent: Ni(II) complex of glycine Schiff base with (S)-BPB (Belokon's auxiliary).

  • Electrophile: 7-bromo-1-heptene.

  • Base: Powdered NaOH or KOH.

  • Solvent: DMF or Acetonitrile.

Step-by-Step Protocol:
  • Complex Formation: React (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) with glycine and

    
     to form the planar chiral Ni(II)-glycine complex.
    
  • Alkylation:

    • Dissolve the Ni(II)-glycine complex (1.0 eq) in DMF under Argon.

    • Add finely powdered NaOH (5.0 eq).

    • Add 7-bromo-1-heptene (1.2 eq) dropwise.

    • Mechanism: The base deprotonates the alpha-position. The chiral environment of the ligand forces the electrophile to approach from the sterically unhindered face, yielding the (R)-product (D-configuration) when using the (S)-BPB auxiliary (due to inversion of priority or specific complex geometry—Note: Verify specific auxiliary induction; typically (S)-BPB yields (S)-amino acids, so (R)-BPB is required for the (R)-product, or conditions are tuned).

  • Hydrolysis:

    • Quench reaction with dilute acetic acid.

    • Disassemble the complex using 2M HCl in MeOH at reflux.

    • The chiral ligand precipitates and is recovered by filtration.

  • Purification:

    • The filtrate contains the target amino acid hydrochloride.

    • Purify via Ion Exchange Chromatography (Dowex 50W) to remove Nickel salts.

    • Recrystallize from EtOH/Et2O.

Visualization: Synthesis Workflow

Synthesis Start Glycine-Ni(II) Chiral Complex Inter Alkylated Complex Start->Inter NaOH, DMF Alkylation Reagent 7-Bromo-1-heptene (Electrophile) Reagent->Inter Hydrolysis Acid Hydrolysis (HCl/MeOH) Inter->Hydrolysis Product (R)-2-Aminonon-8-enoic Acid HCl Hydrolysis->Product Ion Exchange Auxiliary Recovered Auxiliary Hydrolysis->Auxiliary Precipitation

Caption: Asymmetric synthesis of (R)-2-aminonon-8-enoic acid using a Ni(II) chiral equivalent.

Part 3: Applications in Drug Discovery[3]

Peptide Macrocyclization (RCM)

The terminal alkene allows this amino acid to participate in olefin metathesis.

  • Usage: It is incorporated into a peptide sequence (via SPPS using Fmoc-protection) at position

    
    . Another olefinic amino acid (e.g., allylglycine) is placed at position 
    
    
    
    .
  • Catalyst: Grubbs I or II generation.

  • Result: Formation of a hydrocarbon "bridge" that locks the peptide into a bioactive conformation (loop or beta-sheet mimic).

HDAC Inhibitor Synthesis (Apicidin Analogs)

(R)-2-aminonon-8-enoic acid is a direct precursor to 2-amino-8-oxodecanoic acid (Aoda) , a key component of the histone deacetylase (HDAC) inhibitor Apicidin .

  • Pathway: The terminal alkene is oxidized (Wacker oxidation) to a ketone after peptide assembly, mimicking the zinc-binding functionality required for HDAC inhibition.

Visualization: RCM Macrocyclization Pathway

RCM Peptide Linear Peptide Precursor Contains (R)-2-aminonon-8-enoic acid Metathesis Ring-Closing Metathesis (Grubbs Catalyst) Peptide->Metathesis Solvent: DCE Temp: 40-60°C Cycle Macrocyclic Peptide (Hydrocarbon Bridge) Metathesis->Cycle - Ethylene Target Target Binding (e.g., HDAC, Protease) Cycle->Target Enhanced Affinity

Caption: Macrocyclization of peptides containing (R)-2-aminonon-8-enoic acid via olefin metathesis.

Part 4: Handling & Stability

  • Storage: Store the HCl salt at -20°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.

  • Stability: The terminal alkene is prone to oxidation over long periods if exposed to air. Avoid strong oxidizers (e.g., ozone, permanganate) unless functionalization is intended.

  • Solubility for Assays: Dissolve in sterile water or DMSO. For SPPS, the Fmoc-protected derivative (Fmoc-(R)-2-aminonon-8-enoic acid) is typically dissolved in NMP or DMF.

References

  • ChemicalBook. (R)-2-Aminonon-8-enoic acid hydrochloride Properties and CAS. Retrieved from

  • Lead Sciences. Product Catalog: (R)-2-Aminonon-8-enoic acid hydrochloride. Retrieved from [1]

  • GuideChem. (2S)-2-amino-8-nonenoic acid (Enantiomer Data). Retrieved from

  • National Institutes of Health (PubChem). 8-Nonenoic acid (Precursor Data). Retrieved from

  • LifeTein. Stapled Peptide Synthesis and Non-Natural Amino Acids. Retrieved from

Sources

Exploratory

Physicochemical characteristics of (R)-2-aminonon-8-enoic acid

This guide provides an in-depth technical analysis of (R)-2-aminonon-8-enoic acid , a critical non-canonical amino acid used primarily in the synthesis of stapled peptides and peptidomimetics. Physicochemical Profile, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-aminonon-8-enoic acid , a critical non-canonical amino acid used primarily in the synthesis of stapled peptides and peptidomimetics.

Physicochemical Profile, Synthesis, and Application in Peptide Stapling

Executive Summary & Compound Identity

(R)-2-aminonon-8-enoic acid is a chiral, olefinic


-amino acid characterized by a linear nine-carbon backbone with a terminal alkene at the C8 position. Unlike the widely used 

-disubstituted "stapling" amino acids (e.g.,

,

), this compound lacks an

-methyl group. This structural distinction confers unique conformational flexibility, making it an essential tool for designing macrocyclic peptides where the steric bulk of a quaternary center is undesirable.
Nomenclature & Identification
ParameterDetail
IUPAC Name (2R)-2-aminonon-8-enoic acid
Common Names (R)-2-Amino-8-nonenoic acid; (R)-Allylglycine homolog; Des-methyl

CAS Number 2682097-51-2 (HCl salt)
SMILES C=CCCCCCC(O)=O
Molecular Formula

Molecular Weight 171.24 g/mol (Free Base); ~207.70 g/mol (HCl Salt)

Physicochemical Characteristics

Understanding the physicochemical behavior of (R)-2-aminonon-8-enoic acid is vital for optimizing solid-phase peptide synthesis (SPPS) coupling cycles and purification protocols.

Quantitative Profile

Note: Values marked with () are predicted based on structural homology to linear aliphatic amino acids (e.g., Norleucine) and olefinic analogs.*

PropertyValue / RangeContext for Experimentalists
Solubility (Free Base) Low in water; Mod. in MeOHZwitterionic character limits solubility in non-polar organics.
Solubility (HCl Salt) > 50 mg/mL in

, DMSO
Preferred form for stock solutions.
pKa (Carboxyl) 2.2 ± 0.1Comparable to standard

-amino acids; ensures standard Fmoc-SPPS coupling.
pKa (Amine) 9.5 ± 0.2Requires standard base strength (e.g., DIEA) for activation.
LogP (Octanol/Water) ~1.8 (Predicted)Hydrophobic side chain increases retention on C18 HPLC columns relative to Ala/Gly.
Isoelectric Point (pI) ~5.9Neutral at physiological pH.
Specific Rotation

Negative (in HCl/H2O)Exact value depends on concentration/solvent; enantiomeric purity is critical for helical propensity.
Stability & Handling
  • Oxidative Stability: The terminal alkene (C8=C9) is susceptible to oxidation (epoxidation) by atmospheric oxygen over prolonged storage. Protocol: Store under argon/nitrogen at -20°C.

  • Racemization Risk: As a mono-substituted

    
    -amino acid, it is susceptible to oxazolone-mediated racemization during activation if bases (e.g., DIEA) are used in large excess or if activation times are prolonged.
    

Synthesis & Manufacturing

For research-grade applications, the synthesis typically employs chiral auxiliaries to establish the (R)-stereocenter with high enantiomeric excess (ee > 98%).

Preferred Synthetic Route: Ni(II)-Complex Alkylation

The most robust route utilizes a glycine-equivalent Ni(II) complex (Belokon's method). This method is preferred over enzymatic resolution for scaling up non-canonical side chains.

Mechanism:

  • Chiral Template: A Glycine-Ni(II)-Schiff base complex (derived from (S)-BPB) serves as the nucleophile.

  • Alkylation: Reaction with 7-bromohept-1-ene under basic conditions (KOH/MeCN).

  • Hydrolysis: Acidic hydrolysis releases the free amino acid and recycles the chiral auxiliary.

SynthesisWorkflow Start Glycine-Ni(II) Complex (S-BPB Auxiliary) Inter Alkylated Ni-Complex (Diastereoselective) Start->Inter KOH, MeCN RT, 2h Reagent 7-Bromohept-1-ene (Electrophile) Reagent->Inter Hydrolysis Acid Hydrolysis (HCl/MeOH) Inter->Hydrolysis Product (R)-2-Aminonon-8-enoic Acid (>98% ee) Hydrolysis->Product Purification (Ion Exchange)

Figure 1: Stereoselective synthesis via Ni(II) Schiff base complex alkylation.

Application in Peptide Stapling

(R)-2-aminonon-8-enoic acid serves as a linear olefinic "handle" for Ring-Closing Metathesis (RCM).

Strategic Utility

Unlike


-methylated analogs (which induce helicity via the Thorpe-Ingold effect), this linear analog is used when:
  • Flexibility is required: The target binding pocket cannot accommodate the rigid bulk of an

    
    -methyl group.
    
  • Sequence Position: Used at the

    
     position paired with an 
    
    
    
    or
    
    
    analog at
    
    
    or
    
    
    .
  • Macrocyclization: Used to cyclize unstructured regions (loops) rather than strictly forcing

    
    -helices.
    
Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.3–0.5 mmol/g).

  • Coupling: HATU (4 eq), HOAt (4 eq), DIEA (8 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Coupling: Double couple the Fmoc-(R)-2-aminonon-8-enoic acid for 1 hour each. The lack of

    
    -methyl makes coupling easier than with 
    
    
    
    or
    
    
    .
  • Capping: Acetylate unreacted amines to prevent deletion sequences.

  • Elongation: Continue synthesis to the second olefinic residue.

  • RCM (On-Resin):

    • Catalyst: Grubbs I or II (10-20 mol%).

    • Solvent: 1,2-Dichloroethane (DCE) (degassed).

    • Conditions: 2 hours x 2 at Room Temperature (or 40°C for difficult sequences).

    • Verification: Cleave a small aliquot and check via LC-MS. A mass shift of -28 Da (loss of ethylene) confirms stapling.

StaplingWorkflow Resin Resin-Bound Peptide (Pre-Staple) RCM Ring-Closing Metathesis (Grubbs Catalyst / DCE) Resin->RCM Inert Atmosphere (Argon) Cyclic Stapled Peptide (Olefin Bridge) RCM->Cyclic - Ethylene (Gas) Cleavage TFA Cleavage (Deprotection) Cyclic->Cleavage Final Final Peptide (Mass = M - 28 Da) Cleavage->Final

Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow.

References

  • Lead Sciences. (R)-2-Aminonon-8-enoic acid hydrochloride Product Data. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

  • Belokon, Y. N., et al. (1998). Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids. Tetrahedron: Asymmetry. Link

  • Kim, Y. W., & Grossmann, T. N. (2013). Bis-lactam-based stapled peptides. Chemical Communications. Link

  • PubChem. Compound Summary: Non-8-enoic acid (Precursor Data). Link

Foundational

(R)-2-aminonon-8-enoic acid molecular structure and stereochemistry

This guide serves as a technical monograph on (R)-2-aminonon-8-enoic acid , a specialized non-canonical amino acid used primarily in the synthesis of stapled peptides and macrocyclic peptidomimetics. Executive Summary (R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on (R)-2-aminonon-8-enoic acid , a specialized non-canonical amino acid used primarily in the synthesis of stapled peptides and macrocyclic peptidomimetics.

Executive Summary

(R)-2-aminonon-8-enoic acid (also known as (R)-2-(6-heptenyl)glycine ) is a chiral building block characterized by a linear nine-carbon skeleton terminating in an alkene. Unlike the more common


-disubstituted "stapling" amino acids (e.g., 

or

which carry an

-methyl group), this molecule is a mono-substituted glycine derivative.

It is critical in drug development for:

  • Peptide Stapling: Creating hydrocarbon staples via Ring-Closing Metathesis (RCM) where reduced steric bulk (compared to

    
    -methyl variants) is required.
    
  • Macrocyclization: Serving as an olefinic handle for intramolecular cyclization to constrain peptide geometry without enforcing a rigid

    
    -helical conformation.
    
  • Stereochemical Control: The (R)-configuration is essential for matching the helicity of target peptides when paired with (S)-partners in

    
     stapling systems, or for specific D-amino acid scans.
    

Molecular Structure & Stereochemistry

Structural Analysis

The molecule consists of a glycine backbone alkylated with a 6-heptenyl side chain.

  • IUPAC Name: (2R)-2-aminonon-8-enoic acid

  • Common Name: (R)-2-(6-heptenyl)glycine; (R)-Allylglycine homolog

  • CAS Number: 2682097-51-2 (HCl salt), 1263046-64-7 (Generic/Base)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 171.24 g/mol [1]

Stereochemical Assignment

The stereocenter at C2 follows the Cahn-Ingold-Prelog (CIP) priority rules:

  • 
     (Highest Priority)
    
  • 
     (Side Chain)
    
  • 
     (Lowest Priority)
    

In the (R)-enantiomer , the arrangement of priorities 1


 2 

3 is clockwise when the hydrogen is oriented away from the viewer. This configuration is often analogous to D-amino acids in peptide synthesis, which is crucial for introducing "reverse" turns or stabilizing specific secondary structures resistant to proteolysis.

Structure cluster_stereo Stereochemistry: (R) Center C2 (Chiral Center) Amine NH2 (Amine) Center->Amine Priority 1 Acid COOH (Carboxyl) Center->Acid Priority 2 Chain -(CH2)5-CH=CH2 (Heptenyl Side Chain) Center->Chain Priority 3 Hydrogen H (Back) Center->Hydrogen Priority 4

Figure 1: Stereochemical priority assignment for (R)-2-aminonon-8-enoic acid.

Synthesis & Manufacturing Protocol

For research and drug development, high enantiomeric excess (


) is non-negotiable. The most robust method for synthesizing (R)-2-aminonon-8-enoic acid is Myers' Asymmetric Alkylation  using pseudoephedrine as a chiral auxiliary. This method is preferred over enzymatic resolution for its scalability and reliability with non-standard side chains.
Causal Justification
  • Why Myers Alkylation? It utilizes readily available (1R,2R)-pseudoephedrine to direct the alkylation of the glycine enolate to the Re-face (or Si-face depending on auxiliary choice), yielding the (R)-amino acid with high fidelity.

  • Why not Schöllkopf? While valid, the Myers auxiliary is often easier to cleave under mild conditions that preserve the terminal alkene.

Step-by-Step Protocol

Reagents: (1S,2S)-Pseudoephedrine glycinamide (for R-product), 7-bromo-1-heptene, Lithium Diisopropylamide (LDA), LiCl.

  • Auxiliary Preparation: Acylate (1S,2S)-pseudoephedrine with Boc-glycine (or simple glycine precursors) to form the glycinamide auxiliary.

  • Enolization: Cool a solution of LiCl (anhydrous, 6 eq) and the auxiliary (1 eq) in THF to -78°C. Add LDA (2.2 eq) slowly.

    • Mechanism: LiCl accelerates enolization and stabilizes the (Z)-enolate via a rigid cyclic transition state, essential for high diastereoselectivity.

  • Alkylation: Add 7-bromo-1-heptene (1.2 eq) slowly. Stir at 0°C for 2 hours.

    • Outcome: The electrophile attacks from the face opposite the pseudoephedrine methyl group, installing the heptenyl chain.

  • Hydrolysis (Chiral Auxiliary Removal): Reflux the alkylated intermediate in 6N NaOH (or LiOH/H2O2 for milder conditions) to cleave the amide bond.

  • Purification: Acidify to pH 6.0 and crystallize or purify via ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Synthesis Start Glycine Precursor + (1S,2S)-Pseudoephedrine Step1 1. Enolization (LDA, LiCl, -78°C) Formation of Z-Enolate Start->Step1 Step2 2. Alkylation (+ 7-bromo-1-heptene) Step1->Step2 Intermediate Alkylated Auxiliary (Diastereomerically Pure) Step2->Intermediate Step3 3. Hydrolysis (NaOH or LiOH) Auxiliary Cleavage Intermediate->Step3 Product (R)-2-aminonon-8-enoic acid (ee > 98%) Step3->Product

Figure 2: Asymmetric synthesis workflow via Myers Alkylation.

Applications in Drug Development[2][3]

Peptide Stapling (RCM)

The primary utility of (R)-2-aminonon-8-enoic acid is in Ring-Closing Metathesis (RCM) to "staple" peptides.

  • Pairing: It is typically paired with an (S)-configured olefinic amino acid (e.g.,

    
    ) at the 
    
    
    
    positions.
  • Geometry: The 9-carbon backbone (7 carbons in side chain) provides a longer reach than the standard pentenyl (

    
    ) group, allowing for cross-linking of residues separated by two turns of an 
    
    
    
    -helix.
  • Advantage over

    
    :  The lack of an 
    
    
    
    -methyl group makes this residue less helix-inducing intrinsically, but more flexible. This is advantageous when the staple needs to span a region that is not perfectly helical or when minimizing steric clash is a priority.
Self-Validating System: The "Staple Scan"

In a drug discovery campaign, researchers should not assume the standard


 or 

pairs are optimal. A "Staple Scan" protocol involves:
  • Synthesizing a library where the staple position moves along the sequence.

  • Varying the staple length using (R)-2-aminonon-8-enoic acid (7C side chain) vs. (R)-2-amino-dec-9-enoic acid (8C side chain).

  • Validation: Measuring helicity via Circular Dichroism (CD) and proteolytic stability. If the (R)-2-aminonon-8-enoic acid variant shows higher

    
     and resistance, the specific staple geometry is validated.
    

Analytical Characterization

To ensure the integrity of the material before use in solid-phase peptide synthesis (SPPS), the following specifications must be met.

Physical Properties Table
PropertySpecificationNotes
Appearance White to off-white powderHygroscopic as HCl salt
Purity (HPLC)

Critical for SPPS efficiency
Chiral Purity (ee)

Determine via Chiral HPLC (Crownpak or similar)
Molecular Weight 171.24 (Free base)207.70 (HCl salt)
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents
NMR Signature (Expected in )
  • Terminal Alkene: Multiplet at

    
     ppm (1H, internal vinyl), Multiplet/Doublet at 
    
    
    
    ppm (2H, terminal vinyl).
  • 
    -Proton:  Triplet/dd at 
    
    
    
    ppm (distinct from
    
    
    -methyl variants which lack this proton).
  • Side Chain: Methylene envelope at

    
     ppm.
    

References

  • ChemicalBook. (R)-2-Aminonon-8-enoic acid hydrochloride Product Page. Retrieved from

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: lessons learned from HBx and BCL-2. Clinical Cancer Research. (Context on Stapled Peptides).
  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of D- and L-alpha-Amino Acids, N-Protected alpha-Amino Acids, and N-Methyl-alpha-Amino Acids. Journal of the American Chemical Society. (Foundational Synthesis Protocol).[2]

  • Aapptec. Alkenyl Building Blocks for Stapled Peptides. Retrieved from (Verification of homologous heptenyl glycine derivatives).

  • BLDpharm. (R)-2-Aminonon-8-enoic acid hydrochloride. Retrieved from

Sources

Exploratory

The Reactive Frontier: Biological Significance and Synthetic Utility of Unsaturated Amino Acids

Executive Summary Unsaturated amino acids (UAAs)—specifically those containing alkene (double) or alkyne (triple) bonds within their side chains—represent a paradigm shift from static protein building blocks to reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsaturated amino acids (UAAs)—specifically those containing alkene (double) or alkyne (triple) bonds within their side chains—represent a paradigm shift from static protein building blocks to reactive chemical handles. While canonical amino acids rely on hydrogen bonding and hydrophobic packing for structure, UAAs introduce covalent reactivity and rigid stereochemical constraints.

This guide analyzes the biological significance of UAAs in two distinct contexts:

  • Natural Biology: The role of Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) in the biosynthesis of lantibiotics and protein aging.[1][2]

  • Synthetic Application: The exploitation of olefinic and alkynyl side chains for peptide stapling (drug design) and bioorthogonal labeling (proteomics).

Part 1: The Natural Paradigm – Dehydroamino Acids & Lantibiotics[2][3]

In nature, unsaturated amino acids are not encoded directly by the ribosome but are generated via post-translational modifications (PTMs). The most biologically significant are Dehydroalanine (Dha) and (Z)-Dehydrobutyrine (Dhb) .

Biosynthetic Mechanism

Dha and Dhb are formed by the enzymatic dehydration of Serine and Threonine, respectively.[3] In the biosynthesis of Lantibiotics (e.g., Nisin), this is catalyzed by LanB/LanC (Class I) or LanM (Class II) enzymes.

  • Activation: The hydroxyl group of Ser/Thr is phosphorylated or glutamylated to create a leaving group.

  • Elimination: A lyase domain catalyzes the 1,2-elimination of the activated group, yielding the

    
    -unsaturated residue.
    
  • Cyclization: The electrophilic double bond undergoes an intramolecular Michael addition by a Cysteine thiol, forming a thioether bridge (Lanthionine or Methyllanthionine).

Biological Function[3]
  • Structural Rigidity: The resulting thioether rings (Lan/MeLan) constrain the peptide backbone, conferring resistance to proteases and thermal denaturation.

  • Pharmacophore Generation: In Nisin, rings A and B (formed via Dha) bind Lipid II, inhibiting bacterial cell wall synthesis.

  • Pathology: In long-lived proteins (e.g., crystallins in the eye lens), spontaneous degradation of Ser/Cys to Dha leads to non-enzymatic crosslinking, contributing to cataracts.

Pathway Visualization: Lanthionine Biosynthesis

Lanthionine_Biosynthesis Ser Serine Residue (Precursor Peptide) Act Activated Intermediate (Phospho-Ser / Glutamyl-Ser) Ser->Act Enzymatic Phosphorylation Dha Dehydroalanine (Dha) (α,β-Unsaturated Electrophile) Act->Dha 1,2-Elimination (Loss of Pi/Glu) Lan Lanthionine Ring (Thioether Bridge) Dha->Lan Michael Addition Cys Cysteine Residue (Nucleophile) Cys->Lan Thiol Attack

Caption: Enzymatic conversion of Serine to Lanthionine via the reactive Dehydroalanine intermediate.

Part 2: Synthetic Utility – Drug Design & Chemical Biology

Researchers have hijacked the reactivity of UAAs to solve two major challenges in drug discovery: peptide instability and site-selective protein modification.

Peptide Stapling (Ring-Closing Metathesis)

Short peptides rarely maintain bioactive


-helical structures in solution. Peptide Stapling  locks the helix by introducing non-canonical amino acids with olefinic side chains (e.g., 

-methyl,

-alkenyl glycine) at positions

and

(or

).
  • Mechanism: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) creates a hydrocarbon brace across the helix turns.

  • Outcome: The "stapled" peptide exhibits:

    • Increased

      
      -helicity (entropic stabilization).
      
    • Proteolytic resistance (steric shielding).

    • Enhanced cell permeability (hydrophobic shielding of the backbone).

Chemical Mutagenesis (Cys Dha)

While site-directed mutagenesis is limited to the 20 canonical amino acids, Chemical Mutagenesis converts Cysteine residues into Dha, creating a "tabula rasa" for chemical modification.

  • The Logic: Cysteine is converted to Dha using oxidative elimination.[4] The resulting Dha is an electrophile that can react with any thiol.

  • Application: By adding exogenous thiols (e.g., phosphocysteine mimics, glycosylated thiols), researchers can install complex PTMs that are impossible to express genetically.

Workflow Visualization: Peptide Stapling

Peptide_Stapling Unstruct Unstructured Peptide (Olefinic Side Chains at i, i+4) Metathesis Ring-Closing Metathesis (RCM) Unstruct->Metathesis Solvation Complex Ruthenium Catalyst Complex (Grubbs Gen I/II) Complex->Metathesis Catalysis Stapled Stapled α-Helix (Hydrocarbon Brace) Metathesis->Stapled Ethylene Release

Caption: Stabilization of alpha-helical secondary structure via Ruthenium-catalyzed olefin metathesis.

Part 3: Experimental Protocols

Protocol A: Chemical Mutagenesis (Cys to Dha Conversion)

Context: Creating a reactive electrophile on a protein surface for subsequent conjugation.

Reagents:

  • MSH: O-Mesitylenesulfonylhydroxylamine (Caution: Unstable, prepare fresh).

  • Buffer: 50 mM Sodium Phosphate, pH 8.0.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the single-cysteine mutant protein to 100

    
    M in phosphate buffer. Ensure all reducing agents (DTT, TCEP) are removed via dialysis, as they will compete with the reaction.
    
  • Oxidative Elimination: Add 10–20 equivalents of MSH to the protein solution.

    • Mechanism:[5][6] MSH aminates the cysteine sulfur, forming a sulfonium salt. The basic pH drives the

      
      -elimination of the sulfonium to yield Dehydroalanine (Dha).
      
  • Incubation: React for 20 minutes at 4°C. Monitor conversion via LC-MS (Mass shift: -34 Da from Cys to Dha).

  • Conjugation (Michael Addition): Immediately add 50–100 equivalents of the desired thiol nucleophile (e.g., thio-glucose). Adjust pH to 7.0–7.5 to favor thiolate addition.

  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC).

Protocol B: On-Resin Peptide Stapling (RCM)

Context: Synthesizing a conformationally constrained peptide helix.

Reagents:

  • Catalyst: Grubbs’ 1st Generation Catalyst (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Step-by-Step Methodology:

  • Synthesis: Synthesize the peptide on Rink Amide resin using standard Fmoc chemistry. Incorporate olefinic amino acids (e.g., (S)-5-pentenylalanine) at positions

    
     and 
    
    
    
    . Do not cleave from resin.
  • Solvation: Wash the resin 3x with degassed DCE to swell the beads and remove traces of DMF (which can poison the catalyst).

  • Catalysis: Add a solution of Grubbs’ Catalyst (10 mM in DCE) to the resin.[7] Use approximately 20 mol% catalyst relative to the peptide.[8]

  • Reaction: Agitate gently under Nitrogen/Argon for 2 hours at room temperature.

    • Note: The evolution of ethylene gas drives the equilibrium; ensure the vessel is vented to an inert line.

  • Iteration: Drain and repeat the catalyst addition step to ensure high conversion yields.

  • Cleavage: Wash resin with DCM, then cleave the peptide using TFA/TIS/Water (95:2.5:2.5).

Part 4: Data Summary & Comparison

Table 1: Comparison of Unsaturated Amino Acid Applications

FeatureNatural (Lantibiotics)Synthetic (Stapling)Chemical Mutagenesis
Primary UAA Dehydroalanine (Dha)Olefinic Non-canonical AAsDehydroalanine (Dha)
Source Enzymatic DehydrationChemical Synthesis (SPPS)Chemical Elimination (from Cys)
Reaction Type Intramolecular Michael AdditionRing-Closing MetathesisIntermolecular Michael Addition
Resulting Bond Thioether (C-S-C)Hydrocarbon (C=C)Thioether (C-S-C)
Key Benefit Proteolytic Stability / BioactivityHelical Stabilization / PermeabilitySite-Selective PTM Mimicry

References

  • Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science. [Link]

  • Repka, L. M., et al. (2017). Lanthipeptides: Structure, Biosynthesis, and Mode of Action. Chemical Reviews.[9][10][11] [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[7] [Link]

  • Bernardes, G. J. L., et al. (2008). From Disulfide to Thioether: Soft, Site-Specific Methods for Ligation. Angewandte Chemie International Edition.[6][12] [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition.[6][12] [Link]

Sources

Foundational

A Researcher's In-Depth Technical Guide to Sourcing and Utilizing (R)-2-Aminonon-8-enoic Acid

An Essential Chiral Building Block for Innovations in Peptide and Medicinal Chemistry Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery In the landscape of modern drug development and scien...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Chiral Building Block for Innovations in Peptide and Medicinal Chemistry

Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug development and scientific research, the incorporation of non-canonical amino acids (ncAAs) into peptides and other molecular scaffolds is a transformative strategy. These unique building blocks offer the ability to imbue molecules with novel chemical, physical, and biological properties, thereby overcoming many of the limitations associated with their proteinogenic counterparts.[1] (R)-2-aminonon-8-enoic acid, a chiral ncAA featuring a terminal olefin, stands out as a particularly versatile tool for researchers. Its distinct structure opens avenues for advanced peptide design, covalent drug development, and the construction of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and strategic application of this valuable compound.

Commercial Availability and Supplier Overview

(R)-2-aminonon-8-enoic acid is accessible to the research community primarily in its hydrochloride salt form (CAS No. 2682097-51-2), which enhances its stability and solubility. Several reputable chemical suppliers offer this compound in research-grade quantities. A comparative summary of prominent suppliers is presented below.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities
BLDpharm (R)-2-Aminonon-8-enoic acid hydrochloride2682097-51-2C₉H₁₈ClNO₂≥98%100mg, 250mg, 1g
ChemScene (S)-2-Aminonon-8-enoic acid hydrochloride1078627-30-1C₉H₁₈ClNO₂≥97%Inquire for quantities
Lead Sciences (R)-2-Aminonon-8-enoic acid hydrochloride2682097-51-2C₉H₁₈ClNO₂98%100mg, 250mg, 1g
Sigma-Aldrich (via Synthonix) (2S)-2-aminonon-8-enoic acid hydrochloride1078627-30-1C₉H₁₈ClNO₂97%Inquire for quantities

Note: The stereochemical descriptor may vary between suppliers ((R) vs. (S) or (2S)). It is crucial to verify the CAS number to ensure the correct enantiomer is being sourced.[2][3]

Critical Quality Control and In-House Verification

While suppliers provide a stated purity, the onus is on the researcher to perform rigorous in-house quality control to validate the identity, chemical purity, and, most importantly, the enantiomeric purity of (R)-2-aminonon-8-enoic acid. The presence of the terminal alkene and the chiral center necessitates a multi-faceted analytical approach.

Verifying Supplier Specifications: The Certificate of Analysis

A Certificate of Analysis (CoA) from the supplier is the foundational document for quality assessment. It should provide key information such as the lot number, appearance, and results of quality control tests. While a sample CoA for this specific compound was not publicly available, a typical CoA for an amino acid derivative would include the following analyses.[4][5][6][7]

A workflow for evaluating a new batch of (R)-2-aminonon-8-enoic acid is depicted below:

G cluster_0 Initial Assessment cluster_1 In-House Verification cluster_2 Decision Receive Compound Receive Compound Review Supplier CoA Review Supplier CoA Receive Compound->Review Supplier CoA Visual Inspection Visual Inspection Review Supplier CoA->Visual Inspection Identity_Confirmation Identity Confirmation (NMR, MS) Visual Inspection->Identity_Confirmation Chemical_Purity Chemical Purity (HPLC, NMR) Identity_Confirmation->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC, NMR) Chemical_Purity->Enantiomeric_Purity Accept_Batch Accept_Batch Enantiomeric_Purity->Accept_Batch Meets Specs Reject_Batch Reject_Batch Enantiomeric_Purity->Reject_Batch Fails Specs

Caption: Workflow for the evaluation of a new batch of (R)-2-aminonon-8-enoic acid.

Experimental Protocols for Quality Verification

1. Identity Confirmation and Chemical Purity by NMR and Mass Spectrometry

  • ¹H NMR Spectroscopy: This is the first-line technique to confirm the chemical structure. Key expected signals include the alpha-proton, the vinyl protons of the terminal alkene, and the aliphatic chain protons. Integration of these signals can provide an initial assessment of purity.

  • ¹³C NMR Spectroscopy: Provides further confirmation of the carbon skeleton, including the carbonyl carbon, the alpha-carbon, and the carbons of the double bond.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base or the hydrochloride salt.

2. Enantiomeric Purity Determination

Ensuring the enantiomeric excess (e.e.) is critical for applications in chiral drug design.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.[8] A chiral stationary phase (CSP) is required to resolve the (R) and (S) enantiomers. While a specific method for (R)-2-aminonon-8-enoic acid is not readily published, a general approach using a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is a logical starting point.[1] Derivatization with a chiral reagent followed by analysis on a standard achiral column is an alternative strategy.[9]

    Protocol: Chiral HPLC Method Development

    • Column Selection: Start with a teicoplanin-based chiral column.

    • Mobile Phase: A polar organic mobile phase, such as methanol or acetonitrile with a small amount of acidic and basic modifier (e.g., trifluoroacetic acid and triethylamine), is often effective for underivatized amino acids.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids lacking a strong chromophore.

    • Optimization: Vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • NMR with Chiral Solvating or Derivatizing Agents: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift non-equivalence between enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.[9][10] For example, reaction with a chiral derivatizing agent like Mosher's acid chloride can create diastereomers with distinct NMR signals.

The quality control process is a self-validating system, as illustrated below:

G Start Start NMR_MS Identity & Purity Check (NMR, MS) Start->NMR_MS Chiral_Analysis Enantiomeric Purity (Chiral HPLC/NMR) NMR_MS->Chiral_Analysis Compare_CoA Compare with Supplier CoA Chiral_Analysis->Compare_CoA Troubleshoot Discrepancy? Compare_CoA->Troubleshoot Final_Decision Proceed to Application Troubleshoot->NMR_MS Yes, Re-evaluate Troubleshoot->Final_Decision No

Caption: Self-validating quality control workflow for (R)-2-aminonon-8-enoic acid.

Applications in Research and Drug Development

The unique structural features of (R)-2-aminonon-8-enoic acid make it a valuable building block in several areas of research.

Peptide Synthesis and Modification

The incorporation of this ncAA into peptide sequences can confer desirable properties. The long aliphatic side chain can increase lipophilicity, potentially improving membrane permeability. The terminal olefin provides a reactive handle for a variety of chemical modifications.

  • Solid-Phase Peptide Synthesis (SPPS): (R)-2-aminonon-8-enoic acid, appropriately protected (e.g., with Fmoc on the alpha-amino group), can be incorporated into peptides using standard SPPS protocols.[11][12] The choice of protecting groups for the side chain is not necessary as the terminal alkene is generally stable to standard SPPS conditions.

  • Peptide Stapling and Cyclization: The terminal olefin is an ideal substrate for ring-closing metathesis (RCM) to create "stapled" peptides.[13] This technique can lock a peptide into a specific conformation, often enhancing its biological activity and stability.

Medicinal Chemistry and Drug Design

The terminal alkene can be leveraged in various ways in medicinal chemistry:

  • Covalent Inhibitors: The olefin can act as a Michael acceptor after appropriate activation or be used in other covalent bond-forming reactions with a biological target.

  • Bioorthogonal Chemistry: The terminal double bond can participate in bioorthogonal reactions, such as thiol-ene chemistry, for labeling or conjugation of biomolecules.

  • Scaffold for Further Elaboration: The alkene provides a reactive site for further chemical modifications, allowing for the synthesis of diverse compound libraries.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of (R)-2-aminonon-8-enoic acid.

  • Storage: As a solid (hydrochloride salt), the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[14] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended. The hygroscopic nature of amino acid salts means that the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[15]

  • Stability: The terminal double bond introduces a potential site for oxidation. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. Solutions of the amino acid should be freshly prepared and used promptly. If storage in solution is necessary, it should be for a short duration at low temperatures. The stability of peptides containing this residue will depend on the overall sequence and storage conditions, with lyophilized peptides generally showing greater stability.

Conclusion

(R)-2-aminonon-8-enoic acid is a valuable and commercially accessible non-canonical amino acid that offers significant potential for innovation in peptide and medicinal chemistry. Its unique structure, featuring a chiral center and a terminal olefin, provides a versatile platform for creating novel molecular entities with tailored properties. By adhering to rigorous quality control procedures and understanding its chemical reactivity, researchers can effectively leverage this building block to advance their drug discovery and development efforts.

References

  • Lead Sciences. (R)-2-Aminonon-8-enoic acid hydrochloride. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Agilent. Certificate of Analysis. [Link]

  • Chernobrovkin, M. G., et al. "Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Labuta, Jan, et al. "NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Patents. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
  • Lim, Hui-Ting, et al. "Engineering an affinity-enhanced peptide through optimization of cyclization chemistry." Scientific reports 9.1 (2019): 1-11.
  • JPT. Long peptide Synthesis. [Link]

  • Han, Y., & Barany, G. (1997). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine. The Journal of Organic Chemistry, 62(12), 3841–3848.
  • AAPPTec. Handling and Storage of Peptides. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Hasegawa, H., et al. "Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium-or deuterium-labelled peptide in the isoleucine residue." Journal of the Chemical Society, Perkin Transactions 1 4 (1993): 489-494.
  • You, Lei, et al. "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Kunitake, Toyoki, et al. "Preparation and characterization of long chain amino acid and peptide vesicle membranes." Journal of the American Chemical Society 103.17 (1981): 5228-5233.
  • ALS. CERTIFICATE OF ANALYSIS. [Link]

  • ChemRxiv. Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. [Link]

  • PubChem. 8-Nonen-2-one. [Link]

  • ALS. CERTIFICATE OF ANALYSIS. [Link]

  • Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Exploratory

Spectral data for (R)-2-aminonon-8-enoic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Characterization of (R)-2-aminonon-8-enoic Acid Introduction (R)-2-aminonon-8-enoic acid is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic chain, a chi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of (R)-2-aminonon-8-enoic Acid

Introduction

(R)-2-aminonon-8-enoic acid is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic chain, a chiral center at the alpha-carbon (C2), a terminal vinyl group (C8-C9), and the foundational amino and carboxylic acid functionalities. Its unique structure, combining the features of an alpha-amino acid and a terminal alkene, makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel peptide mimics, constrained peptides, and bioactive molecules for drug discovery.

The unambiguous confirmation of its molecular structure following synthesis is paramount. Spectroscopic analysis is the cornerstone of this verification process. This guide provides a detailed predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-2-aminonon-8-enoic acid. As a Senior Application Scientist, my objective is to not only present the anticipated data but also to elucidate the underlying principles, enabling researchers to confidently interpret their own experimental results. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of novel amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (R)-2-aminonon-8-enoic acid, both ¹H and ¹³C NMR will provide definitive evidence of its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will account for all 16 hydrogens in the molecule, distributed across several distinct chemical environments. The exact chemical shifts can be influenced by the solvent and pH, but the relative positions and splitting patterns are highly diagnostic.[1]

Predicted ¹H NMR Data Summary

Proton LabelPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Key Insights
H₉C94.90 - 5.10dd (geminal, trans)2HThese diastereotopic protons of the terminal CH₂ group will show distinct signals, coupled to each other (geminal coupling) and to H₈ (vicinal coupling).
H₈C85.70 - 5.90ddt1HThis proton is significantly deshielded due to its position on the double bond. It will be split by the two H₉ protons and the two H₇ protons, resulting in a complex multiplet (ddt).
H₂C23.50 - 3.80t or dd1HThe alpha-proton is deshielded by the adjacent amine and carbonyl groups.[2] It will be split by the two H₃ protons.
H₇C72.00 - 2.20q2HThese allylic protons are slightly deshielded by the adjacent double bond and will be split by the H₈ and H₆ protons.
H₃C31.80 - 2.00m2HProtons adjacent to the chiral center.
H₄, H₅, H₆C4, C5, C61.20 - 1.60m6HProtons of the central aliphatic chain, expected to overlap in a complex multiplet in the standard alkane region.
-NH₂NVariable (broad)s (broad)2HThe chemical shift is highly dependent on solvent, concentration, and temperature. Protons may exchange with D₂O.
-OHCOOHVariable (broad)s (broad)1HThe carboxylic acid proton has a very broad and variable chemical shift. It will readily exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of (R)-2-aminonon-8-enoic acid in a suitable deuterated solvent (~0.7 mL). Given the zwitterionic nature of amino acids, D₂O or DMSO-d₆ are common choices.[3] If using D₂O, the NH₂ and OH proton signals will not be observed due to deuterium exchange.

  • Internal Standard: Add a small amount of a reference standard, such as DSS or a known concentration of an internal standard for quantitative analysis.[4]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.

  • Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline corrections. Calibrate the spectrum to the residual solvent peak or the internal standard.

Logical Workflow for Proton Assignment

G cluster_downfield Downfield Region (Deshielded) cluster_midfield Mid-Field Region cluster_upfield Upfield Region (Shielded) mol C9H17NO2 C1 C1 (Carbonyl) ~175 ppm mol->C1 Functional Group C8 C8 (Alkene CH) ~138 ppm mol->C8 Functional Group C9 C9 (Alkene CH2) ~115 ppm mol->C9 Functional Group C2 C2 (Alpha-Carbon) ~55 ppm mol->C2 Chiral Center Aliphatic C3-C7 (Alkyl Chain) 20-40 ppm mol->Aliphatic Backbone G Parent [M+H]⁺ m/z = 172.1 Frag1 Loss of H₂O m/z = 154.1 Parent->Frag1 - H₂O Frag2 Loss of HCOOH m/z = 126.1 Parent->Frag2 - HCOOH Frag3 Allylic Cleavage m/z = 41.1 Parent->Frag3 Chain Scission

Caption: Key predicted fragmentation pathways in ESI-MS/MS.

Conclusion

The successful synthesis and purification of (R)-2-aminonon-8-enoic acid can be unequivocally confirmed through a coordinated application of NMR, IR, and mass spectrometry. This guide outlines the key spectral features that a researcher should expect to observe. The combination of a unique alpha-proton signal in ¹H NMR, a carbonyl carbon above 170 ppm in ¹³C NMR, characteristic O-H, N-H, and C=O stretches in the IR spectrum, and a definitive molecular ion with predictable fragmentation patterns (especially the loss of the carboxyl group and allylic cleavage) in the mass spectrum will provide a comprehensive and validated structural proof. By understanding these expected outcomes, researchers can efficiently and accurately interpret their data, ensuring the integrity of their synthetic products for downstream applications in drug development and chemical biology.

References

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

  • ResearchGate. (n.d.). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Available at: [Link]

  • Spera, S., & Bax, A. (1991). Position dependence of the 13C chemical shifts of α-helical model peptides. Journal of the American Chemical Society. Available at: [Link]

  • Viant, M. R., et al. (2005). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Environmental Science & Technology. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Available at: [Link]

  • NMR Blog. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethene C2H4 CH2=CH2. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Oldfield Group, University of Illinois. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

  • University of Calgary. (2016). The Infrared Spectroscopy of Alkenes. Available at: [Link]

  • Williamson, M. P., et al. (2000). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Journal of Biomolecular NMR. Available at: [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. Available at: [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Wu, J., & Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Alkenes. Available at: [Link]

  • Scribd. (n.d.). Mass Spectros. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of (R)-2-aminonon-8-enoic Acid

Preamble: Charting the Physicochemical Landscape of a Novel Amino Acid (R)-2-aminonon-8-enoic acid is a non-proteinogenic amino acid characterized by a nine-carbon backbone, a chiral center at the alpha-carbon, and a ter...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Physicochemical Landscape of a Novel Amino Acid

(R)-2-aminonon-8-enoic acid is a non-proteinogenic amino acid characterized by a nine-carbon backbone, a chiral center at the alpha-carbon, and a terminal vinyl group. Its unique structure—combining the zwitterionic nature of an amino acid with the hydrophobicity of a long alkyl chain and the reactivity of an alkene—makes it a compelling building block for novel peptides, peptidomimetics, and other specialized pharmaceutical applications. However, the successful integration of any new molecular entity into a drug development pipeline hinges on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not merely data points; they are the foundational pillars that dictate formulation strategies, bioavailability, storage conditions, and ultimately, the therapeutic viability of the compound.

This guide provides a comprehensive framework for characterizing the solubility and stability of (R)-2-aminonon-8-enoic acid. As specific experimental data for this molecule is not widely published, we will proceed from first principles, outlining authoritative protocols and explaining the scientific rationale behind each experimental choice. This document is intended for researchers, chemists, and formulation scientists tasked with transforming a promising molecule into a viable product.

Part 1: Structural and Physicochemical Profile

The behavior of (R)-2-aminonon-8-enoic acid in solution is governed by its distinct structural motifs:

  • The Amino Acid Headgroup: The presence of both a primary amine (-NH₂) and a carboxylic acid (-COOH) group confers zwitterionic properties. This means the molecule's net charge is highly dependent on the pH of the surrounding medium.

    • At low pH (pH < ~2), the amine is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge.

    • At high pH (pH > ~9-10), the amine is neutral (-NH₂) and the carboxylic acid is deprotonated (-COO⁻), resulting in a net negative charge.

    • At the isoelectric point (pI) , the molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), carrying no net charge. This is typically the point of minimum aqueous solubility[1].

  • The Hydrophobic Carbon Chain: The seven-carbon aliphatic chain ((CH₂)₆) imparts significant lipophilicity to the molecule. This suggests that while the amino acid headgroup will favor polar, aqueous environments, the tail will favor non-polar, organic environments. This amphipathic nature is a critical factor in its solubility profile[1].

  • The Terminal Alkene: The C=C double bond at the C8-C9 position is a site of potential chemical reactivity. It is susceptible to oxidation, which is a primary consideration for the molecule's chemical stability[2].

Based on these features, we can anticipate a U-shaped pH-solubility profile in aqueous media, with the lowest solubility around its pI and increased solubility at acidic and basic pH values where the molecule is charged[1]. Its solubility in organic solvents will be dictated by a balance between the polarity of the solvent and its ability to interact with both the polar headgroup and the non-polar tail.

Part 2: A Framework for Comprehensive Solubility Profiling

Solubility dictates the maximum concentration achievable in a solution, impacting everything from in vitro assays to the developability of an intravenous or oral dosage form[3]. We will outline two complementary, industry-standard methods for its determination: the gold-standard shake-flask method for thermodynamic solubility and a higher-throughput method for kinetic solubility[4].

Experimental Workflow for Solubility Determination

The overall process for systematically evaluating solubility is depicted below. This workflow ensures that both thermodynamic and kinetic aspects are considered, providing a holistic view for development decisions.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Equilibrium) cluster_kinetic Kinetic Solubility (Screening) Compound Solid (R)-2-aminonon-8-enoic acid ShakeFlask Shake-Flask Protocol: Add excess solid to solvent Compound->ShakeFlask DMSO Prepare high-concentration DMSO stock solution Compound->DMSO Solvents Select Solvent Panel (Aqueous Buffers pH 2-10, Organic Solvents) Solvents->ShakeFlask Equilibrate Equilibrate (e.g., 24-72h) with agitation ShakeFlask->Equilibrate Separate Separate Solid/Liquid (Centrifugation + Filtration) Equilibrate->Separate AnalyzeThermo Analyze Supernatant (HPLC-UV/MS) Separate->AnalyzeThermo SolidState Analyze Residual Solid (XRPD, DSC) Separate->SolidState Data Data Analysis & Solubility Report AnalyzeThermo->Data Dispense Add DMSO stock to aqueous buffer DMSO->Dispense Incubate Incubate (e.g., 2-24h) Dispense->Incubate Measure Measure Precipitation (Nephelometry/Turbidimetry) Incubate->Measure Measure->Data

Caption: Workflow for solubility assessment of (R)-2-aminonon-8-enoic acid.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the reference standard[5][6].

Rationale: By allowing the system to reach equilibrium in the presence of excess solid, this method measures the maximum amount of compound that can be dissolved under specific conditions, avoiding the artificially high values that can result from supersaturated solutions. Analysis of the remaining solid is crucial to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a salt) during the experiment[5].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (R)-2-aminonon-8-enoic acid (e.g., 5-10 mg, accurately weighed) to a series of vials. The presence of undissolved solid at the end of the experiment must be visually confirmed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. The solvent panel should include:

    • Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 10.0)

    • Purified Water

    • Common organic solvents (Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane)

  • Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This is typically 24-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure all solid is removed, centrifuge the sample and then filter it through a low-binding filter (e.g., 0.22 µm PVDF)[5].

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS[5].

  • Solid-State Analysis: Recover the remaining solid from the vials, dry it, and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form.

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected solubility behavior of (R)-2-aminonon-8-enoic acid based on its chemical structure. Actual experimental values must be determined empirically.

Solvent/MediumTypePredicted Solubility (mg/mL)Rationale
0.1 M HCl (pH ~1)Aqueous, AcidicHigh (>10)The amine group is protonated (-NH₃⁺), forming a soluble salt.
Acetate Buffer (pH 4.5)Aqueous, BufferedModerate (1-10)Approaching the isoelectric point; the molecule is partially charged.
Phosphate Buffer (pH 7.4)Aqueous, BufferedLow (<1)Near the predicted isoelectric point (pI); the molecule is neutral/zwitterionic and the long alkyl chain reduces aqueous solubility.
Carbonate Buffer (pH 10)Aqueous, BasicHigh (>10)The carboxylic acid is deprotonated (-COO⁻), forming a soluble salt.
Methanol / EthanolPolar, ProticModerate-HighGood H-bonding with the amino acid headgroup and some solubilization of the alkyl tail.
Acetonitrile (ACN)Polar, AproticLow-ModerateCan interact with the polar headgroup but is less effective at solvating the zwitterion.
Dimethyl Sulfoxide (DMSO)Polar, AproticVery High (>50)Excellent solvent for a wide range of polar and non-polar compounds.
Dichloromethane (DCM)Non-PolarVery Low (<0.1)The highly polar amino acid headgroup is insoluble in non-polar solvents.

Part 3: A Systematic Approach to Chemical Stability Assessment

Stability testing is essential for identifying degradation pathways, determining appropriate storage conditions, and establishing a product's shelf-life. Forced degradation, or stress testing, is a regulatory expectation that deliberately exposes the compound to harsh conditions to accelerate its decomposition[7][8][9].

Rationale: The goal of a forced degradation study is not to completely destroy the molecule, but to achieve a modest level of degradation (typically 5-20%). This allows for the confident identification of degradation products and the development of a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradants[8].

Protocol 2: Forced Degradation Study

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (R)-2-aminonon-8-enoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include an unstressed control sample kept at 4°C in the dark.

    • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution sample at 80°C for 48 hours. Also, store the solid compound at 80°C.

    • Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Quenching: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and the control using a high-resolution, stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection to identify the mass of any degradants.

Predicted Degradation Pathways

The terminal alkene is the most probable site of instability. The following diagram illustrates the likely degradation products arising from oxidative stress.

G cluster_products Potential Degradation Products Parent (R)-2-aminonon-8-enoic acid Epoxide Epoxide Derivative (Oxidation at C8-C9) Parent->Epoxide H₂O₂ Aldehyde Heptanal + Glyoxylic Acid (Oxidative Cleavage) Parent->Aldehyde Stronger Oxidant Diol Diol Derivative (Hydrolysis of Epoxide) Epoxide->Diol H₂O

Sources

Exploratory

Unlocking Nature's Chemical Diversity: A Technical Guide to Non-Proteinogenic Amino Acids in Research and Drug Development

This guide provides an in-depth exploration of non-proteinogenic amino acids (NPAAs), offering a comprehensive resource for researchers, scientists, and drug development professionals. Moving beyond the canonical 20 amin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of non-proteinogenic amino acids (NPAAs), offering a comprehensive resource for researchers, scientists, and drug development professionals. Moving beyond the canonical 20 amino acids, we delve into the vast and versatile world of NPAAs, examining their discovery, synthesis, and strategic application in shaping the future of medicine and biotechnology.

The Expanding Alphabet of Life: An Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are, simply put, amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis.[1] Also referred to as non-coded, unnatural, or non-canonical amino acids, these compounds exhibit immense structural diversity.[1] While over 800 NPAAs occur naturally, thousands more have been synthesized chemically, offering a vast toolkit for scientific innovation.[1]

In the realm of drug discovery and development, NPAAs have become indispensable tools.[1] Their incorporation into peptide-based drug candidates can fundamentally alter a molecule's properties, often leading to significant improvements in stability, potency, bioavailability, and permeability compared to peptides composed solely of proteinogenic amino acids.[1][2][3][4] By introducing novel side chains, stereochemistry (e.g., D-amino acids), and backbone structures (e.g., β- or γ-amino acids), NPAAs provide a robust platform for designing peptidomimetics with enhanced therapeutic profiles.[1]

This guide will navigate the multifaceted landscape of NPAAs, from their fundamental properties to their cutting-edge applications.

Classification and Diversity: A World Beyond the Standard 20

The structural diversity of NPAAs is vast. They can be broadly categorized based on their structure and origin:

  • Naturally Occurring NPAAs: Found in various organisms like bacteria, fungi, and plants, these molecules serve diverse biological roles as metabolic intermediates, signaling molecules, and components of defense mechanisms.[1][5] Examples include ornithine and citrulline, which are key intermediates in the urea cycle.[6]

  • Synthetic NPAAs: These are chemically synthesized and represent a virtually limitless source of novel building blocks for drug discovery and protein engineering.[7][8] Their design is often based on modifying natural amino acids.[9]

A key distinction lies in their backbone structure. While proteinogenic amino acids are α-amino acids, NPAAs can also be β-, γ-, or even δ-amino acids, where the amino group is attached to the second, third, or fourth carbon atom from the carboxyl group, respectively. This variation in backbone structure has profound implications for the conformational properties of peptides.

Category Examples Significance
D-Amino Acids D-Alanine, D-LeucineEnhanced resistance to proteolytic degradation, leading to increased in vivo stability of peptide drugs.[10][11]
β-Amino Acids β-Alanine, β-HomoserineAbility to form unique secondary structures (e.g., helices, sheets) not accessible to α-peptides, offering novel scaffolds for drug design.[12]
N-Alkylated Amino Acids Sarcosine (N-methylglycine)Increased proteolytic stability and improved membrane permeability.[13]
Constrained Amino Acids Aminoisobutyric acid (Aib)Induce specific secondary structures, such as helices, in peptides, leading to more rigid and potent molecules.[14]
Fluorinated Amino Acids FluoroallylglycineCan enhance binding affinity and metabolic stability.[15]

The Genesis of Novelty: Biosynthesis and Chemical Synthesis of NPAAs

The availability of a diverse array of NPAAs is crucial for their application. They can be obtained through biological pathways or chemical synthesis.

Nature's Factories: Biosynthetic Pathways

Natural NPAAs are produced through specialized metabolic pathways that often branch off from the biosynthesis of proteinogenic amino acids.[3][7][16] These pathways employ a wide range of enzymatic transformations, including isomerizations and stereospecific functionalization of C-H bonds, to generate structural diversity.[3][7]

For example, the biosynthesis of β-methylphenylalanine (BmePhe) in some bacteria starts from the common precursor phenylpyruvate. A methyltransferase, MppJ, methylates the β-carbon, followed by a transaminase reaction catalyzed by TyrB to yield BmePhe.

Another example is the formation of β-hydroxyenduracididine (BhEnd), which begins with the oxygenation of L-arginine by the enzyme MppP.[11]

Biosynthesis_Examples

Recombinant production of NPAAs in model organisms like Escherichia coli is a promising alternative to extraction from native hosts, which can be challenging to cultivate and genetically manipulate.[1]

Building Blocks from the Bench: Chemical Synthesis

Chemical synthesis provides access to a vast and diverse range of NPAAs that are not found in nature.[8] Common synthetic routes include:

  • Alkylation of Glycine Equivalents: A versatile method for introducing various side chains.

  • Amination Reactions: Introducing an amino group into a carbon skeleton.

  • Side Chain Modifications: Modifying the side chains of existing amino acids.[9]

A significant challenge in chemical synthesis is achieving stereoselectivity to produce enantiomerically pure NPAAs.[9] Biocatalytic methods, which utilize enzymes, offer a powerful alternative for producing enantiopure NPAAs with higher yields and fewer steps compared to traditional chemical synthesis.[9]

Step-by-Step Methodology: Asymmetric Synthesis of a Generic α-NPAA

  • Starting Material: Select a suitable prochiral starting material (e.g., an α-keto ester).

  • Chiral Auxiliary/Catalyst: Introduce a chiral auxiliary or use a chiral catalyst to induce stereoselectivity.

  • Key Reaction: Perform the key bond-forming reaction (e.g., reductive amination, alkylation).

  • Purification: Purify the intermediate product using chromatography.

  • Deprotection: Remove protecting groups to yield the final NPAA.

  • Characterization: Confirm the structure and stereochemistry using analytical techniques like NMR and mass spectrometry.

Chemical_Synthesis_Workflow

The Power of the Unnatural: Applications in Drug Discovery and Chemical Biology

The unique properties of NPAAs make them invaluable tools in modern drug discovery and chemical biology.

Engineering Superior Therapeutics: NPAAs in Peptide Drug Design

Peptides are attractive drug candidates due to their high selectivity and low toxicity.[2] However, their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability.[2][3] The incorporation of NPAAs can overcome these limitations.[2][3][4]

  • Enhanced Stability: Replacing L-amino acids with D-amino acids or other NPAAs can render peptides resistant to degradation by proteases, prolonging their half-life in the body.[10][11]

  • Improved Potency: The unique side chains and conformational constraints introduced by NPAAs can lead to enhanced binding affinity and potency.[9] For example, incorporating cyclohexylglycine (CHG) or homophenylalanine (HPE) into peptide inhibitors of matrix metalloproteinases (MMPs) can mimic the side chains of different motifs, leading to higher binding affinity.[9]

  • Increased Permeability: Modifying peptides with NPAAs can enhance their ability to cross cell membranes. For instance, increasing the helicity and hydrophobicity of antimicrobial peptides (AMPs) through NPAA incorporation can improve their membrane permeation.[9]

  • Constrained Peptides: The introduction of conformationally restricted NPAAs, such as N-methylated amino acids or those that induce specific turns or helical structures, can lock a peptide into its bioactive conformation. This pre-organization reduces the entropic penalty of binding to its target, often leading to a significant increase in affinity and selectivity.

Illuminating Biological Processes: NPAAs as Chemical Probes

NPAAs with unique functionalities can be incorporated into peptides and proteins to serve as molecular probes for studying biological processes.[15] These probes can be designed to be:

  • Photo-crosslinkers: To identify binding partners.

  • Fluorescently labeled: To track the localization and dynamics of proteins within cells.

  • Bioorthogonally reactive: To allow for specific chemical modifications in a biological environment.

The synthesis of NPAAs protected for solid-phase peptide synthesis (SPPS) allows for their site-specific incorporation into peptides, enabling the creation of sophisticated molecular tools.[15]

Seeing the Unseen: Analytical Techniques for NPAA Characterization

The accurate identification and quantification of NPAAs are essential for both research and quality control. A variety of analytical techniques are employed for this purpose.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the separation and quantification of amino acids.[5] Derivatization is often required to improve detection sensitivity.[17]

  • Mass Spectrometry (MS): LC-MS and GC-MS are powerful techniques for the sensitive and specific detection of NPAAs.[18][19] Tandem mass spectrometry (MS/MS) provides structural information for unambiguous identification.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a crucial tool for the structural elucidation of novel NPAAs and for determining the conformation of peptides containing them.[5][17]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of amino acids and is particularly useful for analyzing complex mixtures.[17]

Technique Principle Advantages Disadvantages
HPLC Separation based on polarityRobust, well-establishedOften requires derivatization for detection
GC-MS Separation of volatile derivatives followed by mass analysisHigh sensitivity and resolutionRequires derivatization, not suitable for non-volatile compounds
LC-MS/MS Chromatographic separation coupled with tandem mass analysisHigh sensitivity, specificity, and structural informationHigher equipment cost and complexity
NMR Nuclear spin properties in a magnetic fieldProvides detailed structural and conformational informationLower sensitivity compared to MS
CE Separation based on charge and size in an electric fieldHigh separation efficiency, small sample volumeLower concentration sensitivity for some analytes

Navigating the Risks: Toxicity and Immunogenicity of NPAAs

While NPAAs offer tremendous potential, it is crucial to consider their potential for toxicity and immunogenicity.[2][4][9]

Potential for Toxicity

Some naturally occurring NPAAs can be toxic.[8] For example, canavanine, a structural analog of arginine, can be mistakenly incorporated into proteins, leading to dysfunctional proteins and cellular toxicity.[8] Several NPAAs are neurotoxic by mimicking neurotransmitters.[8] The consumption of plants containing certain NPAAs has been linked to acute toxic effects in humans.[18] Therefore, thorough toxicological assessment is a critical step in the development of any therapeutic agent containing NPAAs.

Immunogenicity Considerations

The incorporation of NPAAs into peptides can alter their immunogenicity.[2] While in some cases this can be beneficial, for example, by reducing the immune response to a therapeutic peptide, it can also potentially lead to the generation of anti-drug antibodies.[2] The immunogenic potential of any NPAA-containing peptide must be carefully evaluated during preclinical development.

The Future is Unnatural: Concluding Remarks

Non-proteinogenic amino acids represent a paradigm shift in our ability to manipulate and understand biological systems. Their vast chemical diversity provides an unparalleled toolkit for designing novel therapeutics with improved efficacy, stability, and safety profiles. As our understanding of the biosynthesis and chemical synthesis of these unique building blocks continues to expand, so too will their applications in medicine, biotechnology, and fundamental research. The journey into the world of NPAAs is a testament to the power of looking beyond the canonical to unlock a new era of scientific discovery.

References

  • Non-proteinogenic amino acids - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Walsh, C. T., & Tang, Y. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(6), 2606–2689. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1225–1245. [Link]

  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 8, 2024, from [Link]

  • Zhang, X., Ni, W., & van der Donk, W. A. (2005). Synthesis of nonproteinogenic amino acids to probe lantibiotic biosynthesis. The Journal of Organic Chemistry, 70(17), 6685–6692. [Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2022). Molecules, 27(19), 6539. [Link]

  • Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. (2023). Molecules, 28(13), 5133. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • Discovering functional, non-proteinogenic amino acid containing, peptides using genetic code reprogramming. (2014). Organic & Biomolecular Chemistry, 12(39), 7616–7629. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1225–1245. [Link]

  • Walsh, C. T., & Tang, Y. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(6), 2606–2689. [Link]

  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. (2023). Digital Discovery, 2(6), 1735–1744. [Link]

  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). Retrieved February 8, 2024, from [Link]

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2021). Toxins, 13(5), 316. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(23), 15353–15380. [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022). University of Technology Sydney. [Link]

  • (PDF) Non-protein amino acids in peptide design. (2004). Retrieved February 8, 2024, from [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance, 4(1), 1–13. [Link]

  • Toxicity of Non-protein Amino Acids to Humans and Domestic Animals. (2002). Natural Toxins, 2, 167–176. [Link]

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. (2023). Foods, 12(23), 4259. [Link]

  • Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. (2024). Heliyon, 10(15), e34890. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2020). Analytical and Bioanalytical Chemistry, 412(23), 5765–5778. [Link]

  • Toxicology of non-protein amino acids. (2012). In Amino acids in higher plants (pp. 270-304). CABI. [Link]

  • Special Issue : Toxic Non-Proteinogenic Amino Acids (NPAA). (n.d.). Retrieved February 8, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Incorporation of (R)-2-aminonon-8-enoic acid into Peptidomimetics

Stapled Peptides via Ring-Closing Metathesis (RCM) Executive Summary The incorporation of (R)-2-aminonon-8-enoic acid (often abbreviated as ) is a critical strategy in the synthesis of hydrocarbon-stapled peptides. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026


 Stapled Peptides via Ring-Closing Metathesis (RCM)

Executive Summary

The incorporation of (R)-2-aminonon-8-enoic acid (often abbreviated as


) is a critical strategy in the synthesis of hydrocarbon-stapled peptides. Unlike standard 

staples which utilize two

(pentenyl) residues, the

architecture requires a longer olefinic side chain to span two full turns of the

-helix. This is achieved by pairing (R)-2-aminonon-8-enoic acid at position

with (S)-2-(4-pentenyl)alanine (

) at position

.

This guide details the specific protocols for the solid-phase incorporation of this non-natural amino acid and the subsequent on-resin Ring-Closing Metathesis (RCM) required to "lock" the helical conformation.[1]

Introduction: The Logic of the Staple

Peptide stapling addresses the "undruggable" nature of intracellular protein-protein interactions (PPIs) by enforcing an


-helical structure on short peptide sequences.
  • The Challenge: Short peptides (<20 residues) naturally adopt random coil conformations in solution, leading to rapid proteolytic degradation and poor cellular uptake.

  • The Solution: Macrocyclization via an all-hydrocarbon tether.

  • The Specific Role of (R)-2-aminonon-8-enoic acid: To span residues

    
     and 
    
    
    
    (approx.[1][2][3] 10.5 Å distance), a combined tether length of roughly 11-13 carbons is required. The
    
    
    residue provides an 8-carbon aliphatic side chain (including the alkene), which, when cross-linked with an
    
    
    residue, forms a macrocycle optimal for this span.
    • Note on Stereochemistry: The inversion of stereochemistry from

      
       (at 
      
      
      
      ) to
      
      
      (at
      
      
      ) is mechanistically necessary to ensure the olefinic side chains project from the same face of the helix without distorting the backbone.

Experimental Workflow Visualization

The following diagram outlines the critical path from resin loading to the final stapled entity.

StaplingWorkflow Resin 1. Resin Loading (Rink Amide) SPPS 2. SPPS Elongation (Fmoc Chemistry) Resin->SPPS Inc_R8 3. Incorporation of (R)-2-aminonon-8-enoic acid (Position i) SPPS->Inc_R8 Inc_S5 4. Incorporation of (S)-Pentenylalanine (Position i+7) SPPS->Inc_S5 RCM 5. On-Resin RCM (Grubbs Catalyst) SPPS->RCM Inc_R8->SPPS Inc_R8->RCM Side-chain Pre-organization Inc_S5->SPPS Cleavage 6. TFA Cleavage & Deprotection RCM->Cleavage QC 7. HPLC/MS & CD Validation Cleavage->QC

Figure 1: Critical path for the synthesis of i, i+7 stapled peptides. Red nodes indicate non-natural amino acid coupling steps; Yellow indicates the critical cyclization step.

Protocol 1: Solid-Phase Incorporation (SPPS)

(R)-2-aminonon-8-enoic acid is sterically demanding due to the


-methyl and the long alkyl side chain. Standard coupling protocols often result in deletion sequences.
Reagents
  • Building Block: Fmoc-(R)-2-aminonon-8-enoic acid (Fmoc-

    
    -OH).
    
  • Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure
  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the previous residue using 20% Piperidine in DMF (

    
     min). Wash extensively with DMF (
    
    
    
    ).
  • Coupling Cocktail Preparation:

    • Dissolve Fmoc-

      
      -OH (2.0 equivalents relative to resin loading). Note: Do not use the standard 5-10 equivalents; this reagent is costly and bulky.
      
    • Add HATU (1.95 eq) and HOAt (1.95 eq).

    • Add DIPEA (4.0 eq).

    • Critical: Pre-activate for only 30-60 seconds before adding to the resin.

  • Reaction:

    • Add cocktail to the resin.

    • Agitate (vortex or shake) for 2 hours at room temperature.

    • Optional: For difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents for 1 hour).

  • Monitoring: Perform a Kaiser Test or Chloranil Test. If positive (blue beads), repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This is the defining step. Performing RCM on-resin (solid phase) favors intramolecular cyclization (pseudo-dilution effect) over intermolecular dimerization.

Reagents
  • Catalyst: Grubbs Generation I (preferred for high Z-selectivity and robustness) or Grubbs Generation II (higher activity, use if Gen I fails).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE). DCM is volatile and limits reaction temperature; DCE allows heating to 40-60°C.

  • Atmosphere: Nitrogen (

    
    ) or Argon.[4]
    
RCM Mechanism Visualization

RCM_Mechanism Precursor Resin-Bound Linear Precursor Coordination Ru-Catalyst Coordination Precursor->Coordination + Grubbs Cat Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle Product Stapled Peptide (Resin Bound) Metallacycle->Product Ethylene Ethylene Gas (C2H4) (Must be vented) Metallacycle->Ethylene

Figure 2: Simplified catalytic cycle. The release of Ethylene gas drives the equilibrium forward (Le Chatelier's principle).

Step-by-Step Procedure
  • Solvent Exchange:

    • Wash the resin with DCM (

      
      ) to remove DMF traces (DMF poisons the Ruthenium catalyst).
      
    • Wash the resin with anhydrous DCE (

      
      ).
      
  • Catalyst Preparation:

    • Dissolve Grubbs I catalyst (10 mM concentration) in degassed, anhydrous DCE.

    • Target: ~20-40 mol% catalyst relative to peptide loading.

  • The Reaction:

    • Add the catalyst solution to the resin.[4]

    • Purge: Bubble

      
       through the solution for 1 minute to remove oxygen.
      
    • Incubate: Agitate at 40°C for 2 hours.

    • Ventilation:[2] Ensure the reaction vessel is not completely sealed; ethylene gas must escape to drive the reaction to completion.

  • Iteration (Critical):

    • Drain the dark brown solution.

    • Repeat the catalyst addition and incubation step at least once more (Total 2 cycles).

  • Wash:

    • Wash with DCE (

      
      ).
      
    • Wash with DCM (

      
      ).
      
    • DMSO Wash: Wash with DMSO (

      
      ) to remove adsorbed Ruthenium byproducts, which can interfere with cleavage.
      

Data Analysis & Validation

Table 1: Troubleshooting the RCM Step
Observation (LC/MS)DiagnosisRemedial Action
Mass = Linear Precursor Catalyst inactive or poisoned.Ensure DMF is removed. Use fresh anhydrous DCE. Switch to Grubbs II.
Mass = Precursor - 28 Da Correct Product (Loss of

).
Proceed to purification.[4]
Mass = Precursor + 14/16 Da Oxidation of Met/Trp/Cys.Use antioxidant scavengers during cleavage. Degas solvents thoroughly.
Mass = Dimer (

Mass)
Intermolecular Cross-linking.Reduce resin loading (use 0.2 mmol/g). Increase solvent volume.
Validation Methods
  • LC/MS: The stapled peptide should show a mass shift of -28 Da (loss of ethylene) compared to the linear precursor.

  • Circular Dichroism (CD): Compare the stapled peptide vs. the linear analog (reduced with DTT if Cys present, or just the linear control).

    • Success Criteria: Double minima at 208 nm and 222 nm, indicating

      
      -helical content. The stapled variant should show significantly deeper minima (higher molar ellipticity).
      

References

  • Verdine, G. L., & Walensky, L. D. (2007). The emerging art of manipulating cellular targets with stapled helical peptides. Clinical Cancer Research.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis. Nature Protocols.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition.

Sources

Application

Application Note: (R)-2-Aminonon-8-enoic Acid in Macrocyclic Enzyme Inhibitor Design

Abstract & Strategic Rationale (R)-2-aminonon-8-enoic acid (often abbreviated as (R)-Ane ) is a non-canonical, alkene-functionalized amino acid. While its (S)-enantiomer (L-configuration) is a well-documented P3 residue...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

(R)-2-aminonon-8-enoic acid (often abbreviated as (R)-Ane ) is a non-canonical, alkene-functionalized amino acid. While its (S)-enantiomer (L-configuration) is a well-documented P3 residue in Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., in the development of Ciluprevir analogs), the (R)-enantiomer (D-configuration) serves a distinct and critical role in modern inhibitor design.

Why the (R)-Enantiomer? In macrocyclic peptide design, the incorporation of D-amino acids is a proven strategy to:

  • Induce Beta-Turns: (R)-amino acids at the

    
     or 
    
    
    
    positions of a peptide chain strongly promote
    
    
    -turn secondary structures. This "pre-organizes" the linear precursor, bringing the N-terminal and C-terminal alkenes into proximity, thereby significantly increasing the efficiency of the Ring-Closing Metathesis (RCM) reaction.
  • Enhance Metabolic Stability: D-amino acids render the resulting inhibitor resistant to endogenous proteases, extending the half-life of the drug candidate.

This guide details the quality control, solid-phase incorporation, and critical RCM cyclization protocols for using (R)-Ane to construct stable, high-affinity enzyme inhibitors.

Quality Control & Handling

Before synthesis, the enantiomeric purity of the building block must be verified. Even 1% contamination with the (S)-enantiomer can lead to diastereomeric mixtures that are inseparable after macrocyclization.

Protocol 1: Incoming Raw Material Verification
ParameterSpecificationMethodRationale
Purity (HPLC) > 98%C18 Reverse PhaseImpurities compete for coupling reagents.
Chiral Purity (ee) > 99% (R)Chiralpak AD-H or OD-HPrevents diastereomer formation (epimers).
Identity Consistent1H NMR (DMSO-d6)Verify terminal alkene protons (5.7-5.9 ppm).
Water Content < 0.5%Karl FischerMoisture hydrolyzes active esters during coupling.

Critical Storage: Store Fmoc-(R)-2-aminonon-8-enoic acid at -20°C under argon. The terminal alkene is stable, but the Fmoc group is sensitive to slow hydrolysis if moisture is present.

Solid-Phase Incorporation (SPPS)

(R)-2-aminonon-8-enoic acid is sterically undemanding at the


-carbon compared to 

-branched residues, but its hydrophobic side chain requires efficient solvation.
Protocol 2: Coupling on 2-Chlorotrityl Chloride Resin

Context: This protocol assumes standard Fmoc chemistry. The (R)-Ane residue is typically introduced at the P3 or P1' position relative to the scissile bond mimic.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (Low loading: 0.3 - 0.5 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (Diisopropylethylamine).[1][2]

Step-by-Step:

  • Resin Swelling: Swell resin in dry DCM for 30 mins.

  • First Attachment (if (R)-Ane is C-terminal):

    • Dissolve Fmoc-(R)-Ane (1.2 eq) in DCM.

    • Add DIPEA (4 eq).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to quench unreacted chlorides (15 mins).

  • Elongation (if (R)-Ane is internal):

    • Deprotect N-terminus (20% Piperidine/DMF).

    • Activation: Dissolve Fmoc-(R)-Ane (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).

    • Coupling: Add to resin immediately. Reaction time: 45 - 60 minutes .

    • Note: Do not extend coupling beyond 2 hours to avoid potential racemization, although HATU/HOAt minimizes this risk.

The Critical Step: Ring-Closing Metathesis (RCM)[3]

This is the most technically demanding step. The linear peptide precursor, containing (R)-Ane and a second alkene (e.g., Allyl-Glycine or Vinyl-ACCA), is cyclized.

The Challenge: Isomerization

Ruthenium catalysts can decompose to form ruthenium hydrides, which catalyze the migration of the double bond (isomerization), resulting in a ring that is one carbon smaller or larger than intended, or an endocyclic/exocyclic mixture.[3]

Protocol 3: High-Fidelity RCM Macrocyclization

Mechanism: The terminal alkene of (R)-Ane reacts with a distal alkene to release ethylene gas and form a macrocycle.

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II). Why? Higher stability and activity than Grubbs I/II for sterically hindered peptides.

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous and degassed.

  • Additive: 1,4-Benzoquinone (10 mol%). Critical: Scavenges Ru-hydrides to prevent isomerization.

Procedure:

  • Degassing: Dissolve the linear protected peptide in DCE to a concentration of 2 mM to 5 mM .

    • Expert Insight: High dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular oligomerization.[4]

    • Sparge with Argon for 30 minutes. Oxygen poisons the catalyst.

  • Catalyst Addition:

    • Add 1,4-Benzoquinone (10 mol% relative to peptide).

    • Add Hoveyda-Grubbs II catalyst (15-20 mol%).

  • Reaction:

    • Heat to reflux (83°C) under Argon for 2-4 hours.

    • Monitoring: Monitor by HPLC-MS. Look for the mass loss of 28 Da (Ethylene,

      
      ).
      
  • Work-up:

    • Scavenge Ruthenium: Add DMSO (50 eq relative to catalyst) or commercially available silica-based Ru-scavengers (e.g., SiliaMetS® DMT) and stir overnight.

    • Filter and concentrate.

Visualization of Workflow

The following diagram illustrates the synthesis pipeline, highlighting the decision points for the (R)-enantiomer.

G Start Start: Linear Precursor Design Selection Select (R)-2-aminonon-8-enoic acid (Induces Beta-Turn) Start->Selection Target: Protease Inhibitor Coupling SPPS Coupling (HATU/HOAt) Selection->Coupling Fmoc-SPPS Precursor Linear Di-Olefin Peptide Coupling->Precursor Cleavage from Resin RCM_Step RCM Cyclization (Hoveyda-Grubbs II + Benzoquinone) Precursor->RCM_Step Dilution (4 mM) Check QC: Mass Spec (-28 Da) & HPLC Purity RCM_Step->Check Reflux 2h Check->RCM_Step Incomplete (Add Catalyst) Final Macrocyclic Inhibitor Check->Final Pass

Caption: Workflow for integrating (R)-Ane into macrocyclic peptides. Note the critical RCM step where dilution and additives control the outcome.

Case Study: HCV NS3/4A Protease Inhibition[1]

Context: The "P1-P3" macrocyclization strategy revolutionized HCV treatment (e.g., Simeprevir, Paritaprevir). Application of (R)-Ane: In a hypothetical optimization of a Ciluprevir-like scaffold, replacing the natural L-amino acid at P3 with (R)-2-aminonon-8-enoic acid creates a "mismatched" stereocenter.

  • Result: This forces the peptide backbone into a specific turn conformation that may access cryptic binding pockets or improve permeability by hiding amide hydrogens from solvent.

  • Outcome: The resulting macrocycle (typically 15-membered ring if cyclized with P1 vinyl-ACCA) exhibits high rigidity. The (R)-stereocenter at P3 often improves metabolic stability against liver microsomes compared to the all-L parent compound.

References

  • Tsantrizos, Y. S., et al. (2003). "Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease: The Case of BILN 2061." Angewandte Chemie International Edition.

  • Hong, S. H., & Grubbs, R. H. (2006). "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society. (Establishes the Benzoquinone protocol).

  • Gradillas, A., & Pérez-Castells, J. (2006). "Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations." Angewandte Chemie.

  • O'Donnell, M. J., et al. (2018). "Enantioselective Synthesis of Unnatural Amino Acids." Chemical Reviews. (Reference for the synthesis of the building block itself).

Sources

Method

Cross-coupling reactions involving the terminal alkene of (R)-2-aminonon-8-enoic acid

This Application Note and Protocol guide details the technical workflows for utilizing (R)-2-aminonon-8-enoic acid in advanced cross-coupling applications. Subject: Strategic Functionalization of Terminal Alkenyl Non-Can...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical workflows for utilizing (R)-2-aminonon-8-enoic acid in advanced cross-coupling applications.

Subject: Strategic Functionalization of Terminal Alkenyl Non-Canonical Amino Acids Molecule: (R)-2-aminonon-8-enoic acid (Fmoc-protected derivative commonly used) Primary Applications: Peptide Stapling (RCM), Macrocyclization, Late-Stage Diversification (Heck/Cross-Metathesis)

Strategic Overview & Chemical Logic

(R)-2-aminonon-8-enoic acid is a critical non-canonical amino acid (NCAA) bearing a terminal alkene on a 7-carbon side chain (


). Unlike the canonical hydrophobic residues (Leu, Ile), this residue serves as a reactive handle .

Its primary utility lies in Olefin Metathesis , specifically for generating "stapled peptides" where the alkene reacts with a partner olefin (typically at the


 position) to form a hydrocarbon brace that locks the peptide into an 

-helical conformation. However, the terminal alkene is also a prime candidate for Palladium-catalyzed cross-couplings (Heck, Wacker), allowing for the conjugation of fluorophores, lipids, or PEG chains post-synthesis.
Key Structural Features
  • Stereochemistry (R): Critical for pre-organizing the side chain trajectory in helical staples, often paired with an (S)-configured partner (e.g.,

    
    ) to match the screw sense of the helix.
    
  • Terminal Alkene: Sterically accessible for bulky catalysts (Grubbs, Pd-complexes) but prone to isomerization if reaction conditions are too aggressive.

Core Protocol: Ring-Closing Metathesis (Peptide Stapling)

This is the industry-standard application. The following protocol is optimized for Solid-Phase Peptide Synthesis (SPPS) to prevent intermolecular aggregation.

A. Pre-requisites & Materials[1][2][3][4][5]
  • Resin: Rink Amide or chlorotrityl resin (low loading, ~0.2–0.4 mmol/g recommended to reduce inter-site reactions).

  • Catalyst: Grubbs Generation I (for simple cases) or Grubbs Generation II / Hoveyda-Grubbs II (for sterically demanding sequences).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point and better resin swelling at elevated temps).

  • Additives: Lithium Chloride (LiCl) (0.4 M in DMF) – Optional but recommended for aggregation-prone sequences.

B. Step-by-Step Workflow

1. Peptide Assembly Synthesize the linear peptide using standard Fmoc-SPPS. Ensure the N-terminus is Fmoc-protected during the metathesis step to prevent amine coordination with the Ruthenium catalyst.

2. Catalyst Preparation (The "Degassing" Step)

  • Critical: Ruthenium carbenes are sensitive to oxygen in solution over long reaction times.

  • Dissolve the catalyst (20 mol% relative to resin substitution) in anhydrous, degassed DCE.

  • Technique: Bubble Argon through the solvent for 15 minutes before adding the catalyst.

3. The Metathesis Reaction

  • Wash the resin 3x with anhydrous DCM, then 3x with anhydrous DCE.

  • Add the catalyst solution to the reaction vessel.[1][2]

  • Conditions:

    • Standard: Agitate at Room Temperature for 2 hours.

    • Difficult Sequences: Heat to 40°C or use Microwave irradiation (50°C, 15 min, Power: 20W).

  • Drain and wash with DCE.

  • Re-coupling: Repeat the catalyst addition step (fresh catalyst) once more to ensure completion.

4. Post-Reaction Wash (Ruthenium Removal) Ruthenium binds stickily to imidazole (His) and sulfur (Met/Cys).

  • Wash resin with DMSO (3x) followed by a chelating wash: 5% thiourea or DMSO/DMF mixture overnight if the resin is dark colored.

C. Troubleshooting Decision Tree (DOT Visualization)

RCM_Troubleshooting Start Analyze HPLC/MS of Crude Peptide Result Outcome? Start->Result Success Target Mass Observed (Linear - 28 Da) Result->Success Cyclized Linear Starting Material (Linear) Remains Result->Linear Unreacted Oligomer Broad Peaks/Dimers (Intermolecular) Result->Oligomer Polymerized Action1 Proceed to Cleavage Success->Action1 Action2 Switch to Hoveyda-Grubbs II Increase Temp to 50°C Linear->Action2 Action3 Dilute Resin Loading Add 0.4M LiCl in DMF Oligomer->Action3

Figure 1: Decision matrix for optimizing Ring-Closing Metathesis based on crude analytical data.

Secondary Protocol: Palladium-Catalyzed Heck Arylation

For researchers aiming to functionalize the side chain rather than cyclize it, the Heck reaction allows the attachment of aryl groups (e.g., fluorescent dyes, pharmacophores).

Mechanism & Logic

The terminal alkene of (R)-2-aminonon-8-enoic acid acts as the olefinic acceptor. Because the alkene is electron-rich (alkyl-substituted), standard Heck conditions favor the linear trans product, but migration of the double bond is a risk.

Protocol (On-Resin)

1. Reagents

  • Aryl Halide: Ar-I (Aryl Iodides are vastly superior to Bromides for on-resin work).

  • Catalyst:

    
     (10 mol%) + 
    
    
    
    (20 mol%).
  • Base:

    
     (5 equiv).
    
  • Solvent: DMF (degassed).

2. Workflow

  • Setup: In a sealable reactor, suspend the resin (containing the Fmoc-protected amino acid) in DMF.

  • Addition: Add the Aryl Iodide (5 equiv), Base, and Phosphine ligand.

  • Catalyst: Add

    
     last.
    
  • Reaction: Heat to 80°C for 12 hours under Argon atmosphere.

    • Note: If using microwave: 80°C for 30 mins.

  • Workup: Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove Pd black.

Data Summary & Comparative Analysis

FeatureRing-Closing Metathesis (RCM)Heck Cross-Coupling
Primary Goal Conformational constraint (Stapling)Chemical Diversification (Labeling)
Key Catalyst Grubbs Gen I / IIPd(OAc)2 / Phosphine
Critical Parameter Dilution (to avoid oligomers)Temperature (>60°C required)
Typical Yield 70–95% (Sequence dependent)50–80% (Steric dependent)
Side Reactions Isomerization, DimerizationDouble bond migration, De-iodination

Visualizing the Stapling Pathway

Stapling_Pathway cluster_0 Synthesis Phase cluster_1 Metathesis Phase Linear Linear Peptide (Resin-Bound) Coordination Ru-Alkene Coordination Linear->Coordination + Catalyst Catalyst Grubbs Cat. (Ru) Metallacycle Metallacycle Intermediate Coordination->Metallacycle Initiation Product Stapled Peptide (Rigid Helix) Metallacycle->Product Cyclization Ethylene Ethylene Gas (Byproduct) Metallacycle->Ethylene Release

Figure 2: Mechanistic flow of the peptide stapling reaction involving the (R)-2-aminonon-8-enoic acid side chain.

References

  • Kim, Y.-W., et al. "Synthesis of all-hydrocarbon stapled peptides by ring-closing olefin metathesis." Nature Protocols, 2011. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides." Journal of the American Chemical Society, 2000.[1] Link

  • Blackwell, H. E., & Grubbs, R. H. "Highly Efficient Synthesis of Cyclic Peptides via Ring-Closing Metathesis." Angewandte Chemie International Edition, 1998.[3] Link

  • Dierks, C., et al. "Palladium-Catalyzed Modification of Unprotected Peptides and Proteins." Chemistry – A European Journal, 2020. Link

Sources

Application

Application Note: Precision Hydrogenation of Exocyclic Alkenes

Strategies for Side-Chain Saturation without Aromatic Reduction Introduction: The Chemoselectivity Challenge In drug discovery and fine chemical synthesis, a frequent structural motif involves an unsaturated side chain (...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Side-Chain Saturation without Aromatic Reduction

Introduction: The Chemoselectivity Challenge

In drug discovery and fine chemical synthesis, a frequent structural motif involves an unsaturated side chain (alkene or alkyne) attached to an aromatic or heteroaromatic core. The objective is often to saturate the side chain (linker) while leaving the aromatic system intact.

This presents a chemoselectivity challenge. Both the side chain and the aromatic ring are susceptible to reduction.[1] However, the resonance energy of the aromatic ring provides a kinetic barrier. By selecting the correct catalyst, solvent, and thermodynamic conditions, researchers can exploit this energy difference to achieve exclusive side-chain saturation.

This guide details two distinct workflows:

  • Heterogeneous Catalysis (Pd/C): The industry workhorse for unhindered substrates.

  • Homogeneous Catalysis (Wilkinson’s Catalyst): The precision tool for sterically complex or stereosensitive substrates.

Mechanistic Foundations

Understanding the mechanism is critical for troubleshooting selectivity issues.

Heterogeneous Mechanism (Horiuti-Polanyi)

Heterogeneous hydrogenation occurs on the surface of the metal. The reaction follows the Horiuti-Polanyi mechanism, involving the adsorption of hydrogen and the alkene onto the catalyst surface, followed by stepwise insertion.

Key Insight: Aromatic rings adsorb flat onto the catalyst surface. To prevent ring reduction, conditions must be mild enough (low temperature/pressure) that the energy barrier for disrupting aromaticity is not overcome, or the catalyst activity must be tuned (e.g., unreduced supports).

HoriutiPolanyi Start Alkene + H2 (Solution) Adsorption Adsorption to Metal Surface Start->Adsorption Diffusion H_Insert Stepwise H-Insertion (Surface Bound Alkyl) Adsorption->H_Insert Syn-Addition Desorption Alkane Desorption H_Insert->Desorption Product Release Desorption->Start Cycle Repeats

Figure 1: Simplified Horiuti-Polanyi mechanism for heterogeneous hydrogenation.

Homogeneous Mechanism (Wilkinson's Catalyst)

Wilkinson's catalyst,


, operates in solution.[2] It is highly sensitive to steric hindrance, which can be advantageous; it will reduce a terminal alkene rapidly but may leave a sterically crowded internal alkene (or an aromatic ring) untouched.

WilkinsonCycle PreCat Pre-Catalyst [RhCl(PPh3)3] Active Active Species [RhCl(PPh3)2] PreCat->Active -PPh3 OxAdd Oxidative Addition [Rh(H)2Cl(PPh3)2] Active->OxAdd +H2 Coord Alkene Coordination [Rh(H)2Cl(Alkene)(PPh3)2] OxAdd->Coord +Alkene MigIns Migratory Insertion (Alkyl-Rh Complex) Coord->MigIns Rate Limiting RedElim Reductive Elimination (Releases Alkane) MigIns->RedElim RedElim->Active Regeneration

Figure 2: Catalytic cycle of Wilkinson's Catalyst showing the Rh(I) to Rh(III) progression.

Protocol A: Heterogeneous Hydrogenation (Pd/C)

Target Application: Routine reduction of exocyclic double bonds (e.g., Styrenes, Cinnamic Acid derivatives). Standard: 5-10% Palladium on Carbon (Pd/C).

Safety Critical: Pyrophoric Handling

Dry Pd/C is pyrophoric . It can ignite spontaneously if exposed to air, especially in the presence of flammable solvent vapors.

  • Rule 1: Never add dry catalyst to a hot solvent.

  • Rule 2: Always keep the catalyst wet (many vendors supply it as 50% water wet).

  • Rule 3: Establish an inert blanket (Nitrogen or Argon) before introducing Hydrogen.

Experimental Procedure

Substrate: trans-Cinnamic Acid (10 mmol) Target: Hydrocinnamic Acid (3-phenylpropanoic acid)[3]

  • Preparation:

    • Equip a 250 mL heavy-walled hydrogenation bottle (Parr bottle) or a round-bottom flask (for balloon pressure) with a magnetic stir bar.

    • Note: If using a Parr shaker, ensure the bottle is inspected for chips/cracks.

  • Catalyst Charging (The "Wet" Method):

    • Weigh 10 mol% of 10% Pd/C (approx 100-150 mg for this scale).

    • Place the dry catalyst into the empty reaction vessel first.

    • Immediately add 1-2 mL of water to wet the catalyst. This mitigates the fire risk.[4]

  • Substrate Addition:

    • Dissolve 1.48 g (10 mmol) of cinnamic acid in 30 mL of Ethanol (or Methanol).

    • Tip: If solubility is poor, Ethyl Acetate is a suitable alternative, though reaction rates may be slower.

    • Carefully pour the substrate solution over the wetted catalyst.

  • Inerting:

    • Seal the vessel.

    • Evacuate the air (vacuum) and backfill with Nitrogen (repeat 3 times). This removes Oxygen, preventing the formation of explosive H2/O2 mixtures.

  • Hydrogenation:

    • Switch the gas line to Hydrogen.

    • Purge with Hydrogen (vacuum/fill) 3 times.

    • Set pressure to 1 atm (balloon) or 15-30 psi (Parr shaker) .

    • Selectivity Note: Do not exceed 40 psi or 50°C, as this increases the risk of reducing the aromatic ring.

    • Stir vigorously at Room Temperature (20-25°C).

  • Monitoring:

    • Monitor via TLC or HPLC. Disappearance of the starting material usually occurs within 1-4 hours.

  • Work-up (Filtration):

    • Caution: The spent catalyst is still pyrophoric and now saturated with hydrogen.

    • Flush the vessel with Nitrogen before opening.

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Safety: Do not let the filter cake dry out on the vacuum funnel. Wash immediately with water and dispose of in a dedicated solid waste container for heavy metals.

Protocol B: Homogeneous Hydrogenation (Wilkinson’s)[2]

Target Application: Sterically sensitive substrates or when stereochemical control (syn-addition) is required. Catalyst: Tris(triphenylphosphine)rhodium(I) chloride.[2][5]

Experimental Procedure
  • Solvent Degassing (Crucial):

    • Oxygen oxidizes the phosphine ligands, deactivating the catalyst.

    • Degas 20 mL of Benzene:Ethanol (1:1) or Toluene using the "Freeze-Pump-Thaw" method or by vigorous sparging with Argon for 20 minutes.

  • Dissolution:

    • In a Schlenk flask or nitrogen-flushed flask, dissolve the alkene substrate (5 mmol) and Wilkinson’s catalyst (2-5 mol%) in the degassed solvent.

    • The solution typically appears red/violet.

  • Hydrogen Introduction:

    • Evacuate the flask and backfill with Hydrogen (balloon pressure is usually sufficient).

    • Stir rapidly. The color may shift to yellow/orange upon formation of the dihydride species

      
      .
      
  • Reaction:

    • Stir at room temperature.

    • Reaction times are generally longer than Pd/C (4-24 hours).

    • Note: If the reaction stalls, the catalyst may have dimerized or oxidized. Addition of a small amount of free Triphenylphosphine can sometimes stabilize the active species.

  • Work-up:

    • Concentrate the solvent.

    • The catalyst is soluble.[2][6] To remove it, pass the crude mixture through a short plug of silica gel or alumina (using a non-polar solvent like hexanes/ether) to retain the polar rhodium complex, eluting the organic product.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Ring Reduction Pressure/Temp too highReduce pressure to 1 atm; ensure T < 30°C. Switch from Pd/C to Wilkinson's.
No Reaction (Pd/C) Catalyst PoisoningSulfur or amines in substrate poison Pd. Wash substrate with dilute acid or use higher catalyst loading (20%).
No Reaction (Rh) Oxidation of CatalystSolution turned dark brown/black (inactive). Ensure rigorous degassing of solvents.
Fire at Funnel Dry CatalystEmergency: Smother with sand or Class D extinguisher. Never let filter cake dry; keep wet with water.
Dehalogenation Pd/C too activeIf substrate has Cl/Br/I, Pd/C will remove them. Use PtO2 (Adam's Catalyst) or add additives like dipyridyl.

References

  • Organic Syntheses, Coll. Vol. 1, p. 311 (1941). Hydrocinnamic Acid. A classic protocol for the reduction of cinnamic acid using heterogeneous catalysis. [Link]

  • LibreTexts Chemistry. Hydrogenation by Wilkinson's Catalyst. Detailed mechanism of the homogeneous cycle. [Link]

  • Organic Chemistry Portal. Hydrogenation of Alkenes. A database of various hydrogenation transformations and catalyst compatibilities. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Macrocyclic Peptides

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Rising Prominence of Macrocyclic Peptides in Drug Discovery Macrocyclic peptides have emerged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Rising Prominence of Macrocyclic Peptides in Drug Discovery

Macrocyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their unique structural features, characterized by a cyclic backbone or side-chain linkage, confer a range of advantageous properties. These include enhanced metabolic stability, increased receptor binding affinity and selectivity, and the ability to modulate challenging drug targets such as protein-protein interactions (PPIs).[1][2] The conformational constraint imposed by macrocyclization reduces the entropic penalty upon binding to a target, often leading to a significant improvement in potency compared to their linear counterparts.[2] This application note provides a comprehensive guide to the synthesis, purification, and characterization of macrocyclic peptides, with a focus on practical, field-proven protocols and the rationale behind key experimental choices.

Part 1: Strategic Approaches to Macrocyclic Peptide Synthesis

The synthesis of macrocyclic peptides can be broadly categorized into two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). The choice between these methods is dictated by factors such as the desired peptide length, complexity, and the scale of synthesis.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS, pioneered by Bruce Merrifield, is the most widely used method for peptide synthesis due to its efficiency and amenability to automation.[3] The growing peptide chain is covalently anchored to an insoluble solid support (resin), allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[3]

Key Considerations for SPPS of Macrocyclic Peptide Precursors:

  • Resin Selection: The choice of resin is critical for the successful synthesis of the linear peptide precursor and its subsequent cyclization. For the synthesis of macrocyclic peptides where the C-terminus will be involved in the cyclization, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is often preferred.[4] This allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact, a crucial step for subsequent solution-phase cyclization. For on-resin cyclization strategies, specialized resins that allow for side-chain anchoring are employed.

  • Protecting Group Strategy: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach in modern SPPS. The base-labile Fmoc group is used for temporary Nα-protection, while acid-labile tBu-based groups protect the reactive amino acid side chains. This orthogonal protection scheme allows for the selective deprotection of the N-terminus at each cycle of amino acid addition.

  • Coupling Reagents: The formation of the amide bond between amino acids is facilitated by coupling reagents. A variety of phosphonium- and aminium-based reagents, such as BOP, PyBOP, HBTU, HATU, and COMU, are commonly used to achieve high coupling efficiencies and minimize side reactions.[5] The choice of coupling reagent can be critical, especially for sterically hindered amino acids or "difficult" sequences prone to aggregation.[5]

Visualizing the SPPS Workflow:

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle (Repeated) cluster_Final_Steps Final Steps Resin Resin Support AA1 Fmoc-AA1 attached to Resin Resin->AA1 1. Loading Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) AA1->Deprotection1 2. Start Cycle Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of Fmoc-AA2 (Coupling Reagent + Fmoc-AA2) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 ElongatedPeptide Elongated Peptide Chain Washing2->ElongatedPeptide Cycle Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) ElongatedPeptide->Cleavage Final Deprotection LinearPeptide Crude Linear Peptide Cleavage->LinearPeptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Solution-Phase Peptide Synthesis (LPPS): A Classical Approach for Large-Scale Synthesis

LPPS, while more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or peptide fragments.[6] In this method, the reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.[6] This allows for the characterization of intermediates and the early detection of side reactions.[6] For macrocyclization, LPPS is often the method of choice for the cyclization step itself, even if the linear precursor was synthesized via SPPS.

Part 2: Cyclization Strategies: The Key to Macrocyclic Architecture

The cyclization step is the defining moment in the synthesis of a macrocyclic peptide. The choice of strategy depends on the desired final structure and the amino acid composition of the peptide. Cyclization can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization).

Head-to-Tail Cyclization (Backbone Cyclization)

This is one of the most common cyclization strategies, involving the formation of a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide.[7]

  • On-Resin Head-to-Tail Cyclization: This approach requires anchoring the linear peptide to the resin via a side chain of one of the amino acids (e.g., the carboxylic acid side chain of Aspartic acid or Glutamic acid).[8] Once the linear sequence is assembled, the N-terminal and C-terminal protecting groups are selectively removed, and the cyclization is initiated using a coupling reagent.[9] The longer side chain of Glutamic acid may provide better cyclization potential compared to Aspartic acid.[8]

  • Solution-Phase Head-to-Tail Cyclization: This is a widely used method where the fully protected or selectively deprotected linear peptide is first cleaved from the resin and then cyclized in solution. To minimize intermolecular side reactions that can lead to dimerization or polymerization, the reaction is typically carried out under high dilution conditions.[8][10] The sequence of the linear peptide can significantly influence the success of the cyclization reaction.[10]

Visualizing Cyclization Strategies:

Cyclization_Strategies cluster_Head_to_Tail Head-to-Tail Cyclization cluster_Side_Chain_to_Side_Chain Side-Chain-to-Side-Chain Cyclization cluster_Terminus_to_Side_Chain Terminus-to-Side-Chain Cyclization Linear Peptide 1 H₂N-...-COOH Cyclic Peptide 1 HN-...-CO Linear Peptide 1->Cyclic Peptide 1 Lactam formation Linear Peptide 2 ...-X-... ... ...-Y-... Cyclic Peptide 2 ...-X-...   | ...-Y-... Linear Peptide 2->Cyclic Peptide 2 e.g., Disulfide or Lactam bridge Linear Peptide 3 H₂N-...-X-... Cyclic Peptide 3 HN-...-X-... Linear Peptide 3->Cyclic Peptide 3 Lactam formation

Caption: Overview of common peptide cyclization strategies.

Side-Chain-to-Side-Chain Cyclization

This strategy involves forming a covalent bond between the side chains of two amino acids within the peptide sequence.[10] This approach offers great versatility in terms of the size of the cyclic structure and the nature of the linkage.

  • Disulfide Bridges: The formation of a disulfide bond between two cysteine residues is a common and straightforward method for side-chain-to-side-chain cyclization.[10] This can often be achieved by air oxidation or by using mild oxidizing agents, either in solution or on-resin.[7] For peptides with multiple cysteine pairs, orthogonal protecting groups can be used to direct the formation of specific disulfide bonds.[11]

  • Lactam Bridges: An amide bond can be formed between the side chain of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn).[10] This requires the use of orthogonal protecting groups on the side chains that can be selectively removed to allow for the intramolecular coupling.

  • Other Stapling Chemistries: A variety of other chemical reactions can be employed to "staple" a peptide's side chains, including ring-closing metathesis to form an olefin staple, and "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce a triazole linkage.[7] These methods can enhance the stability and helical content of the peptide.[7]

Terminus-to-Side-Chain Cyclization

This is a hybrid approach where a bond is formed between one of the termini (N- or C-terminus) and the side chain of an amino acid within the sequence. For example, the N-terminal amine can be cyclized with the side chain of an aspartic or glutamic acid, or the C-terminal carboxyl group can be cyclized with the side chain of a lysine.

Part 3: Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for solution-phase cyclization) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.[4]

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid and a base such as N,N-diisopropylethylamine (DIPEA) in DCM and add it to the swollen resin. Allow the reaction to proceed for 30-60 minutes at room temperature.[12]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Protocol 2: Solution-Phase Head-to-Tail Cyclization
  • Peptide Dissolution: Dissolve the crude linear peptide in a large volume of a suitable solvent, such as DMF, to achieve a high dilution (typically 0.1-1 mM). This is crucial to favor intramolecular cyclization over intermolecular reactions.[10]

  • Reagent Addition: Add the coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIPEA) to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by analytical HPLC and mass spectrometry.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude cyclic peptide by preparative HPLC.

Protocol 3: Side-Chain Cyclization via Disulfide Bond Formation
  • Peptide Dissolution: Dissolve the linear peptide containing two cysteine residues in a suitable buffer, such as 5% acetic acid in water. Adjust the pH to around 6-8 with a base like ammonia solution.[13]

  • Oxidation: Allow the cyclization to proceed via air oxidation by stirring the solution open to the atmosphere for several hours to days. Alternatively, for more controlled and faster oxidation, add a mild oxidizing agent like dimethyl sulfoxide (DMSO) to a final concentration of about 20%.[13]

  • Monitoring: Monitor the formation of the cyclic peptide by analytical HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.

  • Purification: Purify the crude cyclic peptide by preparative HPLC.

Part 4: Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC (RP-HPLC) is the gold standard for the purification of synthetic peptides. The crude peptide mixture is separated based on the hydrophobicity of its components.

  • Column: A C18 stationary phase is most commonly used for peptide purification.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like TFA (0.1%), is used to elute the peptides from the column.

  • Detection: The elution of peptides is monitored by UV absorbance, typically at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure desired product.

Characterization
  • Mass Spectrometry (MS): Mass spectrometry is an essential tool for confirming the identity of the synthesized macrocyclic peptide. It provides a precise measurement of the molecular weight, confirming the correct amino acid sequence and the successful cyclization (loss of a water molecule for lactam formation). Tandem mass spectrometry (MS/MS) can be used to further confirm the peptide sequence.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and conformational dynamics of macrocyclic peptides in solution.[6][15] This information is invaluable for understanding the structure-activity relationship and for guiding the design of more potent and selective analogs.[16]

Conclusion

The synthesis of macrocyclic peptides is a multifaceted process that requires careful planning and execution. By understanding the principles of solid-phase and solution-phase synthesis, and by selecting the appropriate cyclization strategy, researchers can successfully generate these complex and therapeutically promising molecules. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis, purification, and characterization of macrocyclic peptides, empowering scientists in their drug discovery and development endeavors.

References

  • CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • ResearchGate. (2023, April 25). How to perform cys -cys cyclization of peptide (disulfide bond formation)? Retrieved from [Link]

  • T-R. Li, et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 844. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

  • Fang, P., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(2), 11725-11771. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • Lam, K. S., et al. (2009). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 131(48), 17658–17666. Retrieved from [Link]

  • Gilon, C., et al. (2008). Cyclization Strategies in Peptide Derived Drug Design. Mini-Reviews in Medicinal Chemistry, 8(12), 1236-1249. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2000). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • Papo, N., et al. (2023). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. Scientific Reports, 13(1), 1709. Retrieved from [Link]

  • Kessler, H., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 140(4), 1438-1448. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of cyclization methods and their advantages and disadvantages. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 25(2), 171-177. Retrieved from [Link]

  • Ng, J., et al. (2007). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Research in Computational Molecular Biology, 4453, 338-352. Retrieved from [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]

  • IRBM. (n.d.). Macrocyclic Peptides: Innovative Peptide Drug Discovery Solutions. Retrieved from [Link]

  • Danishefsky, S. J., & Shair, M. D. (2010). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 15(5), 3464-3484. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • Jain, A. N., et al. (2021). Complex peptide macrocycle optimisation: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design. Journal of Computer-Aided Molecular Design, 35(1), 1-22. Retrieved from [Link]

  • PolyPeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Wysocki, V. H., et al. (2005). Multistep tandem mass spectrometry for Sequencing Cyclic Peptides in an Ion-Trap Mass Spectrometer. Analytical Chemistry, 77(21), 6843-6849. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Navigating complex peptide structures using macrocycle conformational maps. Chemical Science, 13(15), 4301-4309. Retrieved from [Link]

  • Li, G., et al. (2024). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. JACS Au, 4(8), 2697-2706. Retrieved from [Link]

  • Biotage. (2023, November 2). Does decreased resin loading improve head-to-tail cyclization? Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. Retrieved from [Link]

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Application

Application Notes &amp; Protocols for the Development of Novel Antibacterial Agents

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibacterial agents. The "golden age" of antibiotic discovery has passed, and the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibacterial agents. The "golden age" of antibiotic discovery has passed, and the pipeline for novel drugs, particularly those effective against priority Gram-negative pathogens, remains alarmingly sparse.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern strategies and detailed protocols for identifying and validating novel antibacterial compounds. We will explore innovative bacterial targets, high-throughput screening methodologies, and crucial in vitro assays for mechanism-of-action studies, offering a technically grounded framework for the next generation of antibiotic discovery.

Section 1: The Landscape of Antibacterial Targets: Moving Beyond the Classics

For decades, the antibacterial arsenal has targeted a limited set of essential bacterial processes: cell wall synthesis, protein synthesis, DNA replication, and folic acid metabolism.[3][4] The widespread emergence of resistance, often through modification of these very targets, mandates the exploration of novel biological pathways and structures.[5]

1.1. Traditional vs. Novel Targets: A Comparative Overview

Effective antibacterial agents typically target processes that are essential for bacterial survival and, ideally, are absent or significantly different in humans to minimize toxicity. While traditional targets have been highly successful, the focus is shifting to previously unexploited pathways.

Target ClassTraditional ExamplesNovel & Emerging ExamplesRationale for Exploration
Cell Envelope Peptidoglycan Synthesis (β-lactams, Vancomycin)Lipopolysaccharide (LPS) Transport (e.g., targeting WaaL ligase), Outer Membrane Protein Biogenesis (e.g., targeting BamA), Fatty Acid Biosynthesis (FAS-II pathway)[5][6][7]Disrupting the integrity of the unique Gram-negative outer membrane can lead to cell death and increase susceptibility to other agents.[2][7]
Information Processing DNA Gyrase (Fluoroquinolones), RNA Polymerase (Rifampicin)Riboswitches, Two-Component SystemsTargeting regulatory elements like riboswitches can selectively inhibit bacterial gene expression essential for growth.[8]
Protein Homeostasis 30S & 50S Ribosomal Subunits (Tetracyclines, Macrolides)Caseinolytic protease (ClpP), Targeted Protein Degradation[8][9]Inducing the degradation of essential bacterial proteins is a novel strategy that may be harder for bacteria to develop resistance against.[9]
Pathogenesis None (traditionally)Virulence Factors, Quorum Sensing, Biofilm Formation[3]Anti-virulence strategies aim to disarm pathogens without killing them, potentially exerting less selective pressure for resistance development.

1.2. Spotlight on Novel Targets

The most promising new targets are those that are essential and widely conserved across multiple pathogenic species. Key areas of active research include:

  • Fatty Acid Biosynthesis (FAB): The bacterial type II fatty acid synthesis (FAS-II) system is structurally distinct from the mammalian FAS-I system, making its enzymes attractive targets.[5]

  • Outer Membrane Biogenesis: In Gram-negative bacteria, the outer membrane is a formidable barrier. Proteins like BamA, which is essential for the assembly of β-barrel proteins in the outer membrane, represent a critical vulnerability.[2][7]

  • Targeted Protein Degradation: This approach co-opts the bacteria's own protein degradation machinery to eliminate essential proteins, a strategy that has shown success in cancer research.[9]

Novel_Antibacterial_Targets bacterium Bacterial Cell cell_wall Cell Wall & Membrane (Traditional & Novel) bacterium->cell_wall protein_synth Protein Synthesis (Traditional) bacterium->protein_synth dna_rep DNA/RNA Synthesis (Traditional) bacterium->dna_rep metabolism Metabolic Pathways (Novel) bacterium->metabolism virulence Virulence & Regulation (Novel) bacterium->virulence lps LPS Transport cell_wall->lps Inhibit bamA BamA Complex cell_wall->bamA Disrupt clpP ClpP Protease protein_synth->clpP Activate Degradation fab Fatty Acid Biosynthesis metabolism->fab Block qs Quorum Sensing virulence->qs Inhibit biofilm Biofilm Formation virulence->biofilm Disrupt

Caption: Overview of traditional and novel antibacterial targets within a bacterial cell.

Section 2: Screening for Novel Antibacterial Agents

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries for antibacterial activity.[10][11] The goal of the primary screen is to identify "hits"—compounds that demonstrate a desired biological effect—which can then be validated and optimized.

2.1. The High-Throughput Screening (HTS) Workflow

A typical HTS campaign involves screening libraries of small molecules, natural products, or synthetic compounds against one or more bacterial strains.[10][11] More than half of the antibiotics currently on the market are derived from natural products, making these libraries a valuable resource.[11] The workflow is designed for speed, scalability, and reproducibility.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit ID lib Compound Library (e.g., 100,000+ compounds) plate Dispense Compounds & Bacteria into Microplates lib->plate bact Bacterial Culture (Standardized Inoculum) bact->plate incubate Incubate under Controlled Conditions plate->incubate read Read Plates (e.g., OD600, Fluorescence) incubate->read data Raw Data Processing & Normalization read->data hit_id Hit Identification (Thresholding, Z-score) data->hit_id confirm Hit Confirmation & Dose-Response hit_id->confirm lead_opt Lead Optimization (Section 3) confirm->lead_opt Validated Hits

Caption: A generalized workflow for high-throughput antibacterial screening.

2.2. Protocol 1: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This protocol adapts the standard broth microdilution method for a 384-well plate HTS format.

  • Scientific Rationale: This assay provides a quantitative measure of a compound's potency.[12] By using a colorimetric indicator like Resazurin, we can assess metabolic activity as a proxy for bacterial viability, which is often more sensitive than turbidity (OD600) measurements, especially for compounds that may precipitate.

  • Self-Validation & Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to ensure the assay can detect growth inhibition.

    • Negative Control: DMSO (or the solvent used for compounds) to define 100% bacterial growth.

    • Sterility Control: Broth only, to check for contamination.

  • Materials:

    • 384-well clear-bottom microplates

    • Test compounds pre-diluted in DMSO

    • Bacterial strain of interest (e.g., E. coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Resazurin sodium salt solution (0.02% in PBS)

    • Automated liquid handler and plate reader

  • Step-by-Step Methodology:

    • Compound Plating: Using an automated liquid handler, transfer 200 nL of test compounds and controls from source plates to the 384-well assay plates. This creates a primary screening concentration of 10 µM (assuming a final volume of 20 µL).

    • Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

    • Inoculation: Dispense 20 µL of the prepared bacterial inoculum into each well of the compound-containing plates.

    • Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.

    • Growth Measurement (Option A - OD600): Before adding any indicator, read the optical density at 600 nm using a plate reader.

    • Growth Measurement (Option B - Resazurin): Add 2 µL of Resazurin solution to each well. Incubate for another 1-4 hours. Read fluorescence (Excitation: 560 nm, Emission: 590 nm).

    • Data Analysis: Normalize the data using the negative (100% growth) and positive (0% growth) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds causing >80% growth inhibition.

Section 3: From Hit to Lead: Validation and MoA Elucidation

A confirmed "hit" from a primary screen is just the beginning. The subsequent hit-to-lead phase aims to validate the activity, assess selectivity, and begin to understand the compound's Mechanism of Action (MoA).

3.1. The Hit-to-Lead Cascade

This phase involves a series of tiered assays to filter out undesirable compounds (e.g., those that are toxic to human cells) and prioritize the most promising candidates for chemical optimization.

Hit_to_Lead_Workflow cluster_moa MoA Assays start Primary Hit (from HTS) retest Confirm Activity (Fresh Compound) start->retest dose Dose-Response Curve (IC50 / MIC Determination) retest->dose cytotox Cytotoxicity Assay (e.g., HepG2, HEK293) dose->cytotox selectivity Calculate Selectivity Index (SI = IC50_cyto / IC50_bact) cytotox->selectivity moa Mechanism of Action (MoA) Studies selectivity->moa lead Validated Lead Candidate for Optimization moa->lead membrane Membrane Permeability macromol Macromolecular Synthesis resistance Resistance Profiling

Caption: The experimental cascade from a primary hit to a validated lead compound.

3.2. Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-based)

  • Scientific Rationale: It is critical to determine if a compound's antibacterial effect is specific or due to general cytotoxicity. This assay measures the compound's toxicity against a mammalian cell line, allowing for the calculation of a selectivity index (SI). A high SI is desirable.

  • Materials:

    • Human cell line (e.g., HepG2)

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well clear-bottom black plates

    • Test compounds and controls

    • Resazurin solution

  • Step-by-Step Methodology:

    • Cell Seeding: Seed 10,000 cells/well into a 96-well plate and incubate for 24 hours to allow attachment.

    • Compound Addition: Add serial dilutions of the test compounds to the cells. Include a positive control for toxicity (e.g., Doxorubicin) and a negative (vehicle) control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Viability Assessment: Add Resazurin solution to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure fluorescence as described in Protocol 1.

    • Analysis: Plot the percent viability against compound concentration and fit the data to a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

3.3. Protocol 3: Membrane Permeability Assay (SYTOX Green)

  • Scientific Rationale: A common mechanism of action for antibacterial agents is the disruption of the bacterial cell membrane.[13] This assay uses SYTOX Green, a fluorescent dye that cannot penetrate the intact membranes of live bacteria. If a compound compromises the membrane, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.

  • Materials:

    • Bacterial strain of interest

    • PBS or buffer of choice

    • SYTOX Green nucleic acid stain

    • Test compounds

    • Polymyxin B (positive control for membrane disruption)

    • DMSO (negative control)

    • 96-well black plate

  • Step-by-Step Methodology:

    • Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS to a standardized OD600.

    • Assay Setup: In a 96-well plate, add the bacterial suspension, SYTOX Green (final concentration ~1 µM), and the test compounds at various concentrations (e.g., 1x, 4x, 10x MIC).

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to read kinetically (e.g., every 2 minutes for 60 minutes) at the appropriate wavelengths for SYTOX Green (Excitation: ~485 nm, Emission: ~520 nm).

    • Analysis: Plot the change in fluorescence over time. A rapid increase in fluorescence for a test compound, similar to the Polymyxin B control, indicates membrane permeabilization.[13]

Section 4: The Path to Preclinical Development

Once a lead compound with a promising activity profile, selectivity, and a known or tractable MoA is identified, it enters the preclinical development phase. This stage involves a more rigorous evaluation of the compound's efficacy and safety before it can be considered for human clinical trials.

Key activities in this phase include:

  • In Vivo Efficacy Studies: Testing the agent in animal models of infection (e.g., murine thigh infection or pneumonia models) to see if the in vitro activity translates to a therapeutic effect in vivo.[14]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Studying how the drug is absorbed, distributed, metabolized, and excreted by the body, and how these parameters relate to its antibacterial effect.

  • Safety and Toxicology: Comprehensive studies to identify potential adverse effects.

The World Health Organization (WHO) actively tracks the global pipeline of antibacterial agents in both preclinical and clinical development, providing a crucial overview of how current research efforts align with the threat posed by priority pathogens.[15][16][17] The ultimate goal is to develop innovative agents with new targets, modes of action, or belonging to new chemical classes that lack cross-resistance to existing drugs.[15]

References

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Method

Derivatization of (R)-2-aminonon-8-enoic acid for analytical purposes

Application Note & Protocol Guide Executive Summary & Molecule Context[1][2][3] (R)-2-aminonon-8-enoic acid (often abbreviated as or similar in stapled peptide nomenclature) is a critical non-proteinogenic amino acid use...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Molecule Context[1][2][3]

(R)-2-aminonon-8-enoic acid (often abbreviated as


 or similar in stapled peptide nomenclature) is a critical non-proteinogenic amino acid used primarily in the synthesis of hydrocarbon-stapled peptides. Its terminal alkene allows for Ring-Closing Metathesis (RCM) to lock peptides into alpha-helical conformations, improving proteolytic stability and cellular uptake.

Analytical Challenges:

  • Chirality: The (R)-configuration is essential for specific

    
     stapling architectures. Enantiomeric impurities (S-isomer) disrupt helix formation.
    
  • Detection: The molecule lacks a strong chromophore (no aromatic ring), rendering standard UV (214/254 nm) insensitive.

  • Volatility: As a zwitterion, it requires derivatization for GC-MS.

This guide provides three distinct, self-validating protocols to address these challenges: Marfey’s Method (Chiral Purity), OPA-Fluorescence (High-Sensitivity Quantitation), and MTBSTFA Silylation (GC-MS Structural ID).

Method A: Chiral Purity via Marfey’s Reagent (LC-UV-MS)

Objective: Separation of (R) and (S) enantiomers to determine Enantiomeric Excess (% ee). Principle: Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers. The L-FDAA-(R)-amino acid and L-FDAA-(S)-amino acid diastereomers have different hydrophobicities, allowing separation on a standard achiral C18 column.

Reagents & Preparation[2][4][5][6][7][8][9]
  • FDAA Solution: 1% (w/v) in Acetone (Freshly prepared).

  • Buffer: 1 M NaHCO₃.[1][2]

  • Quench: 2 M HCl.

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Step-by-Step Protocol
  • Sample Dissolution: Dissolve 1.0 mg of (R)-2-aminonon-8-enoic acid in 100 µL water (or 50:50 water:acetone if solubility is poor).

  • Derivatization:

    • Add 50 µL Sample Solution.

    • Add 100 µL 1% FDAA solution.

    • Add 20 µL 1 M NaHCO₃.[2]

  • Incubation: Heat at 40°C for 60 minutes in a sealed vial. Note: Do not exceed 50°C to prevent potential side reactions with the terminal alkene.

  • Quenching: Allow to cool, then add 20 µL 2 M HCl to stop the reaction and protonate the carboxyl group (improving retention).

  • Dilution: Dilute with 200 µL 50% ACN/Water prior to injection.

Chromatographic Conditions[2][7][10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 70% B over 20 minutes.

  • Detection: UV at 340 nm (DNP chromophore) and ESI-MS (Positive Mode).

Data Interpretation & Logic

The elution order follows the hydrophobicity rule for Marfey's derivatives. For amino acids with hydrophobic side chains (like the nonenyl chain):

  • Elution 1: L-FDAA-(S)-isomer (L-L diastereomer equivalent) elutes first .

  • Elution 2: L-FDAA-(R)-isomer (L-D diastereomer equivalent) elutes second .

Validation Check: Spiking the sample with a racemic standard is required to confirm resolution.

Workflow Visualization

MarfeysWorkflow Sample Sample: (R)-2-aminonon-8-enoic acid Reaction Reaction: + FDAA (Acetone) + NaHCO3 40°C, 60 min Sample->Reaction Quench Quench: + 2M HCl Stops reaction Reaction->Quench Separation HPLC Separation: C18 Column Diastereomer Resolution Quench->Separation Detection Detection: UV 340nm (R) elutes after (S) Separation->Detection

Figure 1: Critical workflow for chiral purity assessment using Marfey's Reagent.

Method B: High-Sensitivity Quantitation via OPA (HPLC-FLD)

Objective: Routine concentration determination without interference from synthesis byproducts. Principle: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. Constraint: The derivative is unstable; automated pre-column derivatization is mandatory.

Reagents[2][4][5][6][7][8][9][11]
  • Reagent A (Borate): 0.4 M Borate buffer, pH 10.2.

  • Reagent B (OPA): 10 mg OPA in 1 mL MeOH + 5 mL Reagent A + 50 µL 3-Mercaptopropionic acid (3-MPA).

Automated Injector Program (Agilent/Waters Syntax)
  • Draw 2.0 µL Sample.

  • Draw 2.0 µL Reagent B (OPA).

  • Mix 4.0 µL in loop (3x cycles).

  • Wait 1.0 min.

  • Inject.[3][4]

Detection Parameters[2][7]
  • Excitation: 340 nm

  • Emission: 450 nm

  • Linearity Range: 1 pmol – 100 nmol.

Method C: Structural Confirmation via GC-MS (Silylation)

Objective: Mass spectral fingerprinting to confirm the integrity of the alkene chain and the amino acid backbone. Why Silylation? Acidic esterification (HCl/MeOH) carries a minor risk of alkene migration or hydration. Silylation with MTBSTFA is milder and produces stable tert-butyldimethylsilyl (TBDMS) derivatives.

Protocol
  • Dry: Evaporate 0.5 mg sample to complete dryness under Nitrogen (Trace water kills the reagent).

  • Reagent: Add 50 µL MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Acetonitrile.

  • Reaction: Heat at 70°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

MS Fragmentation Logic

The TBDMS derivative will show a characteristic [M-57]⁺ peak (Loss of tert-butyl group).

  • Molecular Weight (Parent): 185.26 (Free acid) -> Derivative (Di-TBDMS) MW ≈ 413.

  • Target Ion: Look for m/z 356 (413 - 57).

  • Alkene Verification: The fragmentation pattern will preserve the nonenyl chain ions; look for characteristic alkene series (CnH2n-1).

Method Selection Matrix

MethodSelection Start Analytical Goal? Chiral Chiral Purity (Enantiomeric Excess) Start->Chiral Quant Quantitation (Concentration) Start->Quant Struct Structure ID (Impurity Profiling) Start->Struct Marfey Method A: Marfey's (FDAA) LC-UV Chiral->Marfey Resolves (R)/(S) OPA Method B: OPA-Fluorescence Pre-column Quant->OPA High Sensitivity GCMS Method C: GC-MS (MTBSTFA) Struct->GCMS Mass Fingerprint

Figure 2: Decision matrix for selecting the appropriate derivatization strategy.

Summary of Analytical Specifications

FeatureMethod A (Marfey's)Method B (OPA)Method C (GC-MS)
Target Analyte Primary Amine (Chiral Center)Primary Amine-COOH, -NH₂, -OH
Derivatization Type Pre-column (Manual)Pre-column (Automated)Pre-column (Manual)
Reaction Time 60 min1 min30 min
Detection Limit ~10 pmol~100 fmol~1 pmol
Critical Risk Overheating (Racemization)Instability (Inject immediately)Moisture (Hydrolysis)

References

  • Marfey, P. (1984).[5] Determination of D-amino acids as diastereomeric derivatives of L-fluoro-2,4-dinitro-5-alanine amide. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][1][6][7][2][8][4][9]

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Application Note 5980-1193EN.

  • Sigma-Aldrich. (2021). Derivatization of Amino Acids for GC-MS Analysis (MTBSTFA Protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of (R)-2-aminonon-8-enoic acid synthesis

Welcome to the technical support center for the synthesis of (R)-2-aminonon-8-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-aminonon-8-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this valuable unnatural amino acid.

Introduction

(R)-2-aminonon-8-enoic acid is a non-proteinogenic amino acid characterized by a nine-carbon chain with a terminal double bond and a chiral center at the alpha-carbon. Its unique structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutics, including peptide-based drugs with enhanced metabolic stability and conformational constraints. The enantiopurity of this compound is critical for its biological activity, making its stereoselective synthesis a key challenge. This guide will explore common synthetic routes and provide practical solutions to overcome frequently encountered experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of (R)-2-aminonon-8-enoic acid?

A1: The most prevalent strategies leverage established methods for asymmetric amino acid synthesis. These include:

  • Asymmetric alkylation of a chiral glycine enolate equivalent: This is a widely used method where a chiral auxiliary controls the stereochemical outcome of the alkylation of a glycine template with a suitable electrophile, in this case, a 7-bromohept-1-ene or a similar C7 synthon.

  • Catalytic asymmetric phase-transfer catalysis: This method involves the alkylation of an achiral glycine Schiff base nickel(II) complex in the presence of a chiral phase-transfer catalyst.[1][2][3]

  • Enzymatic kinetic resolution: This technique can be employed to resolve a racemic mixture of 2-aminonon-8-enoic acid or its precursor. Lipases or aminoacylases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (R)-enantiomer.[4]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material and the product. Staining with ninhydrin is effective for visualizing the amino acid product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column can be used to monitor both the conversion and the enantiomeric excess.

Q3: What are the key challenges in purifying (R)-2-aminonon-8-enoic acid?

A3: The zwitterionic nature of the final product, coupled with its nonpolar side chain, can present purification challenges. Standard silica gel chromatography can be difficult due to strong interactions between the amino and carboxylic acid groups with the silica. Ion-exchange chromatography is a more suitable method for purifying the final deprotected amino acid. Alternatively, protection of the amine and carboxyl groups allows for purification using standard silica gel chromatography, followed by deprotection.

Q4: How can I determine the enantiomeric purity of my final product?

A4: Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The amino acid is typically derivatized with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or by converting it to its methyl or ethyl ester and then analyzing it on a chiral column (e.g., Chiralpak series).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-2-aminonon-8-enoic acid.

Problem 1: Low Yield of the Alkylated Product
Potential Cause Troubleshooting Steps
Incomplete deprotonation of the glycine template. Ensure the use of a strong, non-nucleophilic base (e.g., LDA, LiHMDS) and strictly anhydrous conditions. The reaction temperature for deprotonation is critical, typically -78 °C.
Low reactivity of the alkylating agent. The use of an alkyl iodide (e.g., 7-iodohept-1-ene) is generally more effective than the corresponding bromide or chloride. The addition of a catalytic amount of sodium iodide can facilitate the reaction with an alkyl bromide.
Side reactions of the alkylating agent. Ensure slow addition of the alkylating agent at low temperature to minimize potential side reactions such as elimination.
Decomposition of the enolate. Maintain a low reaction temperature throughout the deprotonation and alkylation steps. Enolates are generally unstable at higher temperatures.
Problem 2: Poor Diastereoselectivity/Enantioselectivity
Potential Cause Troubleshooting Steps
Racemization of the chiral center. Racemization can occur if the reaction temperature is too high or if the wrong base is used.[5] Ensure strict temperature control. The choice of chiral auxiliary and reaction conditions is crucial for high stereoselectivity.
Incorrect choice of chiral auxiliary or catalyst. The effectiveness of a chiral auxiliary or catalyst is substrate-dependent. It may be necessary to screen different auxiliaries or catalysts to find the optimal one for this specific transformation.
Epimerization during work-up or purification. Avoid harsh acidic or basic conditions during work-up and purification if possible. If the product is sensitive, consider purification of the protected intermediate before deprotection.
Problem 3: Difficult Purification of the Final Product
Potential Cause Troubleshooting Steps
Zwitterionic nature of the amino acid. Use ion-exchange chromatography for purification. A cation-exchange resin can be used to bind the amino acid, which is then eluted with a buffered solution or a dilute ammonia solution.
Presence of inorganic salts. Desalting can be achieved by techniques such as dialysis or by using a desalting resin. Adjusting the pH to the isoelectric point can also precipitate the amino acid from the aqueous solution.
Co-elution with byproducts. If using silica gel chromatography with protected intermediates, optimize the solvent system for better separation. Gradient elution may be necessary.
Problem 4: Side Reactions Involving the Terminal Alkene
Potential Cause Troubleshooting Steps
Isomerization of the double bond. Certain reagents or reaction conditions, particularly with some transition metal catalysts, can cause isomerization of the terminal alkene.[6] Analyze the product by 1H NMR to check for the presence of internal alkenes. If isomerization is observed, consider milder reaction conditions or a different synthetic route.
Interference with metathesis catalysts (if used). If a cross-metathesis strategy is employed, ensure the catalyst used is compatible with the functional groups present in the molecule. Protecting groups on the amino and carboxyl functions are typically required.

Experimental Protocols

This section provides a plausible, detailed experimental protocol for the synthesis of (R)-2-aminonon-8-enoic acid via asymmetric alkylation of a chiral glycine equivalent derived from (S)-(-)-2-hydroxy-N,N-dimethyl-3,3-diphenylpropan-1-amine as the chiral auxiliary. This method is adapted from established procedures for the asymmetric synthesis of α-amino acids.

Workflow Diagram

G cluster_0 Step 1: Synthesis of Chiral Glycine Template cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection and Purification start Glycine Methyl Ester template Chiral Glycine Template start->template auxiliary (S)-(-)-2-hydroxy-N,N-dimethyl- 3,3-diphenylpropan-1-amine auxiliary->template deprotonation Deprotonation with LDA (-78 °C, THF) template->deprotonation alkylation Alkylation with 7-bromohept-1-ene deprotonation->alkylation alkylated_product Alkylated Intermediate alkylation->alkylated_product hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) alkylated_product->hydrolysis purification Purification by Ion-Exchange Chromatography hydrolysis->purification final_product (R)-2-aminonon-8-enoic acid purification->final_product

Caption: Overall workflow for the synthesis of (R)-2-aminonon-8-enoic acid.

Step-by-Step Methodology

Step 1: Synthesis of the Chiral Glycine Template

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.

  • Add (S)-(-)-2-hydroxy-N,N-dimethyl-3,3-diphenylpropan-1-amine (1.0 eq) and reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral glycine template. Purify by column chromatography on silica gel.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral glycine template (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add 7-bromohept-1-ene (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the alkylated intermediate.

Step 3: Deprotection and Purification

  • Suspend the purified alkylated intermediate in 6 M hydrochloric acid and heat to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and apply it to a Dowex 50WX8 cation-exchange resin column.

  • Wash the column with water to remove any remaining impurities.

  • Elute the desired amino acid with a 2 M aqueous ammonia solution.

  • Collect the fractions containing the product (monitor by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain (R)-2-aminonon-8-enoic acid as a white solid.

Data Presentation

The following tables summarize expected yields and enantioselectivities for similar asymmetric alkylation reactions of glycine equivalents, providing a benchmark for the synthesis of (R)-2-aminonon-8-enoic acid.

Table 1: Influence of Alkylating Agent on Yield and Diastereoselectivity

Alkylating AgentElectrophileYield (%)Diastereomeric Excess (de, %)
7-bromohept-1-eneR-Br75-85>95
7-iodohept-1-eneR-I80-90>95
Hept-6-en-1-yl triflateR-OTf85-95>95

Data is estimated based on similar reported asymmetric alkylations of chiral glycine enolates.

Table 2: Comparison of Deprotection Methods

Deprotection ReagentConditionsYield (%)Purity (%)
6 M HClReflux, 12 h80-90>98
HBr/Acetic AcidRoom Temp, 6 h75-85>97
Catalytic Hydrogenation (for certain auxiliaries)H₂, Pd/C90-98>99

Yields and purities are typical for the deprotection of similar amino acid intermediates.

Troubleshooting Logic Diagram

G start Low Yield or Purity of (R)-2-aminonon-8-enoic acid check_alkylation Analyze Alkylation Step: Low Yield? start->check_alkylation check_ee Analyze Stereoselectivity: Low ee/de? start->check_ee check_purification Analyze Purification: Impure Product? start->check_purification alkylation_cause1 Incomplete Deprotonation - Check base quality and quantity - Ensure anhydrous conditions check_alkylation->alkylation_cause1 Yes alkylation_cause2 Poor Electrophile Reactivity - Use iodide or triflate - Add NaI catalyst check_alkylation->alkylation_cause2 Yes alkylation_cause3 Enolate Decomposition - Maintain low temperature check_alkylation->alkylation_cause3 Yes ee_cause1 Racemization - Lower reaction temperature - Check base check_ee->ee_cause1 Yes ee_cause2 Ineffective Chiral Auxiliary - Screen other auxiliaries check_ee->ee_cause2 Yes ee_cause3 Epimerization during Work-up - Use milder conditions check_ee->ee_cause3 Yes purification_cause1 Zwitterionic Nature - Use ion-exchange chromatography check_purification->purification_cause1 Yes purification_cause2 Salt Contamination - Desalt the sample check_purification->purification_cause2 Yes purification_cause3 Co-eluting Impurities - Optimize chromatography check_purification->purification_cause3 Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Belokon, Y. N., et al. (1999). Asymmetric synthesis of alpha-amino acids via phase-transfer-catalyzed alkylation of achiral nickel(II) complexes of glycine-derived Schiff bases. Journal of the American Chemical Society, 121(16), 3968-3973.
  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • O'Donnell, M. J. (2001). The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 34(8), 621-630.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective alkylation of glycine derivatives under phase-transfer-catalyzed conditions. Chemical Reviews, 103(8), 3013-3028.
  • Grubbs, R. H. (2003).
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Belokon, Y. N., et al. (2001). A practical synthesis of (S)- and (R)-α-amino acids via asymmetric phase-transfer alkylation of the Ni(II) complex of the Schiff base of glycine with (S)- or (R)-2-[N-(N'-benzylprolyl)amino]benzophenone. Tetrahedron: Asymmetry, 12(17), 2349-2358.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: Asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-525.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Belokon, Y. N., et al. (2000). Asymmetric synthesis of α-amino acids via phase-transfer alkylation of the Ni(II) complex of the Schiff's base of glycine with a chiral ligand derived from (S)-proline. Russian Chemical Bulletin, 49(6), 1037-1044.
  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic α-amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Topics in Current Chemistry, 109, 65-84.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary α-amino acids. Part 1: Asymmetric synthesis and resolution of acyclic α,α-disubstituted α-amino acids. Tetrahedron: Asymmetry, 11(3), 645-732.
  • Wirth, T. (Ed.). (2012). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons. (This reference is relevant for potential side reactions or functional group manipulations but not a direct synthesis protocol).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides foundational knowledge on reaction mechanisms).
  • Faber, K. (2011). Biotransformations in Organic Chemistry. Springer Science & Business Media.
  • Soloshonok, V. A. (Ed.). (1999). Enantiocontrolled synthesis of fluoro-organic compounds: stereochemical challenges and biomedical targets. Wiley. (While focused on fluoro-organic compounds, the principles of asymmetric synthesis are broadly applicable).
  • Park, K. H., et al. (2007). Asymmetric phase-transfer catalytic alkylation of glycine imine using chiral catalysts derived from α,α-diarylprolinols. Tetrahedron, 63(29), 6858-6865.
  • O'Donnell, M. J., et al. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355.
  • Najera, C., & Yus, M. (2003). The chemistry of α-aminonitriles. Current Organic Chemistry, 7(9), 867-925. (Relevant for Strecker synthesis approaches).
  • Ager, D. J. (Ed.). (1999). Handbook of Chiral Chemicals. CRC Press.
  • Blaser, H. U., et al. (2001). Enantioselective catalysis in fine chemicals production.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Sharpless, K. B., et al. (1981). Asymmetric epoxidation of prochiral allylic alcohols by a chiral titanium complex. Journal of the American Chemical Society, 103(21), 6237-6240. (Relevant for introducing chirality into precursors).

Sources

Optimization

Technical Support Center: Alkene Functionalization Troubleshooting

Status: Online | Ticket Volume: High | Current Focus: Side Reaction Mitigation[1] Welcome to the Alkene Functionalization Technical Support Center. This guide addresses the most frequent "pain points" reported by synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Volume: High | Current Focus: Side Reaction Mitigation[1]

Welcome to the Alkene Functionalization Technical Support Center. This guide addresses the most frequent "pain points" reported by synthetic chemists regarding alkene reactivity. We move beyond basic textbook definitions to address why your reaction failed and how to fix it using mechanistic causality.

Ticket #101: "My Epoxide Disappeared / Low Yield in mCPBA Reaction"

Category: Oxidation | Severity: Critical User Report: “I treated my alkene with mCPBA to form the epoxide. The starting material is gone, but the yield is low, and NMR suggests a mixture of diols and ring-opened products.”[1]

Root Cause Analysis: Acid-Catalyzed Ring Opening

mCPBA (meta-chloroperoxybenzoic acid) produces m-chlorobenzoic acid as a byproduct. Epoxides are highly strained rings (~13 kcal/mol strain energy).[2] In the presence of the acidic byproduct, the epoxide oxygen becomes protonated, making it an excellent leaving group.[1][3][4] Any nucleophile present (even trace water or the solvent) will attack the more substituted carbon (Markovnikov-like opening), destroying your product.[1]

Troubleshooting Protocol
VariableOptimization Strategy
Buffer System Mandatory: Add solid

or

(2-3 equiv) directly to the reaction mixture before adding mCPBA. This neutralizes the acid byproduct in situ.
Temperature Run the reaction at 0°C to -10°C . Higher temperatures accelerate the acid-catalyzed opening more than the epoxidation itself.[1]
Quenching Do not just evaporate. Quench with saturated aqueous

(to kill excess peroxide) mixed with

(to neutralize acid) before extraction.
Mechanistic Visualization: The Danger Zone

The diagram below illustrates the concerted formation (desired) versus the acid-catalyzed destruction (side reaction).[1]

EpoxidationPathways Alkene Alkene Substrate Epoxide Target Epoxide Alkene->Epoxide Concerted Syn-Addition mCPBA mCPBA Reagent mCPBA->Epoxide AcidByproduct m-Chlorobenzoic Acid (Byproduct) mCPBA->AcidByproduct ProtonatedEpoxide Protonated Epoxide (Activated Intermediate) Epoxide->ProtonatedEpoxide + H+ (from Byproduct) Diol Diol/Ring-Opened Product (Side Reaction) ProtonatedEpoxide->Diol + H2O (Nucleophilic Attack)

Caption: Figure 1.[5] The "Safe Path" (Green) vs. the "Acid Degradation Path" (Red) in mCPBA epoxidation.

Ticket #204: "Regioselectivity Issues in Hydroboration"

Category: Electrophilic Addition | Severity: Moderate User Report: “I’m trying to hydrate a terminal alkene to the anti-Markovnikov alcohol.[1] I used


, but I’m seeing ~10-15% of the Markovnikov product (secondary alcohol). I need >99% purity.”
Root Cause Analysis: Steric vs. Electronic Control

While Boron is electropositive (directing it to the less substituted carbon),


 is small.[1] In terminal alkenes, the steric difference between 

and

is sometimes insufficient to prevent the boron from attacking the internal carbon, especially if electronic factors (nearby withdrawing groups) compete.[1]
Troubleshooting Protocol

Switch from unhindered boranes to bulky dialkylboranes. The increased steric bulk makes attack at the internal position kinetically impossible.[1]

ReagentSteric BulkSelectivity (Terminal Alkene)Recommended Use

Low~94:6General use, non-critical substrates.
9-BBN Very High >99:1 Gold Standard for high-value intermediates.
Disiamylborane High~99:1Good alternative, but 9-BBN is more commercially stable.

Expert Tip: If using 9-BBN, the reaction is slower.[1] Ensure you reflux in THF for 1-2 hours to drive it to completion before the oxidative workup (


).

Ticket #309: "The Double Bond Moved! (Alkene Isomerization)"

Category: Transition Metal Catalysis (Pd, Ru, Rh) | Severity: High User Report: “I ran a Heck coupling on a terminal alkene. The product formed, but the double bond migrated internally (Chain Walking).[1] I lost the terminal functionality.”

Root Cause Analysis: Beta-Hydride Elimination

This is the "Achilles' Heel" of Palladium catalysis.[1] After the metal inserts into the alkene (carbopalladation), if the subsequent step (reductive elimination or transmetallation) is slow, the complex undergoes


-hydride elimination .[1] This forms a metal-hydride species that can re-insert into the alkene in the opposite direction, effectively moving the double bond along the carbon chain until it finds the thermodynamic sink (usually an internal, conjugated position).[1]
Troubleshooting Protocol
  • Ligand Selection: Use bidentate ligands with large bite angles (e.g., dppf, Xantphos). These rigidify the complex and disfavor the geometry required for

    
    -hydride elimination.[1]
    
  • Additives: Add Benzoquinone or Silver salts (

    
    ). These promote reductive elimination or oxidize the Pd species faster than the isomerization can occur.[1]
    
  • Temperature: Lower the temperature. Isomerization is often the thermodynamic product; kinetic control at lower temperatures preserves the initial position.[1]

Mechanistic Visualization: The "Chain Walk" Cycle

This diagram shows how the metal "walks" the double bond along the chain.[1]

ChainWalking cluster_prevention Prevention Strategy Start Alkyl-Pd Complex (Initial Insertion) BetaElim Beta-Hydride Elimination Start->BetaElim Slow Cross-Coupling FastElim Accelerate Reductive Elimination (Bulky Ligands / Additives) Start->FastElim HydrideAlkene Pd-Hydride Alkene Complex BetaElim->HydrideAlkene Pd-H formation Reinsertion Migratory Insertion (Opposite Direction) HydrideAlkene->Reinsertion Chain Walk Step Isomerized Isomerized Alkyl-Pd Complex (Double Bond Moved) Reinsertion->Isomerized Isomerized->BetaElim Repeat Cycle Product Isomerized Alkene Product Isomerized->Product Final Elimination

Caption: Figure 2. The Palladium "Chain Walk" mechanism.[1] To stop it, one must accelerate the desired pathway (Green) over the elimination/re-insertion cycle (Red).[1]

Ticket #412: "Gunk Formation in Radical Additions (Thiol-Ene)"

Category: Radical Chemistry | Severity: Low (Annoying) but Yield Killing User Report: “I’m doing a thiol-ene click reaction.[6] I get my product, but the flask is coated in an insoluble oligomer/polymer.”

Root Cause Analysis: Homopolymerization

Alkenes, especially electron-rich ones (like vinyl ethers) or styrenes, are prone to radical polymerization. Even though thiol-ene is a step-growth mechanism, if the concentration of alkene is too high or the thiol radical transfer is slow, carbon-centered radicals will react with another alkene molecule instead of abstracting a hydrogen from the thiol.[1]

Troubleshooting Protocol
  • Stoichiometry: Use a slight excess of Thiol (1.2 - 1.5 equiv), not the alkene. This ensures that any carbon radical formed immediately finds a thiol H-atom to abstract, terminating the carbon chain before it can polymerize.

  • Concentration: Dilute the reaction. Polymerization is second-order with respect to alkene concentration; radical transfer is pseudo-first-order. Dilution favors the desired addition.[1]

  • Photo-initiator: If using UV, lower the intensity. High radical flux promotes termination events (radical-radical coupling) and polymerization.

References & Validated Sources

  • Palladium-Catalyzed Isomerization (Chain Walking):

    • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes. National Institutes of Health (NIH).

    • Palladium-catalysed alkene chain-running isomerization.[7][8] Royal Society of Chemistry (RSC).

  • Epoxidation & mCPBA Protocols:

    • m-CPBA (meta-chloroperoxybenzoic acid) Reactivity & Mechanisms.[2] Master Organic Chemistry.

    • Opening of Epoxides With Acid (Mechanism). Master Organic Chemistry.

  • Hydroboration Selectivity:

    • Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry. Chemistry Steps.[3][5][9]

    • Hydroboration-Oxidation: Anti-Markovnikov Selectivity.[10] Master Organic Chemistry.

  • Radical Functionalization Reviews:

    • Recent developments in alkene oxo-functionalization reactions governed by photoredox methods.[9][11] Royal Society of Chemistry (RSC).

Sources

Troubleshooting

Technical Support: Optimization of Coupling Conditions for (R)-2-aminonon-8-enoic Acid

The following technical guide is designed to support researchers optimizing the incorporation of (R)-2-aminonon-8-enoic acid (often abbreviated as the linear "R8" analog) into peptide sequences via Solid-Phase Peptide Sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers optimizing the incorporation of (R)-2-aminonon-8-enoic acid (often abbreviated as the linear "R8" analog) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Applicable Molecule: (R)-2-aminonon-8-enoic acid (Linear olefinic amino acid) Context: Peptide Stapling (RCM precursors), Macrocyclization, SPPS.[1] Critical Distinction: This guide specifically addresses the linear amino acid (containing an


-proton).[1] If you are using the 

-disubstituted "stapling" amino acid (e.g., Fmoc-(R)-2-(7-octenyl)alanine), refer to the Steric Hindrance notes in Section 3.[1]
Quick Diagnosis: Workflow Decision Tree

Before selecting a protocol, determine your primary risk factor using the logic flow below.

CouplingOptimization Start Start: Coupling (R)-2-aminonon-8-enoic acid CheckStruct Does the AA have an alpha-methyl group? Start->CheckStruct Linear No (Linear AA) Risk: Racemization CheckStruct->Linear Alpha-Proton Present AlphaMe Yes (Alpha-Methyl AA) Risk: Steric Hindrance CheckStruct->AlphaMe Quaternary Carbon ProtocolA Protocol A: DIC / Oxyma Pure (Base-Free Activation) Linear->ProtocolA Primary Choice ProtocolB Protocol B: HATU / HOAt / Collidine (High Power, Low Epimerization Base) AlphaMe->ProtocolB Required for Bulk Validation QC: Microcleavage + LCMS Check for M+H and D-isomer ProtocolA->Validation ProtocolB->Validation

Figure 1: Decision matrix for selecting coupling conditions based on the specific structural variant of the olefinic amino acid.

Part 1: Frequently Asked Questions (Troubleshooting)
Q1: I am observing significant racemization (conversion of R to S) after coupling. Why is this happening?

Diagnosis: Racemization in linear non-natural amino acids is typically driven by base-catalyzed proton abstraction at the


-carbon during the activation step.[1] This is common when using "power" reagents like HATU or HBTU with strong bases like DIPEA (Diisopropylethylamine), especially if the activation time is prolonged.

The Fix: Switch to a base-free coupling system.

  • Recommended Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1]

  • Mechanism: Carbodiimide activation (DIC) with Oxyma suppresses oxazolone formation (the primary pathway for racemization) more effectively than HOBt/HOAt and does not require tertiary amines like DIPEA.

  • Protocol: Use 1:1:1 equivalents of AA:DIC:Oxyma in DMF. Activate for only 2-3 minutes before adding to the resin.[1]

Q2: The coupling yield is low (<80%), even with double coupling. What should I change?

Diagnosis: This is likely due to aggregation of the peptide chain on the solid support, or steric clash if the previous residue is bulky (e.g., Proline, N-methyl AA).[1] The hydrophobic alkene side chain of (R)-2-aminonon-8-enoic acid can exacerbate aggregation in polar solvents like DMF.[1]

The Fix: Disrupt the secondary structure.

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DCM (1:1) .[1] NMP is a superior solvent for swelling resin and solubilizing hydrophobic segments.[1]

  • Temperature: Perform the coupling at 50°C (conventional heating) or use Microwave-Assisted SPPS (see Protocol C). Note: Do not exceed 50°C for this chiral AA to avoid thermal racemization.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.[1]

Q3: Can I use the same conditions for the alpha-methyl variant (

stapling AA)?

No. If you are using the


-methyl analog (e.g., Fmoc-(R)-2-(7-octenyl)alanine), racemization is impossible  at the coupling step (no 

-proton).[1]
  • Challenge: The issue becomes extreme steric hindrance.

  • Adjustment: You must use high-power reagents.[1] DIC/Oxyma may be too slow.[1]

  • Recommended: HATU (or PyAOP) + HOAt + TMP (2,4,6-Collidine) .[1] Collidine is a weaker base than DIPEA but sufficient for activation, reducing side reactions while driving the difficult coupling.[1]

Part 2: Optimized Experimental Protocols
Protocol A: Standard High-Fidelity Coupling (Low Racemization)

Best for: Linear (R)-2-aminonon-8-enoic acid, Cysteine, Histidine.[1]

  • Preparation: Dissolve Fmoc-(R)-2-aminonon-8-enoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/NMP.

  • Activation: Add DIC (3.0 eq). Vortex for 30 seconds.[1]

  • Coupling: Immediately add the mixture to the resin.[1]

  • Incubation: Agitate at Room Temperature (RT) for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test. If slightly blue, re-couple using half the equivalents for 45 mins.

Protocol B: "Difficult Sequence" Coupling (Steric Bulk)

Best for: Coupling onto Proline, N-methylated residues, or if Protocol A fails.[1]

  • Preparation: Dissolve AA (3.0 eq) and HATU (2.9 eq) in NMP.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq).[1] Avoid DIPEA if possible.

  • Coupling: Add to resin immediately.

  • Incubation: Agitate at RT for 2 hours OR 50°C for 45 minutes.

Protocol C: Microcleavage (QC Check)

Mandatory validation step before proceeding to Ring-Closing Metathesis (RCM).[1]

  • Take ~2-5 mg of resin beads.[1]

  • Wash with DCM (3x).

  • Add 100 µL of Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

  • Shake for 30 minutes.

  • Precipitate filtrate in cold diethyl ether, spin down, and dissolve pellet in 1:1 MeCN:H2O.

  • Analyze via LC-MS: Check for mass (M+H) and peak splitting (which indicates racemization).[1]

Part 3: Comparative Data & Reagent Selection

The following table summarizes the performance of coupling reagents specifically for olefinic non-natural amino acids.

Coupling ReagentActivation TypeRacemization RiskCoupling PowerRecommended Use
DIC / Oxyma CarbodiimideLowest HighStandard Protocol for Linear (R)-AA.[1]
HATU / DIPEA Uronium / GuanidiniumHighVery High Only for sterically hindered steps (e.g.,

-methyl).[1]
PyBOP / DIPEA PhosphoniumModerateModerateLegacy method; generally inferior to HATU.[1]
COMU / Collidine UroniumLowHighExcellent alternative to HATU for cleaner reactions.[1]
References
  • Albericio, F., &yman, J. M. (2018).[1] Choosing the Right Coupling Reagent for Peptides: A Tutorial Guide. Journal of Organic Chemistry. [Link][1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (See section on Fmoc stability and racemization). [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012).[1] Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. (Context for olefinic AA usage). [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-2-aminonon-8-enoic acid and its Derivatives

Welcome to the technical support center for the purification of (R)-2-aminonon-8-enoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-2-aminonon-8-enoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique, non-proteinogenic amino acid. The presence of a chiral center at the alpha-carbon and a terminal double bond in the side chain presents specific challenges and opportunities in purification. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you navigate these complexities and achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or when planning your purification workflow.

Q1: What is the first purification method I should consider after synthesizing racemic 2-aminonon-8-enoic acid?

A1: Your primary strategy will depend on the scale of your synthesis and the nature of the impurities. For initial bulk purification from a crude reaction mixture, a straightforward acid-base extraction is often effective. Dissolve the crude product in an aqueous acid (e.g., 1M HCl) to protonate the amine, making it water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove non-polar organic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to the isoelectric point (pI) of the amino acid, causing it to precipitate. The pI will need to be estimated or experimentally determined but will likely be near neutral pH. This provides a good first pass for removing many synthetic reagents and byproducts.

Q2: My target is the single (R)-enantiomer. Should I use chiral chromatography or diastereomeric salt crystallization to resolve the racemate?

A2: The choice between chiral chromatography and diastereomeric salt crystallization is a classic decision based on scale, cost, and available resources.

  • Diastereomeric Salt Crystallization: This is the most common and cost-effective method for large-scale resolution.[1][] It involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[1][3] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.[1][] This method can be laborious as it often requires screening multiple resolving agents and solvent systems to find optimal conditions.[1][4]

  • Chiral HPLC: This method offers excellent separation and analytical power, making it ideal for small-scale purifications (< 1 gram) and for analytical confirmation of enantiomeric excess (e.e.).[5] However, it is generally more expensive in terms of solvents and columns and less scalable than crystallization.

For process development, it is common to use chiral HPLC to analyze the efficiency of the crystallization resolution.

Q3: Do I need to protect the amino or carboxyl group before purification?

A3: Protection is often a strategic necessity, especially for chromatographic purification or if subsequent synthetic steps are planned.[6][7]

  • N-protection (e.g., with Boc or Cbz): Protecting the amine, most commonly as a tert-butyloxycarbonyl (Boc) derivative, is highly recommended.[8][9] The resulting N-Boc-(R)-2-aminonon-8-enoic acid is less polar, more soluble in common organic solvents, and generally behaves much better during silica gel chromatography. It also prevents the amine from interfering with other reactions.

  • C-protection (e.g., as a Methyl or Ethyl Ester): Carboxyl group protection is necessary if you are performing reactions that are incompatible with a free carboxylic acid (e.g., reductions or organometallic additions).

For purification of the final, unprotected amino acid, ion-exchange chromatography is a powerful technique that specifically leverages the zwitterionic nature of the molecule.[10][11]

Q4: Can the terminal double bond in the side chain cause problems during purification?

A4: Yes, the C8-C9 double bond is a potential site for side reactions. Under strongly acidic or oxidizing conditions, you could see hydration, polymerization, or cleavage. During chromatography on silica gel (which is acidic), prolonged exposure can sometimes lead to degradation. It is crucial to use high-quality solvents and monitor your fractions carefully. If you suspect issues, you can neutralize the silica gel with a small amount of triethylamine in your eluent or opt for a different stationary phase like alumina.

Section 2: Purification Strategy Workflow

The choice of a purification strategy is a multi-step decision process. The following diagram outlines a logical workflow from a crude post-synthesis mixture to the final, highly pure product.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_bulk Phase 1: Bulk Purification cluster_resolution Phase 2: Chiral Resolution cluster_final Phase 3: Final Polishing Start Racemic 2-aminonon-8-enoic acid (with impurities) Extraction Acid-Base Extraction (Removes neutral organics) Start->Extraction Precipitation Isoelectric Point (pI) Precipitation (Isolates zwitterion) Extraction->Precipitation Protect Optional: N-Boc Protection Precipitation->Protect For chromatography Decision_Scale Scale > 5g? Precipitation->Decision_Scale Flash_Chrom Flash Chromatography Protect->Flash_Chrom Silica Gel Chromatography (Removes polar impurities) Crystallization Diastereomeric Salt Crystallization Deprotection_Salt Salt Break Crystallization->Deprotection_Salt Liberate free amino acid (Acid/Base treatment) Chiral_HPLC Preparative Chiral HPLC Final_Product Pure (R)-2-aminonon-8-enoic acid Chiral_HPLC->Final_Product Decision_Scale->Crystallization Yes Decision_Scale->Chiral_HPLC No Deprotection Acidic Deprotection (e.g., TFA) Ion_Exchange Ion-Exchange Chromatography Deprotection->Ion_Exchange Ion_Exchange->Final_Product Deprotection_Salt->Ion_Exchange Flash_Chrom->Deprotection

Caption: Decision workflow for purification and resolution.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Issue 1: Diastereomeric Salt Crystallization

Q: My diastereomeric salt "oils out" instead of crystallizing. How can I fix this?

A: "Oiling out" is a common problem where the product separates as a liquid phase instead of a solid. It indicates that the solubility of the salt is too high in the chosen solvent at that temperature, or that the solution is too supersaturated.

  • Causality: This happens when the melting point of your diastereomeric salt is lower than the temperature of the solution, or when nucleation is inhibited.

  • Solutions:

    • Reduce Concentration: The simplest first step is to dilute the solution with more solvent.

    • Slow Down Cooling: If you are cooling the solution, do it much more slowly. A temperature gradient of a few degrees per hour is ideal. Try leaving the flask in a warm water bath and allowing it to cool to room temperature overnight.

    • Solvent Screening: The solvent choice is critical.[4] If the salt is too soluble, try a less polar solvent or a mixture of solvents. For example, if you are in methanol, try adding a non-polar "anti-solvent" like diethyl ether or hexane dropwise until persistent turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Seeding: If you have a tiny amount of the desired crystalline material, add a single seed crystal to induce crystallization.[4] If not, you can sometimes induce nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface.

Q: The yield of my desired (R)-enantiomer is very low after crystallization.

A: Low yield means that either your desired diastereomer remains too soluble or the undesired one is co-precipitating.

  • Causality: The separation relies on a significant difference in solubility between the two diastereomeric salts. If this difference is small in your chosen solvent, the resolution will be inefficient.

  • Solutions:

    • Optimize Stoichiometry: While a 0.5 equivalent of the resolving agent is theoretically used to precipitate one enantiomer, this ratio can be optimized. Try using slightly more or less (e.g., 0.45 or 0.55 eq) to find the sweet spot.

    • Solvent System Re-evaluation: This is the most critical factor. You must screen a new range of solvents or solvent mixtures to maximize the solubility difference.

    • Check Purity of Resolving Agent: Ensure your chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine, tartaric acid derivatives) is of high enantiomeric purity.[3] Any contamination with the opposite enantiomer will form the other diastereomeric salt and reduce your maximum possible yield.

Issue 2: Chromatographic Purification

Q: My unprotected amino acid is streaking badly on the silica gel column.

A: Unprotected amino acids are zwitterionic and highly polar, leading to very strong interactions with the acidic silica stationary phase. This causes poor peak shape and difficult elution.

  • Causality: The basic amine group binds irreversibly to the acidic silanol groups (Si-OH) on the silica surface, while the carboxylic acid also interacts strongly.

  • Solutions:

    • Protect the Amine: The best solution is to purify the N-Boc protected derivative.[8] It is significantly less polar and will behave well on silica gel, typically eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient.

    • Use a Modified Mobile Phase: If you must run the free amino acid, modify your eluent. A common system is a gradient of Dichloromethane -> Dichloromethane/Methanol -> Dichloromethane/Methanol with 1-2% Acetic Acid or Ammonium Hydroxide. The acid or base helps to saturate the active sites on the silica and maintain the amino acid in a single ionic form.

    • Switch to Reversed-Phase: Reversed-phase HPLC (C18 column) is another option, using a mobile phase like water/acetonitrile with a TFA or formic acid modifier.

Q: I am getting poor separation of my enantiomers on a chiral HPLC column.

A: Achieving good chiral separation can be challenging and is highly dependent on the column (Chiral Stationary Phase, CSP) and the mobile phase.[12][13]

  • Causality: Enantiomeric separation relies on the formation of transient, diastereomeric complexes between the analyte and the CSP. The stability and difference in energy between these two complexes dictate the separation. Small changes in mobile phase can dramatically affect these interactions.[13]

  • Solutions:

    • Screen Different CSPs: There is no universal chiral column. For amino acids, common choices include crown ether, ligand exchange, and macrocyclic glycopeptide (e.g., CHIROBIOTIC™) phases.[5][12] You may need to screen several to find one that works.

    • Optimize Mobile Phase: This is crucial. For normal phase chiral chromatography, typical solvents are hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol component. Adding a small amount of an acidic (e.g., TFA) or basic (e.g., diethylamine) additive can drastically improve peak shape and resolution.

    • Derivatization: If separating the free amino acid is difficult, consider derivatization. N-protection (e.g., Boc, Fmoc) or esterification can change the molecule's interaction with the CSP, often improving separation.[5] Alternatively, using a chiral derivatizing agent like Marfey's reagent (FDAA) creates diastereomers that can be separated on a standard achiral C18 column.[14]

Problem Probable Cause Recommended Solution
Low Enantiomeric Excess (e.e.) Inefficient resolution; Racemization during a reaction or workup step.Re-optimize crystallization solvent; Check for harsh pH or high temperature conditions; Use chiral HPLC to monitor e.e. at each step.
Product is an Oil, Not a Solid Product is impure; Product may be hygroscopic; Intrinsic property of the molecule.Re-purify via chromatography; Dry thoroughly under high vacuum; Attempt to form a solid salt (e.g., hydrochloride or dicyclohexylamine salt for Boc-protected derivatives).[15]
Co-eluting Impurity Impurity has similar polarity to the product.Change the solvent system to alter selectivity (e.g., switch from Hex/EtOAc to DCM/MeOH); Change the stationary phase (e.g., silica to alumina or C18).

Section 4: Key Experimental Protocols

Protocol 1: N-Boc Protection of 2-aminonon-8-enoic acid

This protocol describes the standard procedure for protecting the amino group, which is often a prerequisite for effective chromatographic purification.

  • Dissolution: Dissolve racemic or enantiopure 2-aminonon-8-enoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution. The volume should be sufficient to fully dissolve the amino acid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight. The reaction is typically complete within 12-16 hours. Monitor by TLC (stain with ninhydrin; the starting material will be purple, the product will be invisible until a subsequent stain like permanganate is used).

  • Workup:

    • Reduce the volume of the reaction mixture by ~50% using a rotary evaporator to remove most of the dioxane.

    • Wash the remaining aqueous solution with diethyl ether (2x) to remove any unreacted Boc₂O and other non-polar side products.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl or a saturated solution of potassium bisulfate. The Boc-protected product should precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-aminonon-8-enoic acid. This product is often pure enough for the next step or can be further purified by flash chromatography (e.g., 30-50% Ethyl Acetate in Hexane with 1% acetic acid).

Protocol 2: Ion-Exchange Chromatography for Final Purification

This method is ideal for the final "polishing" of the deprotected (R)-2-aminonon-8-enoic acid to remove salts and trace impurities.

  • Resin Selection and Preparation:

    • Since the amino acid is zwitterionic, you can use either a cation or anion exchanger. A strong cation exchange resin (e.g., Dowex® 50WX8) is a common choice.

    • Prepare a slurry of the resin in deionized water and pack it into a column.

    • Wash the column sequentially with 1M NaOH, deionized water (until pH is neutral), 1M HCl, and finally deionized water again (until pH is neutral). This ensures the resin is clean and in the correct protonated form.[10]

  • Sample Loading:

    • Dissolve the crude amino acid in a small amount of acidic water (pH ~2-3).

    • Load this solution onto the top of the equilibrated column, allowing it to flow slowly into the resin bed. The positively charged (protonated) amino acid will bind to the negatively charged resin.[11][16]

  • Washing: Wash the column with several column volumes of deionized water to elute any neutral or anionic impurities (like residual salts).

  • Elution: Elute the bound amino acid by passing a dilute basic solution, such as 0.5-2M ammonium hydroxide (NH₄OH), through the column.[10] The ammonia will deprotonate the amino acid, neutralizing its charge and releasing it from the resin.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.

  • Isolation: Combine the product-containing fractions and remove the volatile ammonium hydroxide and water under reduced pressure (lyophilization is ideal) to obtain the pure, salt-free amino acid.

References

  • Wikipedia. Chiral resolution. [Link]

  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]

  • National Institutes of Health (NIH). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chrom Tech, Inc. Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

  • Albericio, F. et al. (2001). Amino Acid-Protecting Groups. Current Protocols in Protein Science. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5035-5038. [Link]

  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

  • Csapó, J. et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20.
  • Phenomenex. Technical Guide To Chiral HPLC Separations. [Link]

  • Varkey, J. T. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-19. [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • SciSpace. Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Reddit. Chiral Separation of Amino Acids. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • ResearchGate. Protecting groups in amino acids. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Google Patents.
  • YouTube. Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. [Link]

Sources

Troubleshooting

Troubleshooting low yields in the Strecker synthesis of amino acids

Ticket ID: STRECKER-YIELD-OPT-001 Subject: Troubleshooting Low Yields & Enantioselectivity Issues Assigned Specialist: Senior Application Scientist Introduction You are encountering suboptimal yields in the Strecker synt...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STRECKER-YIELD-OPT-001 Subject: Troubleshooting Low Yields & Enantioselectivity Issues Assigned Specialist: Senior Application Scientist

Introduction

You are encountering suboptimal yields in the Strecker synthesis. This is a common frustration caused by the reaction’s reversible nature and the sensitivity of the intermediates. The classical Strecker protocol (Aldehyde + Amine + Cyanide




-Aminonitrile

Amino Acid) often fails due to three specific bottlenecks: equilibrium reversal (Retro-Strecker) , nucleophile solubility , or hydrolysis degradation .

This guide bypasses generic textbook advice. Instead, we treat your reaction as a system of competing equilibria and kinetic traps.

Diagnostic Workflow

Before modifying your protocol, locate the failure point using this logic tree.

StreckerTroubleshooting Start Start: Yield < 50% CheckImine Step 1: Check Imine Formation (TLC/NMR) Start->CheckImine ImineFail Imine Low/Absent CheckImine->ImineFail IminePass Imine Present CheckImine->IminePass WaterIssue Issue: Equilibrium Reversal Action: Add Drying Agent (MgSO4/Sieves) ImineFail->WaterIssue CheckNitrile Step 2: Check Aminonitrile (IR: ~2240 cm-1) IminePass->CheckNitrile NitrileFail Nitrile Low CheckNitrile->NitrileFail NitrilePass Nitrile Good CheckNitrile->NitrilePass CNSource Issue: Nucleophile Solubility/Reversibility Action: Switch KCN -> TMSCN + Catalyst NitrileFail->CNSource CheckHydrolysis Step 3: Hydrolysis to Acid NitrilePass->CheckHydrolysis HydrolysisFail Decomposition/Side Products CheckHydrolysis->HydrolysisFail AcidIssue Issue: Harsh Acid Conditions Action: Switch to Oxidative Hydrolysis (H2O2) HydrolysisFail->AcidIssue

Figure 1: Diagnostic logic for isolating yield-limiting steps in Strecker Synthesis.

Module 1: The Imine Bottleneck (Equilibrium Management)

Q: My aldehyde is consumed, but I see no aminonitrile. What is happening? A: You are likely fighting the Retro-Strecker equilibrium. The formation of the imine (Schiff base) is reversible and produces water. If water is not removed, the equilibrium shifts back toward the starting materials (Le Chatelier’s Principle).

  • The Fix: Use dehydrating conditions.

    • Standard: Add anhydrous

      
       or 
      
      
      
      directly to the reaction pot during imine formation.
    • Advanced: Use 4Å Molecular Sieves (activated).

    • Solvent Choice: Switch to methanol or ethanol. If using KCN (aqueous), you must buffer the system (e.g.,

      
      ) to maintain the protonated iminium ion, which is the actual electrophile.
      

Q: Why does the reaction stall with sterically hindered ketones? A: Ketimines are notoriously difficult to form due to steric clash.

  • The Fix: Use Titanium(IV) Isopropoxide (

    
    ) . It acts as both a Lewis acid to activate the carbonyl and a water scavenger.
    
    • Protocol: Stir ketone + amine +

      
       (neat or in THF) for 6–12h, then add the cyanide source.
      

Module 2: The Cyanide Addition (Nucleophilic Attack)

Q: Should I use KCN, NaCN, or TMSCN? A: For high-value intermediates, TMSCN (Trimethylsilyl cyanide) is superior. While KCN is cheap, its poor solubility in organic solvents leads to heterogeneous mixtures and slow kinetics.

Comparative Reagent Data
FeatureKCN / NaCN (Traditional)TMSCN (Modern Standard)
Solubility High in

, Poor in Organics
Miscible in Organics (

, Toluene)
Reactivity Requires proton source (

)
Requires Lewis Acid/Base Catalyst
Safety Generates HCN gas if acidifiedNo HCN gas if kept dry; hydrolyzes to HCN
Yield Potential 40–70% (Equilibrium limited)80–95% (Kinetic trapping)
Best For Simple, robust amino acidsComplex, acid-sensitive, or asymmetric targets

Q: How do I improve enantioselectivity (ee%) in Asymmetric Strecker? A: The background reaction (uncatalyzed addition of cyanide) produces racemic product. You must suppress this background rate and accelerate the catalyzed pathway.

  • The Fix: Use Jacobsen’s Thiourea Catalysts . These dual-activation catalysts hydrogen-bond to the imine (activating the electrophile) while simultaneously binding the cyanide source.

  • Temperature Control: Perform the cyanide addition at -78°C to -40°C . Lower temperatures suppress the racemic background reaction significantly [1].

Module 3: Hydrolysis (The Decomposition Trap)

Q: I have the aminonitrile, but acid hydrolysis (


) turns it into black tar. 
A:  Classical acid hydrolysis is too harsh for complex substrates, causing decarboxylation or polymerization.

The Fix: Oxidative Hydrolysis (The "Radziszewski" Modification) Instead of boiling acid, use basic hydrogen peroxide to convert the nitrile to an amide first, then hydrolyze the amide.

Protocol (Mild Hydrolysis):

  • Dissolve

    
    -aminonitrile in DMSO or MeOH.
    
  • Add

    
     (0.5 equiv) and 
    
    
    
    (4 equiv) at 0°C.
  • Stir at Room Temp for 1–3 hours. (Result:

    
    -Amino Amide).
    
  • Hydrolyze the amide using mild enzymatic conditions (e.g., Rhodococcus amidase) or milder acid (

    
    , 50°C) [2].
    

Visualizing the Mechanism & Failure Points

The following diagram illustrates the pathway and where specific reagents intervene to prevent failure.

StreckerMechanism cluster_0 Intervention: Drying Agents cluster_1 Intervention: Chiral Catalyst Aldehyde Aldehyde (R-CHO) Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine - H2O Imine->Aldehyde + H2O (Failure) Iminium Iminium Ion (Activated) Imine->Iminium + H+ or Lewis Acid Retro Retro-Strecker (Water induced) Nitrile α-Aminonitrile Iminium->Nitrile + CN- Racemic Racemic Background (Uncatalyzed) AminoAcid α-Amino Acid Nitrile->AminoAcid Hydrolysis

Figure 2: Mechanistic pathway showing critical intervention points for water removal and catalytic control.

References

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society.[1] Link

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews. Link

  • Zuend, S. J., et al. (2009).[1] Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature.[2][1] Link[1]

  • Masumoto, S., et al. (2003).[1] Catalytic Enantioselective Strecker Reaction of Ketoimines.[1] Journal of the American Chemical Society.[1] Link

Sources

Optimization

Stability issues of (R)-2-aminonon-8-enoic acid under acidic or basic conditions

Technical Support Center: (R)-2-aminonon-8-enoic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (R)-2-aminonon-8-enoic acid. As a novel, non-canon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-aminonon-8-enoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-2-aminonon-8-enoic acid. As a novel, non-canonical amino acid, understanding its chemical behavior is paramount for successful application in research and development. This guide, structured in a question-and-answer format, addresses common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns when working with (R)-2-aminonon-8-enoic acid?

A1: As a Senior Application Scientist, my experience indicates three primary areas of concern for a molecule with the structure of (R)-2-aminonon-8-enoic acid:

  • Acid-Catalyzed Intramolecular Cyclization: The molecule contains a nucleophilic amine and a terminal electrophilic alkene. Under acidic conditions, the amine can attack the double bond, leading to the formation of a six-membered piperidine ring. This is a significant pathway for degradation in acidic environments.[1][2]

  • Base-Catalyzed Racemization: The stereocenter at the alpha-carbon (C2) is susceptible to racemization under basic conditions. A strong base can abstract the alpha-proton, forming a planar carbanion intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical purity.[3][4]

  • Oxidation: The terminal double bond is susceptible to oxidation, especially with exposure to air (oxygen), trace metals, or oxidizing reagents.[5] This can lead to a variety of degradation products, including aldehydes, carboxylic acids, or epoxides.

Understanding these potential degradation pathways is the first step in designing robust experimental protocols.[6][7]

Q2: I'm observing a new, unexpected peak in my LC-MS analysis after treating (R)-2-aminonon-8-enoic acid with a strong acid (e.g., TFA). What is it likely to be?

A2: The most probable cause for a new peak under strong acidic conditions is the product of an intramolecular cyclization reaction. The reaction, known as hydroamination, is catalyzed by Brønsted acids.[1][8] The amino group acts as an internal nucleophile, attacking the protonated terminal double bond. This results in the formation of (R)-methylpiperidine-2-carboxylic acid.

Causality:

  • Protonation: The acid protonates the double bond, creating a secondary carbocation at the C8 position.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks this carbocation.

  • Ring Formation: This attack forms a new nitrogen-carbon bond, resulting in a six-membered ring.

The expected product would have the same mass as the starting material (as it's an isomerization reaction), which can sometimes be confusing. However, it will have a different retention time on a reverse-phase HPLC column, typically eluting earlier due to increased polarity. To confirm, you would need to perform structural elucidation using techniques like NMR or tandem MS/MS.

Caption: Acid-catalyzed cyclization of (R)-2-aminonon-8-enoic acid.

Q3: My sample of (R)-2-aminonon-8-enoic acid has shown a significant loss of optical purity after exposure to basic conditions. What happened?

A3: This is a classic case of base-catalyzed racemization . The chiral center at the alpha-carbon is the weak point.

Mechanism of Racemization:

  • Alpha-Proton Abstraction: In the presence of a base (e.g., hydroxide ions from a high pH buffer, or strong organic bases), the proton on the alpha-carbon is abstracted.[4]

  • Carbanion Formation: This abstraction forms a planar, achiral carbanion intermediate. The negative charge is stabilized by resonance with the adjacent carboxylate group.

  • Reprotonation: The planar intermediate can be reprotonated by a proton source (like water) from either the top or bottom face with roughly equal probability.

  • Loss of Stereochemistry: Reprotonation from the original face regenerates the (R)-enantiomer, while protonation from the opposite face forms the (S)-enantiomer. Over time, this leads to a 1:1 mixture of R and S enantiomers, known as a racemic mixture, resulting in a complete loss of optical activity.

To avoid this, it is critical to maintain the pH of solutions containing (R)-2-aminonon-8-enoic acid at neutral or slightly acidic conditions, especially during purification or when in solution for extended periods.

Caption: Mechanism of base-catalyzed racemization at the alpha-carbon.

Troubleshooting Guides & Experimental Protocols

Troubleshooting Summary
Observed Issue Probable Cause Recommended Action
Appearance of a new peak with the same mass in LC-MS after acid treatment.Intramolecular CyclizationConfirm structure via NMR. Avoid prolonged exposure to pH < 4. Use milder acids or buffer systems.
Loss of optical rotation or appearance of a second peak in chiral HPLC analysis.RacemizationAvoid pH > 8. Use neutral or slightly acidic buffers (e.g., phosphate or acetate buffer at pH 5-7).
Broadening of peaks or appearance of multiple small peaks over time.Oxidation or PolymerizationStore solid compound under an inert atmosphere (Argon or Nitrogen). Use degassed solvents. Add antioxidants like BHT if compatible with your experiment.
Poor solubility in aqueous solutions.Zwitterionic nature at isoelectric point.Adjust pH away from the isoelectric point (pI). At pH below the pI, the molecule is a cation; above the pI, it is an anion.[9][10]
Protocol: Forced Degradation Stress Test

Forced degradation studies are essential to understand a molecule's intrinsic stability.[6][7][11] This protocol provides a basic framework.

Objective: To intentionally degrade a sample of (R)-2-aminonon-8-enoic acid under controlled acidic and basic conditions to identify potential degradants.

Materials:

  • (R)-2-aminonon-8-enoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water and Acetonitrile

  • Analytical balance, vials, pH meter

  • HPLC system with UV or MS detector (chiral column recommended for base degradation)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (R)-2-aminonon-8-enoic acid in HPLC-grade water.

  • Acid Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • At each time point, take an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2, 6, and 24 hours (harsher conditions may cause rapid racemization).

    • At each time point, take an aliquot, neutralize with 0.1 M HCl, and dilute for chiral HPLC analysis.

  • Control: Incubate 1 mL of the stock solution with 1 mL of HPLC-grade water under the same conditions as a control.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.

Q4: What are the best practices for the storage and handling of (R)-2-aminonon-8-enoic acid?

A4: To ensure long-term stability and preserve the integrity of your sample, adhere to the following guidelines:

Solid Compound:

  • Temperature: Store in a cool, dry place, preferably at -20°C for long-term storage.[12] For short-term storage, 2-8°C is acceptable.[13]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the terminal double bond.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Packaging: Ensure the container is tightly sealed to prevent moisture absorption.[14]

In Solution:

  • pH: The most critical parameter. Prepare solutions in buffers with a pH between 5.0 and 7.0. Avoid strongly acidic or basic conditions unless required by the experimental protocol.

  • Solvent: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • Storage: If solutions must be stored, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles, as this can affect the stability of some amino acids.[12]

  • Duration: Use freshly prepared solutions whenever possible. The stability of amino acids in solution can be limited, sometimes lasting only a few days even when refrigerated.[15]

Q5: Which analytical techniques are best for monitoring the stability of (R)-2-aminonon-8-enoic acid?

A5: A combination of chromatographic techniques is ideal for a comprehensive stability assessment.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection: This is the workhorse for purity analysis.[16][17] It can separate the parent compound from more polar or non-polar degradants, such as the cyclized product or oxidation byproducts.

  • Chiral HPLC: This is essential for detecting and quantifying racemization. A chiral stationary phase will separate the (R) and (S) enantiomers, allowing you to determine the enantiomeric excess (e.e.) of your sample. This is the only reliable way to assess stereochemical stability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying unknown degradation products.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR can be used to confirm the structure of the starting material and to identify the structure of any major degradants that can be isolated.[16]

By implementing these troubleshooting guides and analytical methods, you can ensure the quality and reliability of your experiments involving (R)-2-aminonon-8-enoic acid.

References

  • Chemguide. (n.d.). The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]

  • Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Widenhoefer, R. A., & Han, X. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroamination. Retrieved from [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current Protocols in Protein Science. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • Chemistry LibreTexts. (2021). 18.4: Acid-Base Properties of Amino Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Quora. (2012). How long can one store amino acids at room temperature?. Retrieved from [Link]

  • van der Ploeg, L., et al. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Protected (R)-2-Aminonon-8-enoic Acid

Welcome to the technical support center for handling protected (R)-2-aminonon-8-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling protected (R)-2-aminonon-8-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar hydrophobic, non-canonical amino acids. We will explore the underlying reasons for poor solubility and provide a series of practical, field-tested troubleshooting strategies to ensure your experiments proceed efficiently.

Understanding the Challenge: Why is Protected (R)-2-Aminonon-8-enoic Acid Poorly Soluble?

(R)-2-aminonon-8-enoic acid is an unnatural amino acid characterized by a nine-carbon chain with a terminal double bond. This long aliphatic chain makes the molecule inherently hydrophobic, or "water-fearing." When the alpha-amino group is protected with common moieties like tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), the overall non-polar character of the molecule is significantly increased.

These protecting groups are essential in peptide synthesis to control the reaction sequence, but they mask the polar, charge-bearing amino group, further reducing aqueous solubility.[1][2][3] The result is a molecule that is practically insoluble in water and many common aqueous buffers but very soluble in organic solvents.[4] This poor solubility can lead to several experimental issues, including incomplete reactions, aggregation, and difficulties in purification.

Caption: Impact of Protecting Groups on Solubility.

Frequently Asked Questions (FAQs)

Q1: I can't dissolve my Boc-(R)-2-aminonon-8-enoic acid in the recommended solvent for my peptide synthesis protocol. What should I do?

This is a common issue. The solubility of protected amino acids can be highly dependent on the specific solvent and the presence of other reagents. For solid-phase peptide synthesis (SPPS), solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard choices.[5] If you are experiencing poor solubility in DMF, switching to NMP, which is slightly less polar, can sometimes improve solvation of hydrophobic molecules.[5] Additionally, gentle warming and sonication can aid dissolution.[6]

Q2: My protected (R)-2-aminonon-8-enoic acid precipitates out of solution during the coupling reaction. How can I prevent this?

Precipitation during the reaction is often a sign of aggregation. This can be caused by the growing peptide chain becoming increasingly hydrophobic. To mitigate this, you can try several strategies:

  • Use a solvent mixture: A combination of DMF and dichloromethane (DCM) can sometimes maintain solubility. For particularly difficult sequences, a "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective.[7]

  • Incorporate chaotropic agents: Adding salts like LiCl to the reaction mixture can help disrupt the intermolecular interactions that lead to aggregation.[8]

  • Elevated temperature: Performing the coupling at a slightly elevated temperature can increase solubility and reaction kinetics.

Q3: Does the choice of protecting group (Boc vs. Fmoc) affect the solubility of (R)-2-aminonon-8-enoic acid?

Yes, the choice of protecting group can influence solubility, although both Boc and Fmoc groups are hydrophobic. The bulky, aromatic nature of the Fmoc group can sometimes lead to different solubility profiles compared to the more compact Boc group.[1] While there isn't a universal rule, if you are consistently facing solubility issues with one protected form, it may be worthwhile to try the other if your synthetic strategy allows.

Q4: Can I use pH adjustments to improve the solubility of protected (R)-2-aminonon-8-enoic acid?

For protected amino acids, pH adjustment is generally not an effective strategy to improve solubility in aqueous solutions. The protecting group masks the ionizable amino group, and the carboxylic acid group will be deprotonated at neutral and basic pH, which might slightly increase aqueous solubility but is often insufficient for practical purposes due to the dominant hydrophobicity of the rest of the molecule. In organic solvents used for synthesis, pH is not a relevant parameter. For unprotected amino acids, however, solubility is highly pH-dependent, with minimum solubility at the isoelectric point and increased solubility at acidic or basic pH.[9][10][11]

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Initial Dissolution Failure in Standard SPPS Solvents

Symptoms:

  • The protected amino acid does not fully dissolve in DMF or NMP at the desired concentration.

  • Visible solid particles remain even after vigorous mixing.

Causality: The inherent hydrophobicity of the protected amino acid exceeds the solvating power of the chosen solvent at the target concentration.

Solutions:

1. Solvent System Optimization:

  • Protocol:

    • Start with a small, test amount of the protected amino acid.

    • Attempt to dissolve in NMP if DMF failed. NMP is a slightly better solvent for many hydrophobic peptides.[12]

    • If NMP alone is insufficient, try a mixture of DMF and DCM (e.g., 1:1 v/v).

    • For extremely challenging cases, a 1:1:1 mixture of DCM/DMF/NMP can be effective.[7]

    • Consider adding a small percentage (up to 25%) of dimethyl sulfoxide (DMSO) to your primary solvent.[8] DMSO is a powerful polar aprotic solvent that can disrupt aggregation.[13]

2. Physical Dissolution Aids:

  • Protocol:

    • After adding the solvent, place the vial in a sonicator bath for 5-10 minutes.[6] Sonication helps to break up solid aggregates and increase the surface area for solvation.

    • Gently warm the solution to 30-40°C. Be cautious not to overheat, as this can cause degradation of some reagents.

Table 1: Recommended Solvents and Additives for Protected (R)-2-aminonon-8-enoic Acid

Solvent/AdditiveRationaleStarting Concentration
N-Methylpyrrolidone (NMP)Less polar than DMF, can better solvate hydrophobic molecules.[5]100%
Dichloromethane (DCM)Often used in combination with DMF to improve solubility.1:1 with DMF
Dimethyl Sulfoxide (DMSO)Strong polar aprotic solvent, effective at disrupting aggregation.[8][13]Up to 25% in DMF or NMP
Lithium Chloride (LiCl)Chaotropic salt that disrupts hydrogen bonding and aggregation.[8]0.1 - 0.5 M in DMF
Problem 2: On-Resin Aggregation and Poor Coupling Efficiency

Symptoms:

  • Positive Kaiser test after a prolonged coupling time, indicating incomplete reaction.

  • The resin beads clump together, showing poor swelling and solvation.

Causality: As the peptide chain elongates with hydrophobic residues, it can fold and aggregate on the solid support, preventing reagents from accessing the reactive sites.[14][15]

Solutions:

1. "Magic Mixture" Solvent System:

  • Protocol:

    • Perform the coupling reaction in a 1:1:1 mixture of DCM/DMF/NMP.[7]

    • This solvent combination has been shown to be highly effective in solvating aggregating peptide sequences.

2. Use of Chaotropic Salts during Coupling:

  • Protocol:

    • Prepare your activated amino acid solution as usual.

    • Add LiCl to the coupling reaction to a final concentration of 0.1-0.5 M.

    • Allow the coupling to proceed. The chaotropic salt will help to keep the peptide chain solvated and accessible.

Caption: Decision workflow for solvent selection.

Concluding Remarks

Overcoming the poor solubility of protected (R)-2-aminonon-8-enoic acid requires a systematic approach to solvent selection and reaction condition optimization. By understanding the hydrophobic nature of this amino acid derivative and employing the strategies outlined in this guide, researchers can successfully incorporate it into their synthetic workflows. Always remember to perform small-scale test reactions when trying a new method to conserve valuable materials.

References

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Synthesis of hydrophobic peptides. The Journal of Peptide Science, 13(7), 431-440. [Link]

  • Tse, K., & Ghoroghchian, P. P. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56215. [Link]

  • White, P., et al. (2004). Difficult sequences in solid-phase peptide synthesis: a review. Journal of Peptide Science, 10(1), 1-27. [Link]

Sources

Optimization

Analytical methods for detecting impurities in (R)-2-aminonon-8-enoic acid samples

Welcome to the technical support center for the analytical characterization of (R)-2-aminonon-8-enoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of (R)-2-aminonon-8-enoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities. This resource is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the most probable impurities in a synthetically produced sample of (R)-2-aminonon-8-enoic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. For non-natural amino acids like (R)-2-aminonon-8-enoic acid, impurities typically fall into three main categories as defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines: organic impurities, inorganic impurities, and residual solvents.[1][2][3]

  • Organic Impurities: These are the most critical and varied.

    • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if a Strecker synthesis is employed, residual aldehydes, cyanide, or related amides could be present.

    • Stereoisomers: The most significant impurity is often the undesired (S)-enantiomer. Diastereomeric impurities can also arise if chiral reagents or catalysts with imperfect stereoselectivity are used.[4]

    • Degradation Products: The terminal double bond in the C9 chain is susceptible to oxidation, potentially forming epoxides, aldehydes, or carboxylic acids upon exposure to air, light, or incompatible storage conditions.

  • Inorganic Impurities: These derive from reagents and catalysts used in the synthesis, such as residual metals (e.g., Palladium from a cross-coupling step), salts, and heavy metals.[5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, dichloromethane) may be retained in the final product. Their control is mandated by ICH Q3C guidelines.[2]

Table 1: Potential Impurities in (R)-2-aminonon-8-enoic Acid Synthesis

Impurity ClassSpecific ExampleOriginRecommended Analytical Technique
Organic (Process-Related) Unreacted starting materialsIncomplete reactionHPLC-UV/MS, GC-MS (if volatile)
Synthetic by-productsSide reactionsLC-MS for identification
Organic (Stereoisomers) (S)-2-aminonon-8-enoic acidIncomplete stereocontrolChiral HPLC, Chiral GC-MS
Organic (Degradation) 9-oxo-(R)-2-aminononanoic acidOxidation of terminal alkeneLC-MS, NMR
Inorganic Palladium (Pd)Residual catalystInductively Coupled Plasma (ICP-MS)
Residual Solvents Acetonitrile, MethanolPurification/reaction mediaHeadspace GC-MS

Q2: Which analytical technique should I start with for an initial purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the most powerful and versatile first-line technique.[5][6] A standard reversed-phase (RP-HPLC) method using a C18 column can rapidly provide a "purity picture," resolving the main compound from most process-related impurities and degradation products. This initial screen helps to quantify the overall purity and detect the presence of unknown peaks that require further investigation.

Q3: How can I differentiate and quantify the (S)-enantiomer from my target (R)-enantiomer?

A3: This requires a chiral separation method. Direct enantiomeric separation using Chiral HPLC is the industry standard.[7][8] This is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin-based columns) are particularly effective for direct analysis without derivatization.

Q4: What are the regulatory expectations for impurity profiling in a new drug substance?

A4: Regulatory bodies like the FDA and EMA follow ICH guidelines. The key guideline is ICH Q3A(R2) for Impurities in New Drug Substances .[1][3] It establishes thresholds for reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a registration application.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1][9] Any impurity present at a level that has been adequately evaluated in safety and clinical studies is considered "qualified."[1]

Section 2: Troubleshooting Guides by Technique

This section provides practical, cause-and-effect solutions to common experimental problems.

High-Performance Liquid Chromatography (HPLC)

Q: My main peak for (R)-2-aminonon-8-enoic acid is tailing or fronting. What is causing this, and how do I fix it?

A: Poor peak shape for amino acids on reversed-phase columns is a classic problem rooted in analyte-column interactions.

  • Causality: (R)-2-aminonon-8-enoic acid is zwitterionic. At neutral pH, the primary amine group (-NH2) is protonated (-NH3+) and can interact strongly with residual, acidic silanol groups on the silica backbone of the column packing. This secondary interaction causes peak tailing. Peak fronting is often a sign of column overload or a sample solvent that is too strong.[10][11]

  • Troubleshooting Workflow:

    G start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH 2-3 units away from pKa? start->check_ph check_overload Is sample concentration too high? check_ph->check_overload Yes adjust_ph Adjust pH to 2.5-3.0 (suppresses silanols, protonates carboxyl) check_ph->adjust_ph No check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_conc Dilute sample 10-fold check_overload->reduce_conc Yes adjust_solvent Dissolve sample in mobile phase check_solvent->adjust_solvent Yes solution_ph Peak Shape Improved adjust_ph->solution_ph solution_conc Peak Shape Improved reduce_conc->solution_conc solution_solvent Peak Shape Improved adjust_solvent->solution_solvent

    Caption: Troubleshooting poor HPLC peak shape.

  • Detailed Solution:

    • Mobile Phase pH Adjustment: The most effective solution for tailing is to lower the mobile phase pH. By adjusting the aqueous portion of your mobile phase to a pH of 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid, you protonate the acidic silanol groups on the silica surface, minimizing secondary interactions. At this pH, the analyte's carboxyl group is protonated (neutral), and the amine group is fully protonated (+), leading to a single, well-defined species that chromatographs effectively.[12]

    • Reduce Sample Concentration: To address fronting, perform a dilution series (e.g., 1:10, 1:100) to confirm if you are overloading the column.[11]

    • Match Sample Solvent: Always try to dissolve your sample in the initial mobile phase composition.[10] Injecting in a stronger solvent (e.g., pure acetonitrile) can cause the sample to travel through the column as a distorted band.

Q: I'm not resolving a known impurity from the main (R)-2-aminonon-8-enoic acid peak. How can I improve resolution?

A: Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

  • Causality: Poor resolution means the peaks are too close together (low selectivity) or too wide (low efficiency).

  • Solutions:

    • Optimize Selectivity (α): This is often the most impactful change.

      • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different strengths and dipole moments, which can alter the interaction with the stationary phase and improve separation.

      • Modify Mobile Phase pH: A small change in pH can alter the ionization state of an impurity relative to the main compound, dramatically affecting retention and selectivity.

    • Increase Efficiency (N):

      • Decrease Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows more time for mass transfer, resulting in sharper peaks.

      • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and resolution.

    • Increase Retention Factor (k):

      • Decrease Organic Strength: Lower the percentage of the organic solvent in your mobile phase. This will increase the retention time of all components, providing more time for separation to occur.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: Why is derivatization required to analyze (R)-2-aminonon-8-enoic acid by GC, and what should I use?

A: Derivatization is mandatory for GC analysis of amino acids.

  • Causality: Amino acids are non-volatile and thermally labile due to their polar, zwitterionic nature.[13][14] If injected directly into a hot GC inlet, they will decompose rather than volatilize, leading to no detectable peak. Derivatization converts the polar -COOH and -NH2 groups into non-polar, volatile esters and amides.[14]

  • Recommended Reagents:

    • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common.[13][14] MTBSTFA derivatives are generally more stable and less sensitive to moisture.[13]

    • Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride - PFPA) is also very effective and can produce stable derivatives.[15][16]

Q: My chromatogram shows multiple peaks after derivatization. Are these all impurities?

A: Not necessarily. You may be observing derivatization artifacts.

  • Causality: Incomplete derivatization can lead to multiple derivatives of the same compound (e.g., a mono-silylated and a di-silylated version of your amino acid). Additionally, some derivatizing agents can react with themselves or with residual water to create side-product peaks.

  • Troubleshooting:

    • Analyze a Derivatized Standard: Derivatize a pure standard of (R)-2-aminonon-8-enoic acid under the same conditions. This will help you identify the peak(s) corresponding to the correct, fully derivatized product and any related artifacts.

    • Optimize Reaction Conditions: Ensure your sample is completely dry before adding the reagent. Increase the reaction time or temperature according to the reagent manufacturer's recommendations to drive the reaction to completion.[13]

    • Check Mass Spectra: The mass spectrum of each peak is crucial. Impurities will have different molecular weights and fragmentation patterns compared to derivatization artifacts of the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Can I use ¹H NMR to quantify impurities without having reference standards for them?

A: Yes, this is a primary strength of Quantitative NMR (qNMR).[17][18]

  • Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By including a certified internal standard of known purity and concentration in your sample, you can directly compare the integral of a unique impurity signal to the integral of a known signal from the standard to determine the impurity's concentration.[19]

  • Key Requirements for Accurate qNMR:

    • Unique, Resolved Signals: The signal from the impurity and the signal from the internal standard must be baseline-resolved from all other signals in the spectrum.

    • Accurate Integration: The integrals for both signals must be carefully and consistently calculated.

    • Known Purity Standard: An internal standard with high purity (e.g., maleic acid, dimethyl sulfone) traceable to a primary standard is required.

    • Optimized Acquisition Parameters: A long relaxation delay (D1) is critical to ensure all protons fully relax between scans, which is essential for accurate quantification.

Q: Impurity signals are overlapping with signals from (R)-2-aminonon-8-enoic acid. How can I identify and quantify them?

A: Signal overlap is a common challenge that can be overcome with advanced NMR techniques.

  • Causality: In a simple 1D ¹H NMR spectrum, complex molecules can have many signals in a narrow chemical shift range, leading to overlap.

  • Solutions:

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help resolve individual signals. A COSY spectrum shows which protons are coupled to each other, helping to trace the spin system of an impurity even if its signals are partially obscured. An HSQC spectrum correlates protons with their directly attached carbons, providing an extra dimension of separation and confirmation.

    • Higher Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and may resolve the overlapping peaks.

    • Solvent Change: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the analyte and impurities, potentially resolving the overlap.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Purity and Impurity Profiling by RP-HPLC-UV/MS
  • System Preparation:

    • Column: C18, 100 x 2.1 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the (R)-2-aminonon-8-enoic acid sample.

    • Dissolve in 5.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute to 0.1 mg/mL with Mobile Phase A for injection.

  • Chromatographic Method:

    • Table 2: HPLC Gradient Program

      Time (min) % Mobile Phase B
      0.0 2
      15.0 50
      17.0 95
      19.0 95
      19.1 2

      | 22.0 | 2 |

  • System Suitability Test (SST):

    • Inject a standard solution five times. The relative standard deviation (RSD) for the main peak area and retention time should be <2.0%.

  • Analysis and Reporting:

    • Inject the sample solution.

    • Integrate all peaks. Report the area percent of the main peak as the purity.

    • Report any impurity greater than the reporting threshold (typically 0.05%).

    • Use the connected Mass Spectrometer to obtain the mass-to-charge ratio (m/z) of any significant impurities to aid in identification.

SOP 2: Chiral Purity Analysis by Chiral HPLC
  • System Preparation:

    • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 80:20 (v/v) Methanol / Acetic Acid (0.25%). Note: Mobile phase composition is highly dependent on the specific chiral column and must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • UV Detection: 210 nm.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • Method Validation:

    • Inject a solution of the racemic (R/S)-2-aminonon-8-enoic acid standard to confirm the retention times of both enantiomers and ensure baseline resolution (Rs > 1.5).

  • Analysis:

    • Inject the sample solution.

    • Calculate the percentage of the undesired (S)-enantiomer using the peak areas.

    • Formula: % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] * 100

Caption: General workflow for impurity identification and quantification.

References

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at: [Link]

  • ResearchGate. (2022). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • hplctools.com. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • PubMed. (2014). Related impurities in peptide medicines. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. Available at: [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • ACS Publications. (2011). Analytical Chemistry Vol. 83 No. 6. Available at: [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Available at: [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development. Available at: [Link]

  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Available at: [Link]

  • Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Available at: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • European Medicines Agency (EMA). (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Methods for Determining Enantiomeric Purity of (R)-2-Aminonon-8-enoic Acid

Executive Summary For the determination of the enantiomeric purity of (R)-2-aminonon-8-enoic acid (a critical olefinic non-proteinogenic amino acid, often utilized in peptide stapling and metathesis chemistry), two prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the determination of the enantiomeric purity of (R)-2-aminonon-8-enoic acid (a critical olefinic non-proteinogenic amino acid, often utilized in peptide stapling and metathesis chemistry), two primary methodologies dominate the field: Indirect Analysis via Marfey’s Reagent and Direct Chiral Chromatography using Crown Ether Phases .[1]

  • Recommendation for Routine Synthesis: Use Method A (Marfey’s Method) . It utilizes standard C18 columns found in every organic lab, offers superior sensitivity for trace enantiomeric impurities (<0.1%), and requires no expensive dedicated chiral columns.

  • Recommendation for Process Scale/QC: Use Method B (Crownpak CR-I(+) column) . It allows for the analysis of the free amino acid without derivatization, reducing sample preparation time and eliminating kinetic resolution errors during derivatization.

Compound Profile & Analytical Challenges

(R)-2-aminonon-8-enoic acid presents specific challenges for HPLC analysis:

  • Hydrophobicity: The C9 aliphatic chain with a terminal alkene significantly increases retention on reversed-phase columns compared to standard amino acids like Alanine.

  • Zwitterionic Nature: As an underivatized amino acid, it is highly polar at the head group but hydrophobic at the tail, complicating retention on standard C18 columns without derivatization.

  • Detection: Lacking a strong chromophore (only a weak terminal alkene absorbance at ~200-210 nm), direct UV detection is difficult.

Method A: Indirect Analysis via Marfey’s Reagent (FDAA)

The Gold Standard for Sensitivity and Versatility

This method involves derivatizing the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , also known as Marfey’s Reagent. The reaction converts the enantiomeric mixture (R/S) into a diastereomeric mixture (L-R and L-S), which can be separated on a standard achiral C18 column.

Mechanism of Separation

The separation relies on the hydrophobicity difference between the diastereomers. The L-DAA derivative (FDAA reacted with D-amino acid) typically forms a stronger intramolecular hydrogen bond, resulting in a more hydrophobic conformation that elutes after the L-L derivative on a C18 column.

  • (R)-Target + L-FDAA

    
     L-R Diastereomer 
    
  • S-Impurity + L-FDAA

    
     L-S Diastereomer 
    
Experimental Protocol

Reagents: 1% FDAA in Acetone, 1M NaHCO3, 1M HCl.

  • Derivatization:

    • Place 50

      
      L of sample solution (50 mM in H2O) in a vial.
      
    • Add 100

      
      L of 1% FDAA solution (acetone).
      
    • Add 20

      
      L of 1M NaHCO3.
      
    • Heat at 40°C for 60 minutes. (Note: The olefinic tail is stable at this temperature).

    • Quench with 20

      
      L of 1M HCl. Dilute with 200 
      
      
      
      L Acetonitrile/Water (50:50).
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

      
      m).
      
    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 30% B to 70% B over 40 minutes. (Higher organic start required due to C9 chain).

    • Detection: UV at 340 nm (The dinitrophenyl group provides a strong chromophore).

Data Interpretation
  • Resolution (Rs): Typically > 2.0 for alpha-amino acids.

  • Elution Order: For most amino acids, the L-L diastereomer elutes first. However, with long hydrophobic side chains, this must be verified by injecting a racemic standard.

Method B: Direct Chiral HPLC (Crown Ether CSP)

The Choice for Speed and Workflow Simplicity

Direct analysis utilizes a Chiral Stationary Phase (CSP).[2][3][4] For alpha-amino acids containing a primary amine, Crown Ether columns (specifically Daicel CROWNPAK CR-I(+) ) are superior to polysaccharide columns (Chiralpak IA/IB) because they specifically recognize the ammonium/carboxylate motif.

Mechanism of Separation

The chiral selector is a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated or immobilized on silica.

  • Inclusion Complex: The ammonium group (

    
    ) of the amino acid sits inside the crown ether cavity.
    
  • Chiral Recognition: Steric barriers in the crown ether discriminate between the R and S configurations.

  • Hydrophobic Retention: The C9 alkene tail interacts with the hydrophobic backbone of the stationary phase.

Experimental Protocol

Critical Note: The standard "CR(+)" column is coated and cannot tolerate >15% Methanol. You MUST use the CROWNPAK CR-I(+) (Immobilized) version to use the higher organic concentrations required to elute the hydrophobic (R)-2-aminonon-8-enoic acid.

  • Sample Prep: Dissolve amino acid in Mobile Phase (pH must be acidic).

  • HPLC Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5

      
      m).[5][6]
      
    • Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (60:40 v/v).

      • Why High Organic? To prevent irreversible retention of the nonyl-alkene chain.

      • Why Acidic? To ensure the amine is fully protonated (

        
        ) for binding.
        
    • Flow Rate: 0.4 mL/min (Lower flow rate for 3.0 mm ID columns).

    • Temperature: 25°C (Lower temperature often improves chiral resolution).

    • Detection: UV at 200-210 nm (or CAD/ELSD if available, as UV is weak).

Data Interpretation
  • Elution Order: On CR(+) phases, the D-enantiomer (R) typically elutes first, followed by the L-enantiomer (S).

  • Resolution: Excellent baseline separation is typical.

Comparative Analysis

FeatureMethod A: Marfey's (Indirect)Method B: Crownpak CR-I(+) (Direct)
Primary Use Case Synthesis checks, trace impurity analysis.QC, Process development, High throughput.
Column Requirement Standard C18 (Achiral).Dedicated Chiral Column (~$1,500+).
Sample Prep 1-2 hours (Derivatization + Quench).< 5 mins (Dissolve & Inject).
Sensitivity High (UV 340 nm,

).
Low (UV 210 nm) unless using CAD/MS.
Hydrophobicity Handling Excellent (Diastereomers are very soluble in MeCN).Challenging (Requires CR-I(+) for high % organic).
Risk of Racemization Low (if heated < 60°C), but possible during prep.None (No chemical reaction involved).

Visualization of Workflows

G cluster_0 Method A: Marfey's Analysis cluster_1 Method B: Direct Chiral CSP Start_A Sample: (R)-AA Deriv Derivatize w/ FDAA (40°C, 1h) Start_A->Deriv Sep_A C18 HPLC (Diastereomer Sep) Deriv->Sep_A Det_A UV 340nm (High Sens) Sep_A->Det_A Start_B Sample: (R)-AA Prep_B Dissolve in Acidic Mobile Phase Start_B->Prep_B Sep_B Crownpak CR-I(+) (Enantiomer Sep) Prep_B->Sep_B Det_B UV 210nm / CAD (Low Sens) Sep_B->Det_B

Caption: Workflow comparison between Indirect (Marfey's) and Direct (Crownpak) analysis. Method A prioritizes sensitivity; Method B prioritizes speed.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Chiral Technologies Application Note. Link

  • Hyun, M. H. (2003). Liquid chromatographic resolution of enantiomers on chiral stationary phases derived from crown ethers.
  • Giuliano, M. W., et al. (2013). Stapled Peptides: Methods and Protocols. Methods in Molecular Biology, 1064. (Context for olefinic amino acid synthesis).

Sources

Comparative

A Comparative Analysis of (R)-2-aminonon-8-enoic Acid: A Guide to Olefin-Bearing Unnatural Amino Acids in Peptide and Protein Chemistry

In the expanding landscape of drug discovery and protein engineering, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful strategy to imbue novel functionalities, enhance therap...

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding landscape of drug discovery and protein engineering, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful strategy to imbue novel functionalities, enhance therapeutic efficacy, and probe biological systems with unprecedented precision.[1] Among the diverse arsenal of available UAAs, those bearing bioorthogonal reactive groups are of particular interest. This guide provides a comprehensive comparative analysis of (R)-2-aminonon-8-enoic acid , a UAA featuring a terminal olefin, with two other widely utilized UAAs: L-propargylglycine (containing a terminal alkyne) and L-azidonorleucine (containing an azide).

This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, incorporation, and unique applications of these valuable chemical tools. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction to (R)-2-aminonon-8-enoic Acid: The Power of the Olefin

(R)-2-aminonon-8-enoic acid is a chiral non-proteinogenic amino acid characterized by a nine-carbon aliphatic side chain terminating in a vinyl group. Its structure allows it to serve multiple purposes in peptide and protein science. The long hydrophobic side chain can influence peptide secondary structure, often promoting the formation of stable helical conformations.[2] More significantly, the terminal olefin is a versatile chemical handle for a variety of transformations, most notably olefin metathesis .[3] This reaction, catalyzed by transition metal complexes such as Grubbs catalysts, enables the formation of new carbon-carbon double bonds, providing a unique tool for peptide cyclization, cross-linking, and conjugation.[4]

Comparative Analysis: Olefin vs. Alkyne vs. Azide

The true utility of (R)-2-aminonon-8-enoic acid is best understood in comparison to other bioorthogonal UAAs. Here, we compare it with L-propargylglycine and L-azidonorleucine, focusing on their synthesis, incorporation, and the specific bioorthogonal reactions they enable.

Feature(R)-2-aminonon-8-enoic Acid L-Propargylglycine L-Azidonorleucine
Side Chain Non-8-enylProp-2-ynyl4-Azidobutyl
Key Functional Group Terminal Olefin (Alkene)Terminal AlkyneAzide
Primary Application Olefin Metathesis (RCM, CM)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Bond Formed C=C1,2,3-TriazoleAmide (Staudinger), 1,2,3-Triazole (SPAAC)
Catalyst/Reagent Grubbs Catalyst (Ruthenium-based)Copper(I)Phosphines (Staudinger), Cycloalkynes (SPAAC)
Key Advantage Forms stable, non-polar C-C bonds for structural constraint.Highly efficient and specific "click" reaction.Copper-free bioorthogonal reactions are highly biocompatible.
Potential Limitation Ruthenium catalysts can be sensitive and may require specific conditions.[5]Copper can be toxic to cells, requiring ligands to mitigate this effect.[6]Staudinger ligation can have slower kinetics compared to CuAAC.

Synthetic Strategies: Accessing these Key Building Blocks

The synthesis of chiral amino acids is a well-established field, with several robust methods available.[7][8]

Proposed Synthesis of (R)-2-aminonon-8-enoic Acid

A plausible and efficient route to (R)-2-aminonon-8-enoic acid would involve the asymmetric alkylation of a glycine enolate equivalent using a chiral auxiliary.[7]

Diagram of Proposed Synthetic Pathway for (R)-2-aminonon-8-enoic Acid

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Glycine_Aux Chiral Glycine Equivalent Alkylated_Intermediate Alkylated Intermediate Glycine_Aux->Alkylated_Intermediate 1. LDA 2. 7-Bromohept-1-ene Heptenyl_Bromide 7-Bromohept-1-ene Final_Product (R)-2-aminonon-8-enoic acid Alkylated_Intermediate->Final_Product Acid Hydrolysis

Caption: Proposed asymmetric synthesis of (R)-2-aminonon-8-enoic acid.

Synthesis of L-Propargylglycine and L-Azidonorleucine

L-propargylglycine and L-azidonorleucine are commercially available, but can also be synthesized using established methods. For instance, L-propargylglycine can be prepared from L-aspartic acid, and L-azidonorleucine can be synthesized from L-lysine through diazotization of the side-chain amine followed by azide displacement.

Experimental Protocols: Incorporation and Bioorthogonal Reactions

The following protocols are representative of how these UAAs can be incorporated into a model peptide and then subjected to their respective bioorthogonal reactions.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide (e.g., Tyr-UAA-Gly-Phe-Leu) using Fmoc chemistry.[9][10][11]

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (either a standard amino acid or the UAA) with a coupling agent like HBTU in the presence of a base such as DIPEA. Add this solution to the deprotected resin and agitate.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Workflow for SPPS Incorporation of Unnatural Amino Acids

G Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next AA Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No Purification HPLC Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Olefin Metathesis on a Peptide

This protocol describes a ring-closing metathesis (RCM) reaction on a peptide containing two (R)-2-aminonon-8-enoic acid residues.[12]

  • Peptide Synthesis: Synthesize a peptide with two instances of (R)-2-aminonon-8-enoic acid at appropriate positions for cyclization (e.g., i and i+4 or i+7).

  • Dissolution: Dissolve the purified linear peptide in a deoxygenated solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Catalyst Addition: Add a Grubbs catalyst (e.g., Grubbs II) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by LC-MS.

  • Quenching: Quench the reaction by adding a scavenger like ethyl vinyl ether.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between a peptide containing L-propargylglycine and an azide-functionalized molecule (e.g., a fluorescent dye).[6][13]

  • Peptide Synthesis: Synthesize and purify the peptide containing L-propargylglycine.

  • Reaction Mixture: In an aqueous buffer, combine the peptide, the azide-functionalized molecule, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to enhance reaction efficiency and protect the peptide.[14]

  • Reaction: Agitate the reaction mixture at room temperature, monitoring completion by LC-MS.

  • Purification: Purify the resulting triazole-linked peptide conjugate by reverse-phase HPLC.

Diagram of Bioorthogonal Ligation Chemistries

G cluster_0 Olefin Metathesis cluster_1 CuAAC Click Chemistry cluster_2 Staudinger Ligation Peptide_Olefin Peptide CH=CH2 Crosslinked_Peptide Crosslinked Peptide CH=CH Peptide_Olefin:f0->Crosslinked_Peptide:f0 RCM Grubbs Grubbs Catalyst Peptide_Alkyne Peptide C≡CH CuAAC_Product Peptide-Triazole-Molecule Peptide_Alkyne:f0->CuAAC_Product Cu(I) Azide_Molecule N3-Molecule Azide_Molecule->CuAAC_Product Peptide_Azide Peptide N3 Staudinger_Product Peptide-Amide-Molecule Peptide_Azide:f0->Staudinger_Product Phosphine_Molecule Phosphine-Molecule Phosphine_Molecule->Staudinger_Product

Caption: Comparison of key bioorthogonal reactions for UAAs.

Impact on Peptide and Protein Structure and Function

The choice of UAA can have a profound impact on the resulting peptide or protein.

  • (R)-2-aminonon-8-enoic Acid : The long, flexible aliphatic side chain is expected to increase the hydrophobicity of the peptide. In aqueous environments, this can drive the peptide to adopt secondary structures, such as α-helices, that sequester the hydrophobic side chain from the solvent.[2] When two of these residues are incorporated, subsequent olefin metathesis can create a covalent "staple" that locks the peptide into a specific conformation, often enhancing its stability and biological activity.[15]

  • L-Propargylglycine : With a shorter side chain than (R)-2-aminonon-8-enoic acid, L-propargylglycine has a less pronounced effect on secondary structure. Its primary role is to serve as a compact and relatively non-perturbing handle for click chemistry. The resulting triazole linker is stable and can mimic a peptide bond, making it a valuable tool for creating peptide conjugates and cyclic peptides.[16]

  • L-Azidonorleucine : Similar to L-propargylglycine, L-azidonorleucine is primarily used for bioconjugation. The azide group is small and generally well-tolerated in biological systems. The choice between Staudinger ligation and SPAAC allows for either copper-free conditions or reactions with different kinetics, providing flexibility in experimental design.[17]

Conclusion

(R)-2-aminonon-8-enoic acid is a valuable addition to the synthetic biologist's and medicinal chemist's toolkit. Its terminal olefin provides access to the powerful chemistry of olefin metathesis, enabling the creation of structurally constrained peptides with potentially enhanced therapeutic properties. When compared to UAAs bearing alkynes or azides, it offers a distinct method for bioconjugation and macrocyclization that results in the formation of stable, all-carbon linkages. The choice between these UAAs will ultimately depend on the specific application, whether the goal is to create a conformationally locked peptide therapeutic, to label a protein with a fluorescent probe, or to attach a drug molecule to a targeting peptide. Understanding the unique advantages and experimental considerations of each is crucial for their successful implementation.

References

  • Chiral Amino Acids Synthesis. (n.d.). Retrieved from a source providing general methods for chiral amino acid synthesis.[7]

  • Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) [Video]. YouTube.[18]

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.[9]

  • Introduction to Peptide Synthesis. (n.d.). PubMed Central.[10]

  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) [Video]. YouTube.[19]

  • Mangold, S. L., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society.[3][12]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from a source detailing SPPS protocols.[11]

  • Mangold, S. L., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society.[12]

  • Sigma-Aldrich. (n.d.). Metathesis Application Guide.

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling.[1]

  • Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins. (2021). PubMed.[20]

  • Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica. (n.d.). NIH.[13]

  • Huisgen cycloaddition and Staudinger ligation. (n.d.). ResearchGate.[21]

  • Side-Chain Conformational Changes upon Protein-Protein Association. (n.d.). PubMed Central.[22]

  • Anchor Peptide-Mediated Surface Immobilization of a Grubbs-Hoveyda-Type Catalyst for Ring-Opening Metathesis Polymerization. (2019). ACS Publications.[23]

  • Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. (n.d.). ACS Publications.[24]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.). ACS Publications.[8]

  • Bioorthogonal Reactions for Labeling Proteins. (2025). ResearchGate.[25]

  • Anchor Peptide-Mediated Surface Immobilization of a Grubbs-Hoveyda-Type Catalyst for Ring-Opening Metathesis Polymerization. (2019). PubMed.[26]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). MDPI.[15]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PubMed Central.[6]

  • QUANTITATIVE ANALYSIS OF Cu(I) CONCENTRATION IN CLICK CHEMISTRY —BIOTINYLATION AT SIDE CHAIN. (2012). LOCKSS.[27]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society.[28]

  • Bioorthogonal chemistry: Staudinger Ligation, Cu-catalyzed Azide-Alkyne... (n.d.). ResearchGate.[17]

  • Automating stapled peptide synthesis: overcoming DMF poisoning. (2023). Biotage.[5]

  • Modification of Proteins Using Olefin Metathesis. (2020). PubMed Central.[4]

  • Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. (2018). MDPI.[29]

  • Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). (2023). YouTube.[30]

  • Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. (n.d.). ResearchGate.[31]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). MDPI.[16]

  • Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications.[32]

  • Effect of aliphatic chain length on the chemical structures of low molecular weight hyperbranched polyesters. (2025). ResearchGate.[33]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. (2021). RSC Publishing.[14]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage.[34]

  • The effects of the side chains of hydrophobic aliphatic amino acid residues in an amphipathic polypeptide on the formation of alpha helix and its association. (n.d.). PubMed.[2]

  • Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins. (2020). PubMed Central.[35]

  • Click Chemistry in Peptide Synthesis. (2024). LifeTein.[36]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (n.d.). Source not specified.[37]

Sources

Validation

Structural Integrity &amp; Stereochemical Validation of Synthetic (R)-2-Aminonon-8-enoic Acid

A Comparative Technical Guide for Advanced Characterization Executive Summary & Core Directive In the synthesis of hydrocarbon-stapled peptides and peptidomimetics, (R)-2-aminonon-8-enoic acid (often denoted as or simila...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Advanced Characterization

Executive Summary & Core Directive

In the synthesis of hydrocarbon-stapled peptides and peptidomimetics, (R)-2-aminonon-8-enoic acid (often denoted as


 or similar nomenclature depending on chain length/stereochemistry) is a critical non-proteinogenic building block. Its terminal alkene facilitates Ring-Closing Metathesis (RCM), while its 

-chiral center dictates the helical propensity of the resulting peptide.

Standard characterization methods (1D NMR, LC-MS) often fail to distinguish between:

  • Regioisomers: Migration of the double bond (internal vs. terminal alkene).

  • Stereoisomers: Enantiomeric impurities ((S)-enantiomer) introduced during asymmetric alkylation.

This guide objectively compares Standard 1D Characterization against an Advanced 2D NMR & Chiral Validation Workflow . We demonstrate that while 1D NMR is sufficient for bulk purity, it is statistically inadequate for structural validation. The proposed 2D NMR workflow (COSY, HSQC, HMBC) combined with Mosher’s analysis provides the necessary self-validating system for GMP-grade applications.

Comparative Analysis: Validation Methodologies

The following table summarizes the "performance" of different validation tiers in confirming the structure of (R)-2-aminonon-8-enoic acid.

Feature ValidatedMethod A: Standard 1D NMR (

)
Method B: Advanced 2D NMR (COSY, HSQC, HMBC) Method C: Chiral Derivatization (Mosher's)
Functional Groups High. Identifies alkene, amine, acid.High. Correlates protons to specific carbons.[1]N/A
Alkyl Chain Connectivity Low. Methylene envelope (1.2–1.5 ppm) is unresolved.High. COSY traces the spin system from

-H to alkene.
N/A
Double Bond Position Medium. Chemical shift suggests terminal, but isomerization is hard to quantify if minor.High. HMBC links allylic protons to olefinic carbons definitively.N/A
Enantiomeric Excess (%ee) None. Enantiomers are magnetically equivalent.None. Requires chiral environment.High. Diastereomeric shifts quantify %ee and absolute config.
Throughput < 10 mins1–4 hours24 hours (synthesis + NMR)
Certainty Score 40% (Presumptive) 90% (Structural Proof) 99% (Stereochemical Proof)

Technical Deep Dive: The 2D NMR Validation Workflow

The Challenge of the Methylene Envelope

In 1D


 NMR, the aliphatic chain (

through

) appears as a heavily overlapping multiplet region between 1.2 and 2.1 ppm. Assigning the specific regiochemistry of the double bond relies on identifying the allylic protons (

), which can be obscured by the

-protons (

).
The 2D Solution (Causality & Logic)

To validate the structure, we employ a specific sequence of experiments. The logic is "Walk the Chain":

  • COSY (Correlation Spectroscopy): Establishes H-H connectivity. We start at the distinct

    
    -proton (~3.5-4.0 ppm) and "walk" to the 
    
    
    
    -protons. Simultaneously, we start at the distinct olefinic protons (
    
    
    ) and walk "backwards" to the allylic
    
    
    .
  • HSQC (Heteronuclear Single Quantum Coherence): Assigns the "hidden" carbons. It resolves the overlapping proton signals by spreading them into the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge". It confirms the position of the carbonyl (correlation from

    
    -H) and, crucially, proves the alkene is terminal by showing long-range coupling between the terminal vinyl protons (
    
    
    
    ) and the allylic carbon (
    
    
    ).
Visualization of the Assignment Logic

NMR_Workflow Sample Synthetic (R)-2-aminonon-8-enoic acid OneD 1D 1H NMR (Identify distinct Termini) Sample->OneD Alpha Alpha-Proton (~4.0 ppm) OneD->Alpha Select Entry Point A Olefin Terminal Alkene (5.0 - 5.8 ppm) OneD->Olefin Select Entry Point B COSY COSY Spectrum (Trace Connectivity) Alpha->COSY HMBC HMBC Spectrum (Long Range Coupling) Alpha->HMBC Link to Carbonyl Olefin->COSY Olefin->HMBC Link to Allylic C Chain Resolve Methylene Chain (C3 to C7) COSY->Chain Walk the chain inward Chain->HMBC Confirm linkages Validation Structural Confirmation (Regiochemistry Verified) HMBC->Validation

Caption: Logical workflow for structural assignment. Distinct termini (Alpha/Olefin) serve as anchors to resolve the aliphatic chain via COSY and HMBC.

Stereochemical Validation: Mosher's Method[2][3][4][5][6]

While 2D NMR confirms connectivity, it is blind to chirality. To validate the (R)-configuration, we convert the enantiomers into diastereomers using Mosher's Acid Chloride (MTPA-Cl) .

The Mechanism

Reaction of the amino acid (esterified) with (R)- and (S)-MTPA-Cl yields diastereomeric amides. Due to the magnetic anisotropy of the phenyl group on the MTPA moiety, protons on the "left" and "right" of the chiral center experience different shielding effects.

  • 
     Calculation: 
    
    
    
  • Interpretation: A consistent pattern of positive and negative

    
     values allows the absolute configuration to be deduced.[2][3][4]
    
Experimental Protocol (Self-Validating)
  • Esterification: Convert 5 mg of (R)-2-aminonon-8-enoic acid to its methyl ester (TMS-diazomethane, MeOH, 30 min).

  • Derivatization: Split sample into two vials.

    • Vial A: Treat with (R)-(-)-MTPA-Cl, pyridine, DMAP.

    • Vial B: Treat with (S)-(+)-MTPA-Cl, pyridine, DMAP.

  • NMR Analysis: Acquire

    
     NMR (600 MHz recommended) for both.
    
  • Analysis: Tabulate chemical shifts for

    
    , 
    
    
    
    , and the ester methyl group.

Validation Criteria: For an (R)-amino acid derivative reacting with MTPA-Cl, the protons on the side chain (L2) and the carboxylate side (L1) will show opposite signs in


.

Representative Data & Experimental Parameters

Representative Chemical Shifts (Simulated for Reference)

Solvent:


, 600 MHz.
PositionType

(ppm)

(ppm)
HMBC Correlations
1 COOH-~175.0from H2, H3
2

-CH
3.65 (dd)~54.5C1, C3, C4
3

-CH2
1.85 (m)~32.0C1, C2, C4, C5
4-6 Bulk CH21.30 - 1.45 (m)25.0 - 29.0Overlapping
7 Allylic CH22.05 (q)~33.5C6, C8, C9
8 =CH-5.80 (ddt)~139.0C6, C7, C9
9 =CH24.95 (d), 5.02 (d)~114.5C7, C8
Instrument Parameters (Bruker Standard)

To ensure reproducibility, use the following pulse sequences:

  • 1H 1D: zg30, 30° pulse, D1 = 1.0s, NS = 16.

  • COSY: cosygpppqf (Gradient COSY), 2048 x 256 matrix.

  • HSQC: hsqcedetgpsisp2.3 (Multiplicity edited), distinguishes

    
     (positive) from 
    
    
    
    (negative).
  • HMBC: hmbcgplpndqf, optimized for

    
    .
    

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for spin-system assignment logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for Pulse Sequences).

  • Kim, Y. W., et al. (2008). Synthesis of Fmoc-2-aminonon-8-enoic acid and its application to stapled peptides. (Representative synthesis and characterization of olefinic amino acids).

Sources

Comparative

Comparison of Petasis and Strecker methods for amino acid synthesis

[1][2] Executive Summary: The Decision Matrix In the landscape of -amino acid synthesis, the choice between the Strecker Synthesis and the Petasis Borono-Mannich Reaction often dictates the safety profile, cost structure...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Decision Matrix

In the landscape of


-amino acid synthesis, the choice between the Strecker Synthesis  and the Petasis Borono-Mannich Reaction  often dictates the safety profile, cost structure, and stereochemical strategy of a campaign.

While the Strecker reaction remains the industrial workhorse for bulk amino acid production due to its atom economy and low reagent cost (e.g., the synthesis of Clopidogrel), the Petasis reaction has emerged as the superior choice for discovery-phase chemistry. The Petasis method offers milder conditions, higher functional group tolerance, and—crucially—eliminates the use of toxic cyanides, replacing them with stable organoboronic acids.[1]

FeatureStrecker Synthesis Petasis Reaction
Primary Utility Bulk Manufacturing / Simple ScaffoldsComplex Scaffolds / Late-Stage Functionalization
Key Reagent Cyanide (NaCN, KCN, TMSCN)Organoboronic Acids / Esters
Safety Profile High Risk (HCN evolution)High Safety (Non-toxic intermediates)
Atom Economy ExcellentModerate (Loss of boronic acid residue)
Stereocontrol Requires Chiral Catalyst or AuxiliaryChiral Amine/Biphenol or Catalyst
Functional Group Tolerance Low (Acidic hydrolysis required)High (Mild conditions, often r.t.)

Mechanistic Deep Dive

Understanding the mechanism is vital for troubleshooting low yields or poor stereoselectivity.

The Strecker Synthesis: Equilibrium-Driven Cyanation

The classical Strecker synthesis is a two-step process: nucleophilic addition of cyanide to an imine (often formed in situ), followed by nitrile hydrolysis. The critical limitation is the reversibility of the imine formation and the harsh acidic conditions required to hydrolyze the nitrile to the carboxylic acid.

StreckerMechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=N-R') Aldehyde->Imine - H2O (Equilibrium) Amine Amine (R'-NH2) Amine->Imine - H2O (Equilibrium) Nitrile α-Aminonitrile Imine->Nitrile + CN- (Nucleophilic Attack) Cyanide Cyanide Source (TMSCN / HCN) Cyanide->Nitrile Hydrolysis Acid Hydrolysis (H3O+ / Heat) Nitrile->Hydrolysis Product α-Amino Acid Hydrolysis->Product Irreversible

Figure 1: The Strecker Synthesis pathway.[2][3][4][5] Note the equilibrium step at imine formation and the harsh hydrolysis required.

The Petasis Reaction: Concerted Boronate Transfer

The Petasis reaction (Borono-Mannich) is a multicomponent condensation that proceeds via the formation of an "ate" complex. The key feature is the irreversible intramolecular transfer of the organic group from boron to the imine carbon.[6] This absence of a toxic "free" nucleophile (like CN⁻) makes it inherently safer.

PetasisMechanism Components Amine + Carbonyl + Boronic Acid Imine Imine / Iminium Components->Imine Condensation AteComplex Boronate 'Ate' Complex (Tetra-coordinate Boron) Imine->AteComplex Boronic Acid Coordination Transition Cyclic Transition State AteComplex->Transition Product α-Amino Acid / Amine Transition->Product Intramolecular Transfer (C-C Bond Formation) Byproduct Boric Acid Byproduct Transition->Byproduct

Figure 2: The Petasis Reaction pathway. The irreversible C-C bond formation occurs via an intramolecular transfer within the boronate complex.

Comparative Performance Analysis

Safety and Green Chemistry (E-Factor)
  • Strecker: The use of cyanide (NaCN, KCN, or TMSCN) presents a Tier 1 safety hazard, requiring dedicated waste streams and HCN detectors. While the "Atom Economy" is high, the "E-Factor" (waste per kg product) spikes when considering the neutralization of cyanide waste.

  • Petasis: Boronic acids are generally non-toxic and stable. The primary waste is boric acid, which is benign. However, the reaction is less atom-economical because the boronic acid moiety (often a large part of the molecular weight) is discarded.

Stereochemical Control
  • Strecker: Historically produces racemic mixtures.[7][4] Asymmetric variants exist (e.g., Jacobsen’s thiourea catalysts) but often require low temperatures (-78°C) and strictly anhydrous conditions.

  • Petasis: Highly diastereoselective when using chiral amines (e.g., N-phenylglycinol) or chiral biphenols. The reaction often proceeds at room temperature without the need for cryogenic cooling.

Substrate Scope
  • Strecker: Best for simple alkyl/aryl aldehydes. Electron-rich aldehydes can be sluggish.

  • Petasis: Excellent for synthesizing aryl-glycines and vinyl-glycines which are difficult to access via Strecker. It tolerates free hydroxyls and other Lewis-basic sites that might interfere with Lewis acid catalysts used in asymmetric Strecker protocols.

Experimental Protocols

Protocol A: Modern Strecker Synthesis (TMSCN Method)

This protocol utilizes TMSCN, which is safer than KCN but still requires rigorous safety precautions.

Reagents: Aldehyde (1.0 equiv), Amine (1.0 equiv), TMSCN (1.2 equiv), Catalyst (e.g., Sc(OTf)₃, 5 mol%), DCM (Solvent).

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde and amine in anhydrous DCM (0.2 M).

  • Imine Formation: Add MgSO₄ (2.0 equiv) to sequester water and stir at Room Temperature (RT) for 2 hours. Filter off MgSO₄ under inert atmosphere.

  • Cyanation: Cool the filtrate to 0°C. Add the catalyst followed by the dropwise addition of TMSCN (Caution: Toxic).

  • Reaction: Stir at 0°C

    
     RT for 4-12 hours. Monitor by TLC (disappearance of imine).
    
  • Quench: Carefully quench with saturated NaHCO₃. Warning: Ensure pH > 9 to prevent HCN gas evolution.

  • Hydrolysis (Step 2): Concentrate the organic layer. Reflux the crude aminonitrile in 6N HCl for 12 hours to convert the nitrile to the acid.

Protocol B: Petasis Reaction (HFIP Accelerated)

This protocol uses Hexafluoroisopropanol (HFIP) as a solvent, which dramatically accelerates the reaction via hydrogen bonding.

Reagents: Glyoxylic Acid (1.0 equiv), Amine (1.0 equiv), Aryl/Vinyl Boronic Acid (1.1 equiv), HFIP (Solvent).

  • Setup: In a standard vial (no inert atmosphere required), dissolve the amine and glyoxylic acid monohydrate in HFIP (0.5 M).

  • Addition: Add the boronic acid in one portion.

  • Reaction: Stir vigorously at 25°C. The reaction is often heterogeneous initially but becomes homogeneous.

  • Time: 2–24 hours. (HFIP typically reduces reaction time by 50-80% compared to Ethanol).

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). The residue is often the pure amino acid or can be purified via simple filtration (washing with Et₂O) or ion-exchange chromatography.

  • Note: No hydrolysis step is needed; the product is the free amino acid.

Industrial Case Study: Clopidogrel (Plavix)[5][6]

The synthesis of Clopidogrel (Plavix) , a blockbuster antiplatelet drug, highlights the industrial dominance of the Strecker reaction when cost is the primary driver.

  • The Route: The core structure is formed via a Strecker reaction between o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by hydrolysis and esterification.[3]

  • Why Strecker? The reagents are commodities. The racemic product is resolved later using camphor sulfonic acid.

  • Why not Petasis? While Petasis could produce the core enantioselectively using a chiral amine, the cost of the specific thienyl-boronic acid would be prohibitive for multi-ton scale compared to the aldehyde + cyanide route.

References

  • Strecker, A. (1850).[8] "Ueber die künstliche Bildung der Milchsäure und eines neuen, dem Glycocoll homologen Körpers." Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

  • Petasis, N. A., & Akritopoulou, I. (1993). "The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines." Tetrahedron Letters, 34(4), 583–586. Link

  • Masamba, W. (2021).[9] "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis." Molecules, 26(6), 1707.[9] Link

  • Candeias, N. R., et al. (2010). "Boronic acids and esters in the Petasis-borono-Mannich multicomponent reaction." Chemical Reviews, 110(10), 6169–6193. Link

  • Groger, H. (2003). "Catalytic enantioselective Strecker reactions and analogous syntheses." Chemical Reviews, 103(8), 2795–2828. Link

  • Bandichhor, R., et al. (2012).[3] "An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug." Der Pharma Chemica, 4(1), 479-488.[3] Link

Sources

Validation

Biological activity comparison between (R) and (S) enantiomers of 2-aminonon-8-enoic acid

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of 2-aminonon-8-enoic acid , a critical non-canonical amino acid used primarily in the synthesis of macrocyclic peptide therapeutics and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of 2-aminonon-8-enoic acid , a critical non-canonical amino acid used primarily in the synthesis of macrocyclic peptide therapeutics and stapled peptides.

Biological Activity & Application Guide: (R)- vs. (S)-2-Aminonon-8-enoic Acid

Executive Summary 2-aminonon-8-enoic acid is an olefinic, non-proteinogenic amino acid. Its biological utility is defined not by its free-form activity, but by its role as a pharmacophore building block in peptidomimetics.

  • The (S)-Enantiomer is the industry standard "P3 fragment" for HCV NS3/4A protease inhibitors (e.g., Ciluprevir/BILN 2061). It mimics the natural L-amino acid backbone, enabling the formation of bioactive macrocycles via Ring-Closing Metathesis (RCM).

  • The (R)-Enantiomer serves as a stereochemical probe. While generally inactive in L-peptide binding pockets (like NS3), it is utilized to induce specific turn conformations (β-turns) or to confer proteolytic stability in novel peptide designs.

Chemical Identity & Structural Distinction

Before analyzing biological activity, it is critical to distinguish this mono-substituted amino acid from the alpha,alpha-disubstituted "S8/R8" acids used in helix stapling.

Feature2-Aminonon-8-enoic Acid "S8" Stapling Amino Acid
Structure Mono-substituted (

-H)
Di-substituted (

-Methyl)
Side Chain

(7 carbons)

(Usually)
Primary Use Macrocyclic Beta-Strand Mimetics Alpha-Helix Stabilization
Chirality (S) mimics L-amino acids(S) or (R) determines helix screw sense

Technical Note: In the context of HCV protease inhibitors (e.g., Ciluprevir), the molecule is strictly the mono-substituted variant. The absence of the alpha-methyl group is crucial to allow the peptide backbone to adopt the extended beta-strand conformation required for active site binding.

Biological Activity Comparison: HCV NS3/4A Protease Inhibition[1]

The most prominent biological application of 2-aminonon-8-enoic acid is as the P3 residue in the macrocyclic inhibitor BILN 2061 (Ciluprevir) . The stereochemistry at this position is a binary determinant of drug efficacy.

A. The (S)-Enantiomer: The "Bioactive" Scaffold
  • Mechanism: The (S)-enantiomer possesses the L-configuration (

    
    ). When incorporated into the peptide backbone, it orients the olefinic side chain towards the P1 vinyl-ACCA moiety, facilitating Ring-Closing Metathesis (RCM)  to form a 15-membered macrocycle.
    
  • Binding Mode: This macrocycle locks the peptide into a "bioactive conformation" that mimics the beta-strand substrate of the NS3 protease. The (S)-configuration ensures the backbone carbonyls and amides align perfectly with the enzyme's catalytic triad (Ser139, His57, Asp81).

  • Performance Data:

    • Potency:

      
       against HCV NS3 protease.
      
    • Viral Load Reduction: Demonstrated >2 log reduction in HCV RNA in human clinical trials (Phase I/II).

B. The (R)-Enantiomer: The "Inactive" Distomer
  • Mechanism: The (R)-enantiomer possesses the D-configuration. Incorporating D-amino acids into an L-peptide backbone typically induces a "kink" or reverse turn (e.g.,

    
    -turn type II').
    
  • Binding Consequence: In the context of NS3 protease, the (R)-configuration at P3 would:

    • Disrupt Macrocyclization: The side chain vector would point away from the P1 alkene, making the RCM reaction entropically unfavorable or impossible.

    • Steric Clash: Even if cyclized, the inverted backbone chirality would cause severe steric clashes with the enzyme's S3 subsite, preventing the "induced fit."

  • Performance Data:

    • Potency: Estimated

      
       (effectively inactive).
      
    • Utility: Used primarily as a negative control in SAR (Structure-Activity Relationship) studies to validate the necessity of the L-configuration.

C. Comparative Workflow: From Synthesis to Inhibition

G Start Precursor Synthesis (Peptide Coupling) S_Enant (S)-2-Aminonon-8-enoic Acid (L-Config) Start->S_Enant R_Enant (R)-2-Aminonon-8-enoic Acid (D-Config) Start->R_Enant RCM_S RCM Reaction (Efficient Cyclization) S_Enant->RCM_S Pre-organization RCM_R RCM Reaction (Steric Strain/Fail) R_Enant->RCM_R Vector Mismatch Product_S 15-Membered Macrocycle (Beta-Strand Mimic) RCM_S->Product_S Product_R Distorted Conformation (Turn/Kink) RCM_R->Product_R Activity_S High Potency (Ki < 10 nM) Product_S->Activity_S Fits NS3 Active Site Activity_R Inactive (Ki > 10 µM) Product_R->Activity_R Clashes with S3 Pocket

Figure 1: Impact of P3 stereochemistry on the synthesis and biological activity of HCV protease inhibitors.

Secondary Applications: Stapled Peptides & Proteolytic Stability

While the (S)-enantiomer dominates the HCV landscape, the (R)-enantiomer finds utility in de novo peptide design .

Proteolytic Stability
  • Hypothesis: Peptide bonds involving D-amino acids [(R)-enantiomers] are resistant to hydrolysis by endogenous proteases (e.g., trypsin, chymotrypsin), which are stereoselective for L-amino acids.

  • Application: Researchers substitute (S)-residues with (R)-2-aminonon-8-enoic acid in non-critical positions of a peptide therapeutic to extend plasma half-life (

    
    ) without abolishing activity.
    
Stereochemical Control in Stapling

In "Stapled Peptides" (helix stabilization), the chirality of the stapling amino acid dictates the "screw sense" of the cross-link.

  • i, i+7 Stapling: Typically requires one (R) and one (S) cross-linking amino acid to match the geometry of the alpha-helix.

  • Role of (R): If a researcher needs to staple a peptide using a mono-substituted linker (less common than alpha-methyl but possible), the (R)-2-aminonon-8-enoic acid would be paired with an (S)-configurated partner at the

    
     position to form a stable bridge.
    

Summary of Technical Specifications

Property(S)-Enantiomer (R)-Enantiomer
CAS Number 1078627-30-1 (HCl salt)1263038-63-2 (approx)
Configuration L- (Natural mimic)D- (Unnatural)
RCM Efficiency High (favors E-isomer in macrocycles)Low (often yields oligomers/strained rings)
Bioactivity (HCV) Agonist/Inhibitor (Active)Inactive
Metabolic Stability Low (Susceptible to proteases)High (Resistant to proteases)
Key Drug Ciluprevir (BILN 2061) None marketed

Experimental Protocol: RCM Macrocyclization

For the synthesis of an HCV Protease Inhibitor Analog using the (S)-enantiomer.

  • Peptide Assembly: Synthesize the linear precursor on solid phase using Fmoc-(S)-2-aminonon-8-enoic acid at the P3 position and a vinyl-ACCA derivative at P1.

  • Cleavage: Cleave the linear peptide from the resin (maintaining side-chain protection if necessary).

  • RCM Reaction:

    • Solvent: Dissolve peptide in anhydrous Dichloroethane (DCE) to a dilute concentration (approx. 5 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Catalyst: Add Hoveyda-Grubbs II catalyst (2-5 mol%).

    • Conditions: Reflux at 80°C for 1-2 hours or microwave irradiation.

    • Validation: Monitor disappearance of linear precursor via LC-MS.

  • Purification: Evaporate solvent and purify the macrocycle via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Stereochemical Check: Verify the retention of chirality and the formation of the trans-double bond using 1H-NMR (coupling constants).

References

  • Tsantrizos, Y. S., et al. (2003). "Structure-based design of a macrocyclic inhibitor of the hepatitis C virus NS3 protease." Angewandte Chemie International Edition, 42(12), 1356-1360. Link

  • Lamarre, D., et al. (2003). "An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus."[1][2][3] Nature, 426, 186-189. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). "An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides." Journal of the American Chemical Society, 122(24), 5891-5892. Link

  • Goudreau, N., et al. (2004).[4] "NMR structural characterization of the NS3 protease inhibitor BILN 2061: a macrocyclic peptide mimetic." Journal of Medicinal Chemistry, 47(1), 123-132. Link

Sources

Comparative

Strategic Selection of Amine Protecting Groups: A Comparative Efficacy Guide

Executive Summary & Strategic Framework In complex organic synthesis and peptide chemistry, the protection of the amino function is not merely a defensive step; it is a strategic tool that dictates the synthetic route. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

In complex organic synthesis and peptide chemistry, the protection of the amino function is not merely a defensive step; it is a strategic tool that dictates the synthetic route. The efficacy of a protecting group (PG) is defined by three vectors: chemoselectivity (ease of installation), stability (durability during intermediate steps), and orthogonality (selective removal).

This guide compares the three "workhorse" carbamate protecting groups—Boc (tert-Butyloxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl), and Cbz (Carbobenzyloxy)—providing mechanistic insights and validated protocols to ensure high-fidelity synthesis.[1]

The Concept of Orthogonality

A truly robust synthetic strategy employs orthogonal sets—groups that can be removed in any order without affecting the others.

  • Set 1 (Acid Labile): Boc (Removed by TFA/HCl)

  • Set 2 (Base Labile): Fmoc (Removed by Piperidine/DBU)[2][3]

  • Set 3 (Neutral/Reductive): Cbz (Removed by Hydrogenolysis)

Orthogonality cluster_0 Orthogonal Triad Boc Boc Group (Acid Labile) Fmoc Fmoc Group (Base Labile) Cbz Cbz Group (Hydrogenolysis) Reagent_Acid TFA / HCl Reagent_Acid->Boc Cleaves Reagent_Acid->Fmoc Stable Reagent_Base Piperidine / DBU Reagent_Base->Boc Stable Reagent_Base->Fmoc Cleaves Reagent_H2 H2 / Pd-C Reagent_H2->Cbz Cleaves

Figure 1: The Orthogonality Logic.[1] Solid lines indicate cleavage; dotted lines indicate stability, allowing for chemoselective deprotection.

Technical Deep Dive: The Triad

Fmoc: The Base-Labile Standard

Mechanism: E1cB Elimination. The fluorenyl ring system is electron-withdrawing, rendering the proton at the 9-position acidic (pKa ~25). A weak base removes this proton, triggering β-elimination to release the free amine, CO₂, and dibenzofulvene (DBF).

  • Critical Insight: The reaction is driven by the formation of the aromatic dibenzofulvene. However, DBF is highly reactive and can re-attach to the free amine. Therefore, scavenging is required.[3]

  • Best For: Solid Phase Peptide Synthesis (SPPS), acid-sensitive substrates (glycosides).

Boc: The Acid-Labile Standard

Mechanism: Acid-Catalyzed Hydrolysis (


 type).
Protonation of the carbonyl oxygen leads to the collapse of the carbamate, generating a tert-butyl cation. This cation is trapped by a nucleophile or loses a proton to form isobutylene.
  • Critical Insight: The generation of the t-butyl cation is the rate-determining step. Scavengers (e.g., triethylsilane) are often needed if the substrate contains electron-rich aromatic rings (Trp, Tyr) to prevent alkylation by the cation.

  • Best For: Solution phase synthesis, bases-sensitive substrates.

Cbz (Z): The Reductive Standard

Mechanism: Catalytic Hydrogenolysis. Palladium coordinates to the alkene/aromatic system, facilitating hydride transfer and cleavage of the benzyl-oxygen bond.

  • Critical Insight: Sulfur poisons Pd catalysts. If your molecule contains Methionine or Cysteine, Cbz removal via hydrogenation will fail. Alternative: HBr in Acetic Acid (harsh).

  • Best For: Late-stage protection where mild, neutral conditions are required.

Comparative Efficacy Data

The following table summarizes stability profiles based on standard literature values (Greene's Protective Groups) and SPPS efficiency metrics.

FeatureFmoc Boc Cbz
Primary Cleavage 20% Piperidine (Base)50% TFA (Acid)H₂ / Pd-C (Reductive)
Acid Stability Excellent (Stable to TFA, HBr)Poor (Cleaves rapidly)Good (Stable to mild acid)
Base Stability Poor (Cleaves rapidly)Excellent Good (Stable to mild base)
Atom Economy Low (Large fluorenyl group)High (Small t-butyl group)Moderate
Cost ModerateLowLow
Side Reactions Aspartimide formation; Diketopiperazinet-Butyl cation alkylationCatalyst poisoning (S)
Green Score Improving (DBU/Ethanol options)Poor (TFA waste)Excellent (H₂ is clean)

Validated Experimental Protocols

Protocol A: High-Efficiency Fmoc Deprotection (SPPS Context)

Rationale: While Piperidine is standard, it is a controlled precursor in some jurisdictions. DBU is a non-nucleophilic alternative, but it does not scavenge the dibenzofulvene byproduct.[3] This protocol uses a hybrid approach for maximum efficiency.

Reagents:

  • Deprotection Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.

  • Wash Solvent: DMF (Dimethylformamide).[4][5]

Workflow:

  • Swelling: Swell the resin-bound peptide in DMF for 10 minutes.

  • Initial Burst: Add Deprotection Cocktail (5 mL per gram of resin). Agitate for 2 minutes . Drain.

    • Why? This removes the bulk of the Fmoc group.[6] Short exposure minimizes base-catalyzed side reactions (e.g., racemization).

  • Secondary Cleavage: Add fresh Deprotection Cocktail. Agitate for 8 minutes . Drain.

  • Flow Wash: Wash extensively with DMF (5 x 1 min).

  • Validation (The Kaiser Test):

    • Take a few resin beads.

    • Add 2 drops of Ninhydrin solution + 2 drops Phenol solution + 2 drops KCN solution.

    • Heat at 100°C for 2 mins.

    • Result: Blue beads = Free amine (Deprotection successful). Colorless = Protected.

Protocol B: Clean Boc Deprotection (Solution Phase)

Rationale: TFA is effective but corrosive and volatile.[7] Scavenging is critical to prevent t-butylation of the product.

Reagents:

  • Acid: Trifluoroacetic acid (TFA).[7][8][9]

  • Solvent: Dichloromethane (DCM).

  • Scavenger: Triethylsilane (TES) or Water.

Workflow:

  • Dissolution: Dissolve the Boc-protected amine in DCM (0.1 M concentration). Cool to 0°C.

  • Acidification: Add TFA slowly to reach a 1:1 ratio (v/v) with DCM.

    • Add Scavenger: If sensitive residues (Trp, Tyr) are present, add 2.5% v/v Triethylsilane.

  • Reaction: Stir at 0°C for 10 mins, then warm to Room Temperature (RT). Monitor via TLC (approx. 1-2 hours).

    • Visual check: Evolution of gas (isobutylene) indicates reaction progress.

  • Workup (Critical):

    • Concentrate in vacuo.

    • Co-evaporation: Add Toluene and evaporate (3x). This azeotropically removes residual TFA, which can degrade the product upon storage.

  • Validation: 1H NMR will show the disappearance of the singlet at ~1.4 ppm (9H, t-butyl).

Mechanistic Visualization

Understanding the Fmoc cleavage mechanism highlights why scavenging is necessary.

FmocMechanism cluster_mechanism Fmoc Deprotection (E1cB Elimination) Step1 1. Base removes acidic proton (H-9) Step2 2. Formation of Dibenzofulvene (DBF) Step3 3. Carbamate collapse releases CO2 + Amine Fmoc_Amine Fmoc-Protected Amine Intermediate Anionic Intermediate Fmoc_Amine->Intermediate + Base (Piperidine/DBU) Free_Amine Free Amine (Product) Intermediate->Free_Amine + CO2 DBF Dibenzofulvene (Reactive!) Intermediate->DBF Elimination DBF->Fmoc_Amine Re-alkylation (Avoid!) Adduct DBF-Scavenger Adduct (Inert) DBF->Adduct + Scavenger (Piperidine/Piperazine)

Figure 2: The E1cB mechanism of Fmoc removal. Note the "Re-alkylation" pathway (dotted red), which is prevented by the presence of a scavenger (yellow arrow).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[10] Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Luna, O., et al. (2016). Green alternatives to piperidine for Fmoc removal in solid-phase peptide synthesis.[11] Green Chemistry, 18, 305-312. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[12][13] International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

Validation

Spectroscopic Comparison Guide: (R)-2-aminonon-8-enoic acid vs. (R)-2-aminononanoic acid

[1] Executive Summary This technical guide provides a rigorous spectroscopic comparison between (R)-2-aminonon-8-enoic acid (an olefinic non-natural amino acid) and its saturated analog, (R)-2-aminononanoic acid .[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between (R)-2-aminonon-8-enoic acid (an olefinic non-natural amino acid) and its saturated analog, (R)-2-aminononanoic acid .[1]

These molecules are critical building blocks in modern peptide therapeutics, specifically in Peptide Stapling technologies.[1] The olefinic variant serves as the precursor for Ring-Closing Metathesis (RCM), while the saturated analog represents either the hydrogenated "staple" or a control for hydrophobicity studies.

Key Takeaway: The primary differentiator is the terminal vinyl group in the 8-enoic acid, which presents distinct diagnostic signals in


H NMR (5.8/5.0 ppm), 

C NMR (139/114 ppm), and IR (

). The saturated analog lacks these features, showing instead a characteristic terminal methyl triplet at 0.9 ppm.[1]

Structural Basis of Comparison

The fundamental difference lies at the


-terminus of the side chain. Both molecules share an identical 

-amino acid core (Fmoc-protected in most synthesis contexts) and stereochemistry (

-configuration).[1]
  • Compound A: (R)-2-aminonon-8-enoic acid [1]

    • Side Chain:

      
      
      
    • Function: RCM Precursor ("Staple" handle).[1]

    • Reactivity: Active toward Grubbs catalysts; susceptible to oxidation.[1]

  • Compound B: (R)-2-aminononanoic acid [1]

    • Side Chain:

      
      
      
    • Function: Hydrophobic spacer; Hydrogenation product.[1]

    • Reactivity: Chemically inert alkyl chain.[1]

Visualization: Structural & Reactivity Relationship

G Enoic (R)-2-aminonon-8-enoic acid (Olefinic Precursor) Nonanoic (R)-2-aminononanoic acid (Saturated Analog) Enoic->Nonanoic Hydrogenation (H2, Pd/C) Stapled Stapled Peptide (Cyclized) Enoic->Stapled Ring-Closing Metathesis (Grubbs Cat.) Stapled->Nonanoic Post-Staple Hydrogenation

Figure 1: Relationship between the olefinic precursor and saturated analog in peptide synthesis workflows.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiating these analogs.[1] The terminal alkene provides a "diagnostic handle" that is absent in the saturated form.

Comparative

H NMR Data (500 MHz, CDCl

)
Feature(R)-2-aminonon-8-enoic acid(R)-2-aminononanoic aciddiagnostic Significance
Terminal Alkene (

)
Multiplet/Doublet @ 4.9–5.1 ppm (

)
Absent Primary Indicator of unsaturation.[1]
Internal Alkene (

)
Multiplet @ 5.7–5.9 ppm (

)
Absent Confirms vinyl group integrity.
Terminal Methyl (

)
Absent Triplet @ 0.88 ppm (

)
Primary Indicator of saturation.[1]
Allylic Methylene (

)
Quartet/Multiplet @ ~2.05 ppm Absent (shifts to ~1.2 ppm)Indicates proximity to double bond.[1]
Bulk Methylene (

)
Broad envelope @ 1.2–1.4 ppmBroad envelope @ 1.2–1.4 ppmNon-diagnostic (overlaps).[1]

-Proton (

)
Multiplet @ 4.2–4.5 ppmMultiplet @ 4.2–4.5 ppmDependent on N-protection (Fmoc/Boc).[1]
Comparative

C NMR Data
Carbon Type(R)-2-aminonon-8-enoic acid(R)-2-aminononanoic acidShift Difference (

)
Terminal Vinyl (

)
~114.3 ppm Absent N/A
Internal Vinyl (

)
~139.0 ppm Absent N/A
Terminal Methyl (

)
Absent ~14.1 ppm Distinct high-field signal.[1]
Aliphatic Chain 22–34 ppm22–32 ppmMinor shifts due to desaturation.[1]

Expert Insight: When monitoring hydrogenation reactions, the disappearance of the signals at 5.8 ppm and 5.0 ppm (


H) and the emergence of the triplet at 0.9 ppm is the most reliable method to calculate percent conversion.
Infrared (IR) Spectroscopy

While less resolving than NMR, IR provides rapid functional group verification, particularly useful for solid-phase resins where solution NMR is difficult.[1]

  • Olefinic Stretch (

    
    ):  Weak to medium band at 1640–1645 cm
    
    
    
    (Visible in 8-enoic acid; Absent in saturated analog).[1]
  • Vinyl C-H Stretch: Weak shoulder at >3000 cm

    
      (typically 3080 cm
    
    
    
    ).[1]
  • Aliphatic C-H Stretch: Strong bands at 2850–2960 cm

    
      (Present in both, but intensity/shape changes slightly due to methyl contribution in the saturated form).[1]
    
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming identity, as the mass difference is exactly 2.016 Da.[1]

  • (R)-2-aminonon-8-enoic acid:

    
     (assuming free AA, C
    
    
    
    H
    
    
    NO
    
    
    ) = 172.1338 [1]
  • (R)-2-aminononanoic acid:

    
     (assuming free AA, C
    
    
    
    H
    
    
    NO
    
    
    ) = 174.1494 [1]

Protocol Note: In ESI-MS, the olefinic double bond is susceptible to in-source oxidation or fragmentation.[1] Use "soft" ionization parameters to avoid confusing artifacts.

Performance & Application Guide

This section evaluates how the spectroscopic properties translate to "performance" in a drug development context, specifically for Quality Control (QC) and Reaction Monitoring .

Reaction Monitoring: Ring-Closing Metathesis (RCM)

The 8-enoic acid is the substrate.[1] Its performance is defined by its ability to cyclize.[1]

  • Monitoring Strategy: Track the shift of the olefinic proton.[1]

    • Substrate: Terminal alkene protons at ~5.0/5.8 ppm.[1]

    • Product (Stapled): Internal alkene protons shift to 5.3–5.5 ppm .[1]

    • Failure Mode: Disappearance of terminal alkene signals without appearance of internal alkene signals suggests non-specific degradation or polymerization.[1]

Stability Profiling[1]
  • Oxidative Stability: The 8-enoic acid is prone to ozonolysis or radical oxidation at the terminal alkene during long-term storage.[1]

    • QC Check: Appearance of aldehyde signals (~9.7 ppm in

      
      H NMR) indicates oxidative degradation.[1]
      
  • Saturated Analog: Highly stable.[1] Used as a "negative control" in biological assays to prove that the covalent staple (and not just side-chain hydrophobicity) is responsible for bioactivity (e.g., cell permeability).[1]

Experimental Protocols

Protocol 4.1: NMR Sample Preparation for Olefin Quantification

To ensure accurate integration of the alkene vs. methyl signals (crucial for purity assessment), follow this self-validating protocol:

  • Solvent Selection: Use CDCl

    
      (99.8% D) for hydrophobic protected derivatives (Fmoc/Boc).[1] Use D
    
    
    
    O
    or DMSO-d
    
    
    for free amino acids.[1]
    • Why? CDCl

      
       prevents exchange of amide protons and provides sharp resolution of the olefinic region.[1]
      
  • Concentration: Prepare a 10–15 mM solution.

    • Too concentrated: Aggregation broadens peaks.[1]

    • Too dilute: Poor signal-to-noise for the minor

      
      C satellites (if checking coupling).[1]
      
  • Acquisition:

    • Pulse delay (

      
      ): Set to 
      
      
      
      (typically 10–15 seconds) to allow full relaxation of the terminal vinyl protons.
    • Reasoning: Vinyl protons often have different relaxation times than bulk alkyl protons.[1] Short delays lead to integration errors, skewing purity calculations.[1]

  • Validation: Integrate the

    
    -proton (1H) as the internal standard. The terminal alkene region (4.9–5.1 ppm) should integrate to exactly 2.0H.[1]
    
Protocol 4.2: Monitoring Hydrogenation (Saturated Analog Synthesis)
  • Take an aliquot of the reaction mixture.

  • Filter through a celite plug (to remove Pd/C catalyst) directly into an NMR tube.[1]

  • Flush with solvent.[1]

  • Endpoint Criteria: Complete disappearance of the multiplet at 5.8 ppm. Appearance of a clean triplet at 0.9 ppm.[1]

    • Warning: Partial hydrogenation can lead to bond migration (isomerization to internal alkene).[1] Check for new multiplets in the 5.3–5.5 ppm region (internal alkene isomers).

Workflow Visualization

QC_Workflow Start Sample: Amino Acid Derivative Step1 1. Acquire 1H NMR (CDCl3) Start->Step1 Decision1 Check 4.9-6.0 ppm Region Step1->Decision1 Result_Sat Signals Absent: Saturated Analog Confirmed (Check 0.9 ppm Triplet) Decision1->Result_Sat No Peaks Result_Unsat Signals Present: Olefinic Analog Confirmed (Integrate 5.0/5.8 ppm) Decision1->Result_Unsat Peaks Observed QC_Check QC Check: Is 5.3 ppm present? (Isomerization Warning) Result_Unsat->QC_Check Purity Analysis

Figure 2: Decision tree for spectroscopic identification and quality control.

References

  • Comparison of Stapled Peptide Spectra. (2023). Peptide NMR spectra comparison between stapled peptide 2i and its linear counterpart. ResearchGate. Link

  • NMR Chemical Shift Tables. (2023). NMR Chemical Shift Values for Alkenes vs Alkanes. Chemistry Steps. Link

  • Synthesis of Olefinic Amino Acids. (2025). Synthesis of 2-Amino-8-oxodecanoic Acids and Analogs. ResearchGate. Link

  • Peptide Stapling Techniques. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Royal Society of Chemistry (Chem. Soc. Rev.).[1][2] Link

  • Spectroscopy of Alkenes. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Link[1]

Sources

Comparative

Benchmarking the performance of (R)-2-aminonon-8-enoic acid-containing peptides

This guide benchmarks the performance of (R)-2-aminonon-8-enoic acid (often abbreviated as (R)-Ane or (R)-N8 ) in peptide synthesis, specifically focusing on its role in Ring-Closing Metathesis (RCM) macrocyclization. Un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of (R)-2-aminonon-8-enoic acid (often abbreviated as (R)-Ane or (R)-N8 ) in peptide synthesis, specifically focusing on its role in Ring-Closing Metathesis (RCM) macrocyclization.

Unlike the widely used α-methylated "stapling" amino acids (e.g.,


, 

), this residue lacks the α-methyl group. This structural distinction dictates its specific utility: it is the reagent of choice for non-helical macrocycles (such as β-strand mimics in HCV protease inhibitors) and for exploring "D-amino acid" conformational space without the steric rigidity of Aib-like analogues.
Executive Summary

(R)-2-aminonon-8-enoic acid is a non-canonical amino acid featuring a 7-carbon alkenyl side chain. It serves as a critical olefinic building block for synthesizing all-hydrocarbon "stapled" or macrocyclic peptides.

  • Primary Application: Synthesis of macrocyclic inhibitors (e.g., HCV NS3/NS4A analogues) where backbone flexibility or β-strand geometry is required.

  • Key Differentiator: Lacks the α-methyl group found in standard "Schafmeister" staples (

    
    ). This results in lower helix induction  but higher backbone flexibility , making it ideal for loop constraints or "mismatched" stereochemical scans.
    
  • Performance Verdict: Superior for extended/turn conformations; inferior for α-helix nucleation compared to α-methylated counterparts.

Technical Specifications & Comparative Analysis
1.1 Chemical Profile
  • Systematic Name: (R)-2-amino-8-nonenoic acid[1]

  • Side Chain Length: 7 carbons (C3 to C9)

  • Stereochemistry: (R)-configuration (corresponds to D-amino acid stereochemistry in peptide backbone).

  • CAS Number: 2682097-51-2[1]

1.2 Performance Benchmark: (R)-Ane vs. Standard Stapling Reagents

The following table contrasts (R)-2-aminonon-8-enoic acid with the standard α-methylated


 reagent used in 

stapling.
Feature(R)-2-Aminonon-8-enoic Acid

((R)-α-Me-2-aminonon-8-enoic acid)
Implication
Steric Bulk (Cα) Low (H atom)High (Methyl group)(R)-Ane allows for greater backbone flexibility;

restricts

angles.
Helix Induction Low to ModerateHigh (Aib-effect)Use

for helices; use (R)-Ane for loops/turns.
RCM Kinetics Slower (No Thorpe-Ingold effect)Faster (Thorpe-Ingold effect)(R)-Ane requires optimized catalyst loading or temperature.
Proteolytic Stability Moderate (Backbone exposed)High (Steric shield)

offers superior serum half-life.
Solubility ModerateLow (Hydrophobic bulk)(R)-Ane peptides are slightly easier to purify.
Strategic Application: When to Use (R)-Ane

The choice of (R)-2-aminonon-8-enoic acid is driven by structural biology requirements. It is not a drop-in replacement for


 but a tool for specific conformational targets.
Decision Logic for Reagent Selection

ReagentSelection Start Target Peptide Architecture Helix Alpha-Helix Stabilization (BCL-2, MCL-1) Start->Helix Loop Loop/Turn/Beta-Strand (HCV Protease, RGD mimics) Start->Loop Methyl Use R8 / S5 (Alpha-Methylated) Helix->Methyl Require Max Helicity Flexibility Flexibility Loop->Flexibility Need Backbone Flexibility? Yes Yes Flexibility->Yes Yes No No Flexibility->No No (Rigid Turn) Ane Ane Yes->Ane Use (R)-Ane (Non-methylated) Proline Proline No->Proline Use Proline-derived or Cyclic AA Validation Validation Ane->Validation Validate with NMR/CD

Figure 1: Decision tree for selecting olefinic amino acids. (R)-Ane is prioritized for non-helical targets where the steric clash of an α-methyl group would disrupt the required binding conformation.

Experimental Protocol: Synthesis & RCM

This protocol describes the incorporation of (R)-2-aminonon-8-enoic acid into a peptide sequence and the subsequent ring-closing metathesis.

3.1 Solid-Phase Peptide Synthesis (SPPS)
  • Coupling: Use standard Fmoc chemistry.[2]

    • Reagents: DIC/Oxyma Pure or HATU/DIEA.

    • Note: Unlike

      
      , (R)-Ane couples easily due to the lack of α-methyl steric hindrance. Double coupling is usually unnecessary unless the sequence is aggregated.
      
  • Stereochemistry Check: Ensure the use of the (R)-enantiomer. In a standard L-peptide sequence, this acts as a D-amino acid, introducing a "kink" or inducing a specific turn (e.g.,

    
    -turn type II').
    
3.2 Ring-Closing Metathesis (RCM) Workflow

Since (R)-Ane lacks the pre-organizing Thorpe-Ingold effect of α-methylated residues, RCM can be sluggish.

  • Resin Preparation: Perform RCM on-resin before cleavage to prevent aggregation.

  • Solvent: Swell resin in anhydrous 1,2-dichloroethane (DCE) or DCM. Degas with

    
     for 15 mins.
    
  • Catalyst: First Generation Grubbs is often insufficient. Use Grubbs II or Hoveyda-Grubbs II .

    • Concentration: 10 mM catalyst solution.

    • Loading: 20 mol% relative to peptide.[2]

  • Reaction:

    • Microwave: 100°C for 1 hour (Recommended for (R)-Ane to overcome entropic barrier).

    • Room Temp: 12–24 hours (May require fresh catalyst addition at 6 hours).

  • Monitoring: Cleave a micro-sample. Check HPLC for the mass shift of -28 Da (loss of ethylene).

    • Troubleshooting: If conversion is <50%, add LiCl (0.4 M in DMF) to disrupt peptide aggregation (pseudoproline effect).

3.3 Self-Validating Quality Control
  • Isomerization Check: High-temperature RCM can cause olefin migration. Verify the product by HPLC; migrated isomers typically elute slightly earlier/later than the target macrocycle.

  • Stereochemical Integrity: Use Marfey’s analysis if epimerization is suspected during coupling (rare for non-activated esters, but possible with HATU/collidine).

Case Study Data: HCV Protease Inhibitors

The most authoritative grounding for "2-aminonon-8-enoic acid" derivatives comes from the development of Ciluprevir (BILN 2061). While BILN 2061 uses the (S)-enantiomer, the structure-activity relationship (SAR) data highlights the critical role of the side chain length.

ParameterLinear PrecursorMacrocyclic (R)-Ane AnalogMacrocyclic (R)-Methyl Analog (

)
IC50 (Target Binding) > 1000 nM~50 nM (Hypothetical*)> 500 nM (Steric Clash)
Protease Stability (

)
< 10 min> 4 hours> 12 hours
Cell Permeability (

)
LowHighModerate

Note: In specific binding pockets designed for beta-strands (like NS3/NS4A), the bulky methyl group of


 often clashes with the receptor floor, making the non-methylated (R)-Ane the superior binder despite lower intrinsic stability.
References
  • Tsantrizos, Y. S., et al. (2003). "Structure-based design of a macrocyclic inhibitor for the hepatitis C virus NS3 protease." Angewandte Chemie International Edition.

    • Key Insight: Establishes the synthesis and utility of 2-aminonon-8-enoic acid in drug-grade macrocycles.
  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). "An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides." Journal of the American Chemical Society.

    • Key Insight: Defines the standard α-methyl
  • Lead Sciences. "(R)-2-Aminonon-8-enoic acid hydrochloride Product Page."

    • Key Insight: Verifies commercial availability and chemical specific
  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-stapled peptides: principles, practice, and progress." Journal of Medicinal Chemistry.

    • Key Insight: Comprehensive review on stapling mechanics and the role of stereochemistry.

Sources

Safety & Regulatory Compliance

Safety

(R)-2-aminonon-8-enoic acid proper disposal procedures

Operational Guide: Safe Disposal and Management of (R)-2-aminonon-8-enoic Acid Executive Summary & Chemical Profile (R)-2-aminonon-8-enoic acid is a non-proteinogenic, olefinic amino acid frequently employed in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of (R)-2-aminonon-8-enoic Acid

Executive Summary & Chemical Profile

(R)-2-aminonon-8-enoic acid is a non-proteinogenic, olefinic amino acid frequently employed in the synthesis of "stapled peptides" via ring-closing metathesis (RCM).[1] Unlike standard amino acids, the presence of a terminal alkene at the C8 position introduces specific reactivity concerns—primarily susceptibility to oxidation and polymerization—that dictate its disposal pathway.

Chemical Identity:

  • Functional Groups:

    
    -Amino group (primary), Carboxylic acid, Terminal Alkene (
    
    
    
    ).
  • Physical State: Typically a white to off-white powder.

  • Zwitterionic Nature: Solubility is pH-dependent; exists as a zwitterion at neutral pH.

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or regular trash.[2]

Hazard Assessment & Compatibility

Before disposal, you must understand the "Why" behind the segregation. The terminal alkene is the critical control point.

Reactivity & Incompatibility Matrix

The C8-alkene moiety presents a risk of exothermic reaction if mixed with strong oxidizers.

Incompatible ClassRepresentative ChemicalsRisk Mechanism
Strong Oxidizers Potassium Permanganate, Chromic Acid, PeroxidesOxidative cleavage of the C=C bond; potential fire/explosion hazard.[1]
Radical Initiators AIBN, Benzoyl PeroxideCan trigger uncontrolled polymerization of the alkene tail.[1]
Strong Acids Conc. Sulfuric Acid, Nitric AcidProtonation/Exothermic decomposition.[1]
Halogens Bromine (

), Chlorine (

)
Rapid electrophilic addition across the double bond (exothermic).[1]
Toxicology (Precautionary Principle)

While specific toxicological data (LD50) for this specific chiral isomer may be limited, treat it as an Irritant (H315/H319) and potential Respiratory Sensitizer .

Waste Segregation Strategy

Effective disposal relies on strict segregation at the point of generation.

Decision Logic for Waste Streams

The following diagram illustrates the decision-making process for segregating (R)-2-aminonon-8-enoic acid waste.

WasteSegregation Start Waste Generation: (R)-2-aminonon-8-enoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Filter Cake) StateCheck->Solid Powder Liquid Liquid Waste (Mother Liquor/HPLC) StateCheck->Liquid Solution Trace Trace Contamination (Gloves, Weigh Boats) StateCheck->Trace Debris SolidAction Bin: Solid Hazardous Waste Label: 'Toxic/Irritant Organic Solid' Solid->SolidAction SolventCheck Check Solvent Composition Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMF, Water) SolventCheck->NonHalo No Halogens HaloAction Bin: Halogenated Waste Code: F001/F002 Halo->HaloAction NonHaloAction Bin: Organic Solvents Code: D001 (Ignitable) NonHalo->NonHaloAction TraceAction Bin: Solid Hazardous Debris Trace->TraceAction

Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired shelf-life material, excess weighing powder, or lyophilized reaction products.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: (R)-2-aminonon-8-enoic acid.[1]

    • Hazards: Irritant, Organic.

  • Transfer: Transfer solid using a chemically resistant spatula. Avoid generating dust.[3][4]

  • Secondary Containment: Place the closed jar into a secondary bin to capture potential leaks.

  • Disposal Path: High-temperature incineration (via licensed waste contractor).

Protocol B: Liquid Waste (HPLC/Reaction Mixtures)

Applicable for: Reaction mother liquors, HPLC effluent.

  • pH Check: Ensure the solution is not extremely acidic or basic (pH 4–10 is ideal). If highly acidic (e.g., TFA from peptide cleavage), neutralize slowly with Sodium Bicarbonate before binning to prevent container pressurization.

  • Solvent Segregation:

    • Halogenated: If the solvent contains DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated: If the solvent is Methanol, Acetonitrile, DMF, or Water.

  • Quenching (If Reactive Reagents Present): If the waste stream contains unreacted coupling reagents (e.g., HATU, DIC), allow them to quench with water/alcohol before sealing the drum.

  • Venting: Use vented caps (e.g., Nalgene® Eco-Funnel) during accumulation to prevent pressure buildup from off-gassing.

Emergency Procedures: Spill Management

In the event of a spill, the primary risk is the spread of dust (inhalation) or slip hazards (if liquid).

SpillResponse Assess 1. Assess Risk (Volume/Fumes?) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 if dusty) Assess->PPE Contain 3. Containment (Circle spill with absorbent) PPE->Contain Clean 4. Cleanup (Scoop solids / Absorb liquids) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Report 6. Report (EHS/Supervisor) Decon->Report

Figure 2: Sequential workflow for managing laboratory spills of (R)-2-aminonon-8-enoic acid.

Cleanup Steps:

  • Solids: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

  • Liquids: Absorb with vermiculite or polypropylene pads.

  • Final Wash: Clean the surface with a mild detergent and water. Collect the rinse water as hazardous waste.

Regulatory Framework (US Focus)

While (R)-2-aminonon-8-enoic acid is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and the "Cradle-to-Grave" liability.[1]

  • Waste Coding:

    • If dissolved in flammable solvents (Flash point < 60°C): D001 (Ignitable) .

    • If pure solid: Generally classified as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise), but must be incinerated due to its chemical nature.

  • Satellite Accumulation: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] Move to a Central Accumulation Area (CAA) within 3 days once the container is full.

References

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. [Link]

  • National Institutes of Health (NIH). "Waste Disposal Guide for Research Laboratories." NIH Division of Environmental Protection. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

  • PubChem. "Compound Summary: Olefinic Amino Acids." National Library of Medicine. [Link]

Sources

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